2-(1H-imidazol-1-yl)ethanamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-imidazol-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRZYBZIYLHQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93668-43-0 | |
| Record name | 2-(Imidazol-1-yl)-ethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1H-imidazol-1-yl)ethanamine dihydrochloride chemical properties
An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. The document details its chemical and physical properties, provides validated protocols for its synthesis and purification, and discusses its analytical characterization. Furthermore, it explores the compound's significant applications, particularly its role as a precursor in the development of targeted protein degraders and other biologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Compound Identification and Molecular Structure
2-(1H-imidazol-1-yl)ethanamine and its dihydrochloride salt are fundamental reagents in synthetic chemistry. The presence of a primary amine and the imidazole ring system offers two distinct points for chemical modification, making it a valuable scaffold. For stability, ease of handling, and improved solubility in polar solvents, the compound is most commonly supplied and utilized as its dihydrochloride salt.
The core structure consists of an ethylamine group attached to the N-1 position of an imidazole ring. The dihydrochloride salt forms by the protonation of the primary amine and the N-3 nitrogen of the imidazole ring.
Key Identifiers:
| Identifier | This compound | Parent Free Base |
| Primary Name | This compound | 2-(1H-imidazol-1-yl)ethanamine |
| CAS Number | 93668-43-0[1][2] | 5739-10-6[3][4][5] |
| Molecular Formula | C₅H₁₁Cl₂N₃[1][2] | C₅H₉N₃[3][4][5] |
| Molecular Weight | 184.07 g/mol [2][6] | 111.15 g/mol [3][4][5] |
| Synonyms | 2-(Imidazol-1-yl)-ethylamine dihydrochloride | 1-(2-Aminoethyl)imidazole |
Physicochemical Properties
The physicochemical properties of the dihydrochloride salt make it well-suited for laboratory use, particularly in aqueous reaction conditions or for stock solution preparation.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or solid. | Analogous compounds[7][8] |
| Melting Point | Data not readily available. The related isomer, 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, melts at 249-252 °C.[8] | - |
| Solubility | Soluble in water. The parent free base is a colorless to light yellow liquid. | Analogous compounds[7][8] |
| Storage | Store at room temperature in a cool, dry place.[2][9] Keep container tightly closed and under an inert atmosphere.[5] The compound may be hygroscopic.[7] | - |
Synthesis and Purification
The synthesis of this compound is a two-stage process: the N-alkylation of imidazole to form the free base, followed by its conversion to the stable dihydrochloride salt.
Stage 1: Synthesis of 2-(1H-imidazol-1-yl)ethanamine (Free Base)
The core of the synthesis is a nucleophilic substitution reaction. Imidazole, after deprotonation by a strong base, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethylamine.
Causality of Reagent Choice:
-
Sodium Hydroxide (NaOH): A strong, cost-effective base required to deprotonate the N-H of imidazole, creating the imidazolide anion which is a potent nucleophile. It also neutralizes the hydrochloride salt of the starting material.
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium hydrogensulfate): Imidazole and its salt have different solubilities than the alkylating agent in certain solvents. The catalyst facilitates the transport of the imidazolide anion from the solid or aqueous phase to the organic phase where the reaction occurs, significantly increasing the reaction rate.
-
Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
This protocol is adapted from established methods for similar N-alkylation reactions.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate (0.04 eq).
-
Solvent Addition: Add acetonitrile to the flask to a suitable concentration (e.g., 1.0 M with respect to imidazole).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. The crude product is then purified by flash column chromatography on silica gel, using a gradient elution (e.g., acetonitrile followed by 9:1 acetonitrile/ammonium hydroxide) to afford the pure 2-(1H-Imidazol-1-yl)ethanamine free base as a pale yellow oil.[5]
Caption: Workflow for the synthesis of the free base.
Stage 2: Conversion to Dihydrochloride Salt
The free base, an oil, is often difficult to handle and store. Conversion to a solid, stable salt is standard practice.
This is a standard acid-base reaction to form a salt.[10]
-
Dissolution: Dissolve the purified 2-(1H-imidazol-1-yl)ethanamine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (2.0-2.2 eq, e.g., concentrated HCl or HCl in isopropanol) to the solution. The dihydrochloride salt will begin to precipitate.
-
Isolation: Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of cold solvent (e.g., isopropanol or diethyl ether) and dry under vacuum to yield this compound as a white solid.
Analytical Characterization
Confirming the identity and purity of the final product is critical. The following are expected results from standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the three unique imidazole protons (typically between 7.0-8.0 ppm) and two triplets for the -CH₂-CH₂- ethyl bridge (typically between 3.0-4.5 ppm). Protons attached to nitrogen (amine and imidazole) may be broad or exchange with D₂O. |
| ¹³C NMR | Expected chemical shifts for the non-methylated structure would be similar to its 2-methyl analog: C2 (~140-150 ppm), C4 (~125-135 ppm), C5 (~115-125 ppm), N-CH₂ (~45-55 ppm), and CH₂-NH₂ (~35-45 ppm).[11] |
| Mass Spec. | For the free base (C₅H₉N₃), Electrospray Ionization (ESI+) would show a prominent [M+H]⁺ peak at an m/z of approximately 112.1. |
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable starting material in several areas of cutting-edge research.
-
Protein Degrader Building Blocks: The compound is explicitly marketed as a building block for protein degraders.[2] The primary amine serves as a reactive handle for linking to ligands that bind to a target protein, while the imidazole portion can be incorporated into ligands that recruit E3 ubiquitin ligases, a key step in targeted protein degradation (e.g., PROTACs).
-
Intermediates for Cancer Therapeutics: The parent free base is a known intermediate in the synthesis of bis(nitroimidazolyl)alkanecarboxamides, which are investigated as hypoxia-selective tumor inhibitors.[5] These agents are designed to be activated in the low-oxygen environment characteristic of solid tumors.
-
Scaffolds for CNS-Active Agents: While not a direct application of this specific isomer, the broader class of imidazole-ethanamine derivatives are well-known scaffolds for developing histamine H3 receptor antagonists.[12] This highlights the privileged nature of this structural motif in interacting with biological targets, particularly in the central nervous system.
Caption: Role as a versatile chemical building block.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
| GHS Information | Details |
| Pictogram(s) | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[5] H335: May cause respiratory irritation.[1][4] |
| Precautionary Statements | P260: Do not breathe dusts or mists. P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] |
All handling should be performed inside a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and drug discovery. Its straightforward synthesis, dual reactive sites, and stable salt form make it an accessible and versatile building block. Its demonstrated utility in the synthesis of targeted protein degraders and other therapeutics underscores its importance for researchers aiming to develop next-generation medicines.
References
- 1. 2-(Imidazol-1-yl)-ethylamine dihydrochloride | C5H11Cl2N3 | CID 12377913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. chembk.com [chembk.com]
- 8. 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, CAS No. 56-92-8 - iChemical [ichemical.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1H-imidazol-1-yl)ethanamine (CAS No: 5739-10-6), a key building block in medicinal chemistry and drug development. Recognizing the limited availability of public experimental data for this specific molecule, this document synthesizes computationally predicted values with established, field-proven experimental protocols. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for the characterization and application of this versatile imidazole derivative. All quantitative data is summarized for clarity, and detailed, self-validating experimental workflows are provided, including visualizations, to ensure scientific integrity and reproducibility.
Introduction and Molecular Overview
2-(1H-imidazol-1-yl)ethanamine is a primary amine featuring an imidazole ring connected to an ethylamine side chain. The imidazole moiety is a privileged structure in medicinal chemistry, present in numerous biologically active compounds, including the biogenic amine histamine. This structural similarity suggests that 2-(1H-imidazol-1-yl)ethanamine and its derivatives may interact with various biological targets, making a thorough understanding of its physicochemical properties paramount for any research and development program. These properties govern a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
This guide will systematically explore the key physicochemical parameters, providing both available data and the methodologies to obtain them experimentally.
Chemical Structure and Identifiers
-
IUPAC Name: 2-(1H-imidazol-1-yl)ethanamine
-
Synonyms: N-(2-Aminoethyl)imidazole, 2-Imidazol-1-yl-ethylamine[1][2]
-
CAS Number: 5739-10-6[1]
-
Molecular Formula: C₅H₉N₃[1]
-
Molecular Weight: 111.15 g/mol [1]
Core Physicochemical Data
The following tables summarize the available computed and physical properties of 2-(1H-imidazol-1-yl)ethanamine. It is critical to note that where experimental data is unavailable, values are derived from computational models and should be confirmed through laboratory analysis.
Table 1: General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem[5] |
| Molecular Weight | 111.15 g/mol | PubChem[5] |
| CAS Number | 5739-10-6 | PubChem[5] |
| XLogP3 (Computed) | -1.0 | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | ChemScene[6] |
| Rotatable Bond Count | 2 | ChemScene[6] |
Table 2: Physical and Predicted Properties
| Property | Value | Source/Method |
| pKa (most basic) | 7.51 ± 0.10 | Computational Prediction[3][7] |
| Aqueous Solubility | High (Predicted) | Based on negative LogP |
| Boiling Point | 283 °C | ChemicalBook[3][4] |
| Melting Point | 214-216 °C | ChemBK[7] Note: This may refer to the salt form. |
| Density | 1.15 g/cm³ | ChemicalBook[4] |
| Flash Point | 125 °C | ChemicalBook[3][4] |
Ionization Constant (pKa)
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and interactions with biological targets. 2-(1H-imidazol-1-yl)ethanamine possesses two basic centers: the primary amine of the ethylamine side chain and the nitrogen atoms of the imidazole ring. The predicted pKa of 7.51 likely corresponds to the protonation of the primary amine, the more basic of the two sites.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for the experimental determination of pKa. The causality behind this choice lies in its direct measurement of pH changes upon the addition of a titrant, allowing for a precise determination of the equilibrium point.
Methodology:
-
Preparation of the Analyte Solution: Accurately prepare a solution of 2-(1H-imidazol-1-yl)ethanamine (e.g., 0.01 M) in deionized water. If solubility is a concern, a co-solvent system (e.g., water-methanol) can be employed, though this may slightly alter the pKa value.
-
Calibration of the pH Meter: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the expected pH range.
-
Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value can be determined from the half-equivalence point of the resulting titration curve.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key determinant of a drug's ability to cross biological membranes and its overall ADME properties. The computationally predicted XLogP3 value of -1.0 for 2-(1H-imidazol-1-yl)ethanamine suggests that the compound is hydrophilic, which is expected given the presence of the polar imidazole ring and the primary amine.
Aqueous Solubility
Aqueous solubility is a fundamental property that significantly impacts a drug candidate's bioavailability. A compound must be in solution to be absorbed. The negative predicted LogP value suggests that 2-(1H-imidazol-1-yl)ethanamine will have high aqueous solubility.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a reliable and widely accepted technique for determining aqueous solubility. It establishes a thermodynamic equilibrium between the dissolved and undissolved solute.
Methodology:
-
Sample Preparation: Add an excess amount of 2-(1H-imidazol-1-yl)ethanamine to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand to let undissolved solid settle. Filter the solution through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Replication: The experiment should be performed in triplicate to ensure accuracy and precision.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the imidazole ring, as well as two triplets for the two methylene groups of the ethylamine chain. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (two sp² carbons of the imidazole ring, one sp² CH, and two sp³ carbons of the ethylamine chain). It's important to note that tautomerization in imidazole rings can sometimes lead to broadened signals for the ring carbons in solution-state ¹³C NMR[8][9].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(1H-imidazol-1-yl)ethanamine is expected to show characteristic absorption bands for:
-
N-H stretching from the primary amine.
-
C-H stretching from the aromatic imidazole ring and the aliphatic ethyl chain.
-
C=N and C-N stretching characteristic of the imidazole ring.
Experimental Protocol for NMR and IR Spectroscopy
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity 2-(1H-imidazol-1-yl)ethanamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.
IR Sample Preparation and Acquisition:
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Safety and Handling
Based on available GHS information, 2-(1H-imidazol-1-yl)ethanamine is classified as causing skin irritation and serious eye damage[5]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be conducted in a well-ventilated chemical fume hood.
Conclusion
This technical guide has consolidated the available physicochemical data for 2-(1H-imidazol-1-yl)ethanamine and provided a framework of standard experimental protocols for the determination of its key properties. While many of the currently available values are computational predictions, they serve as a valuable starting point for researchers. It is strongly recommended that these predicted values be validated through rigorous laboratory experimentation, following the methodologies outlined herein, to build a comprehensive and accurate profile of this compound for any drug discovery and development program.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(1H-Imidazol-1-yl)ethanamine CAS#: 5739-10-6 [amp.chemicalbook.com]
- 5. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
2-(1H-imidazol-1-yl)ethanamine dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the proposed mechanism of action for this compound. As a structural analog of histamine, this compound is hypothesized to primarily interact with histamine receptors. The available scientific literature and data on structurally related molecules strongly suggest that its principle biological target is the histamine H3 receptor (H3R), a key G-protein coupled receptor (GPCR) in the central nervous system (CNS). This guide will delve into the molecular interactions, signaling pathways, and the experimental methodologies required to validate its function as a modulator of the H3 receptor. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's pharmacology, grounded in established principles of neurotransmission and receptor biology.
Compound Overview and Physicochemical Properties
2-(1H-imidazol-1-yl)ethanamine is a small molecule featuring an imidazole ring linked to an ethanamine side chain.[1][2][3] This structure bears a significant resemblance to the endogenous neurotransmitter histamine (2-(1H-imidazol-4-yl)ethanamine), suggesting a potential interaction with histamine receptors.[4][5] The dihydrochloride salt form enhances the compound's stability and solubility for experimental use.
Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)ethanamine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-imidazol-1-ylethanamine | PubChem[1] |
| CAS Number | 5739-10-6 | ChemicalBook[6], BroadPharm[7] |
| Molecular Formula | C₅H₉N₃ | PubChem[1] |
| Molecular Weight | 111.15 g/mol | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| XLogP3 (Computed) | -1.0 | PubChem[1] |
Core Mechanism of Action: Histamine H3 Receptor Modulation
The primary proposed mechanism of action for this compound is the modulation of the histamine H3 receptor. The H3 receptor is predominantly expressed in the CNS and acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other, non-histaminergic neurons.[8][9][10]
The Histamine H3 Receptor: A Dual-Function Modulator
-
Autoreceptor Function: As an autoreceptor, the H3 receptor provides a negative feedback mechanism for histamine synthesis and release.[10] When activated by histamine, it inhibits further release from the presynaptic terminal, thereby controlling the levels of histamine in the synapse.[8][11]
-
Heteroreceptor Function: The H3 receptor is also located on the presynaptic terminals of other neurons, where it modulates the release of various key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[8][9][12] Activation of these heteroreceptors inhibits the release of these neurotransmitters.
A crucial characteristic of the H3 receptor is its high constitutive activity, meaning it can signal and inhibit neurotransmitter release even in the absence of an agonist like histamine.[9][12]
Proposed Action as an H3 Receptor Antagonist/Inverse Agonist
Based on the pharmacology of similar imidazole-containing compounds, 2-(1H-imidazol-1-yl)ethanamine is likely to function as an H3 receptor antagonist or inverse agonist.
-
Antagonist Action: As an antagonist, the compound would bind to the H3 receptor and block the binding of endogenous histamine, thereby preventing its inhibitory effect on neurotransmitter release.[11]
-
Inverse Agonist Action: As an inverse agonist, it would not only block histamine binding but also bind to the constitutively active H3 receptor and stabilize it in an inactive conformation. This action reduces the receptor's basal signaling activity, leading to a more robust increase in the release of histamine and other neurotransmitters compared to a neutral antagonist.[9][11]
This dual action results in an overall increase in the levels of wakefulness-promoting and pro-cognitive neurotransmitters in the brain, which forms the basis for the therapeutic potential of H3 receptor inverse agonists in conditions like narcolepsy and cognitive disorders.[11][12]
Molecular Signaling Pathways
The H3 Receptor Gi-Coupled Signaling Cascade
The histamine H3 receptor is coupled to the Gi family of G-proteins.[10] Its activation, either by an agonist or through its constitutive activity, initiates the following signaling cascade:
-
G-Protein Dissociation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi protein, causing it to dissociate from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10]
-
Modulation of Ion Channels: The βγ-subunits can interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and, consequently, neurotransmitter release.[10][12]
Disinhibition of Neurotransmitter Release by 2-(1H-imidazol-1-yl)ethanamine
By acting as an inverse agonist, 2-(1H-imidazol-1-yl)ethanamine would prevent the Gαi-mediated inhibition of adenylyl cyclase and the βγ-subunit-mediated inhibition of calcium channels. This "disinhibition" restores and enhances the presynaptic release of histamine and other neurotransmitters.
Caption: Proposed signaling pathway for 2-(1H-imidazol-1-yl)ethanamine at the H3 receptor.
Methodologies for Mechanistic Validation
To experimentally confirm the proposed mechanism of action, a series of in vitro assays are required. These protocols are fundamental for characterizing the interaction of any novel compound with its target receptor.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of 2-(1H-imidazol-1-yl)ethanamine for the histamine H3 receptor.[9]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.
-
Incubation: Incubate the membranes with a known concentration of a specific H3R radioligand (e.g., [³H]-Nα-methylhistamine) and a range of concentrations of the unlabeled test compound (this compound).
-
Equilibration: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Generalized workflow for a radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether the compound acts as an antagonist or an inverse agonist.
-
Cell Culture: Culture cells expressing the H3 receptor.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of an H3R agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis: An inverse agonist will cause an increase in cAMP levels from the basal (constitutively active) state, while a neutral antagonist will only reverse the effects of an added agonist.
Table 2: Hypothetical Data Summary for Functional Characterization
| Assay Type | Parameter Measured | Expected Result for Inverse Agonist |
|---|---|---|
| Radioligand Binding | Binding Affinity (Ki) | Low nanomolar range |
| cAMP Accumulation | Intracellular cAMP levels | Increases basal cAMP levels |
| [³⁵S]GTPγS Binding | G-protein activation | Decreases basal [³⁵S]GTPγS binding |
| Neurotransmitter Release | Extracellular Neurotransmitter Levels | Increases release from primary neurons or brain slices |
Potential Therapeutic Implications
By increasing the synaptic levels of histamine, acetylcholine, norepinephrine, and dopamine, H3 receptor inverse agonists have a wide range of potential therapeutic applications.[8] Research in this area has focused on:
-
Narcolepsy and Sleep Disorders: The wake-promoting effects of increased histaminergic neurotransmission are beneficial for treating excessive daytime sleepiness.[11][12]
-
Cognitive Disorders: Enhancing the release of pro-cognitive neurotransmitters like acetylcholine and dopamine is a strategy for improving memory and learning in conditions such as Alzheimer's disease and ADHD.[12]
-
Schizophrenia: Modulation of dopaminergic and other neurotransmitter systems may help alleviate certain symptoms of schizophrenia.[12]
Conclusion
While direct experimental data for this compound is limited in publicly available literature, its structural analogy to histamine and other known H3 receptor ligands provides a strong basis for its proposed mechanism of action. It is hypothesized to function as a histamine H3 receptor inverse agonist, thereby disinhibiting the release of histamine and other key neurotransmitters in the central nervous system. This mechanism provides a clear rationale for its potential as a CNS stimulant and cognitive enhancer. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesis and the full characterization of its pharmacological profile, which is essential for any future drug development efforts.
References
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-(1H-Imidazol-1-yl)ethanamine - CAS:5739-10-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 7. 2-(1H-imidazol-1-yl)ethanamine, 5739-10-6 | BroadPharm [broadpharm.com]
- 8. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 11. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
structure-activity relationship of imidazole-based compounds
An In-depth Technical Guide to the Structure-Activity Relationship of Imidazole-Based Compounds
Executive Summary
The imidazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, frequently described as a "privileged scaffold."[1][2] Its prevalence in nature, including in essential biomolecules like the amino acid histidine and purines, and its core presence in numerous FDA-approved drugs underscore its therapeutic significance.[3][4][5] Imidazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[6][7][8] This versatility stems from the unique physicochemical properties of the imidazole ring, such as its ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions in enzyme active sites, and engage in various non-covalent interactions.[9][10] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazole-based compounds, designed for researchers, scientists, and drug development professionals. By dissecting the influence of substituents at each position of the imidazole core, we aim to furnish a foundational understanding to guide the rational design of more potent, selective, and effective therapeutic agents.
Chapter 1: The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole nucleus is a planar, five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[4] This structure confers a unique set of properties that make it exceptionally valuable in drug design. It is amphoteric, meaning it can act as both a weak acid and a weak base, a property that influences the pharmacokinetic profiles of drug candidates.[4] The electron-rich nature of the ring and the presence of two nitrogen atoms allow imidazole-containing molecules to readily bind with a multitude of biological targets like enzymes and receptors.[8][9]
The special structural characteristics of the imidazole ring enable it to participate in a variety of crucial intermolecular interactions:[10]
-
Hydrogen Bonding: The pyrrole-type nitrogen (N-1) can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is an effective hydrogen bond acceptor.
-
Coordination Bonds: The N-3 nitrogen can coordinate with metal ions, a critical interaction for inhibiting metalloenzymes such as cytochrome P450.[10][11]
-
π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic amino acid residues in a protein's binding pocket.
-
Ion-Dipole and Cation-π Interactions: The ring's electronic properties facilitate these interactions, further stabilizing the drug-target complex.[10]
These versatile binding capabilities are a primary reason why the imidazole scaffold is found in a wide array of clinically successful drugs, from the antifungal agent ketoconazole to the anticancer drug dacarbazine.[3][5][12]
Caption: Key biological interactions of the imidazole scaffold.
Chapter 2: Positional Structure-Activity Relationship (SAR) Analysis
The biological activity and pharmacological profile of an imidazole-based compound can be finely tuned by modifying substituents at the N-1, C-2, C-4, and C-5 positions. Understanding the role of each position is critical for rational drug design.
Caption: Numbering convention of the imidazole ring.
-
SAR at the N-1 Position: Substitution at the N-1 position primarily influences the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[13] Attaching bulky or lipophilic groups can enhance membrane permeability and oral bioavailability. However, this position can also play a direct role in target binding. For instance, in certain p38 MAP kinase inhibitors, the N-1 substituent occupies a specific hydrophobic pocket, and its size and nature are crucial for potency and selectivity.[13][14]
-
SAR at the C-2 Position: The C-2 position is a key vector for introducing molecular diversity and achieving target specificity. Substituents at this position often project into solvent-exposed regions or specific sub-pockets of the binding site. In many kinase inhibitors, a large aromatic or heteroaromatic group at C-2 is essential for activity.[15][16] Modifications here can drastically alter the compound's biological profile, for example, by switching from an agonist to an antagonist. The electronic nature of the C-2 substituent also modulates the basicity of the N-3 atom, affecting its ability to form hydrogen bonds or coordinate with metals.
-
SAR at the C-4 and C-5 Positions: These two positions are critical for anchoring the molecule within the target's binding site. In the widely studied class of trisubstituted imidazole inhibitors of p38 MAP kinase, a pyridinyl group at C-4 is a cornerstone of the pharmacophore.[17] The nitrogen of this pyridine ring forms a crucial hydrogen bond with the "hinge region" of the kinase, a common interaction motif for ATP-competitive inhibitors.[14] The C-5 position is often occupied by a substituted phenyl ring that fits into a nearby hydrophobic pocket. Variations in the substituents on this phenyl ring are used to optimize potency and selectivity and to block metabolic pathways.[13][17]
Quantitative SAR Data: p38α MAP Kinase Inhibitors
The following table summarizes representative SAR data for imidazole-based p38α MAP kinase inhibitors, illustrating the impact of substitutions at key positions.
| Compound ID | N-1 Substituent | C-2 Substituent | C-4 Substituent | C-5 Substituent | p38α IC50 (nM) |
| SB203580 | H | H | 4-Pyridyl | 4-Fluorophenyl | 50 |
| Analog 1 | -CH(CH₃)₂ | H | 4-Pyridyl | 4-Fluorophenyl | 8 |
| Analog 2 | H | -SCH₃ | 4-Pyridyl | 4-Fluorophenyl | >10,000 |
| Analog 3 | -CH(CH₃)₂ | H | 4-Pyridyl | 2,4-Difluorophenyl | 5 |
| Analog 4 | -CH(CH₃)₂ | H | Phenyl | 4-Fluorophenyl | >10,000 |
Data synthesized from principles discussed in cited literature.[13][14][17]
This data highlights that a small alkyl group at N-1 (Analog 1 vs. SB203580) enhances potency, likely by improving interaction with a hydrophobic pocket. Substitution at C-2 (Analog 2) is highly detrimental, abolishing activity. Modifying the C-5 phenyl group with an additional fluorine (Analog 3) provides a modest increase in potency. Crucially, replacing the C-4 pyridyl group with a phenyl ring (Analog 4) eliminates the key hinge-binding interaction, resulting in a complete loss of activity.[13][14]
Chapter 3: Case Studies in Imidazole-Based Drug Development
Case Study 1: Antifungal Agents - Azole Mechanism
Imidazole-based drugs like clotrimazole and ketoconazole are mainstays of antifungal therapy.[5] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][18]
Mechanism & SAR:
-
The unsubstituted N-3 atom of the imidazole ring acts as a ligand, coordinating directly to the ferric iron atom within the heme prosthetic group of the P450 enzyme.[5]
-
This binding event blocks the active site and prevents the enzyme from metabolizing its natural substrate, lanosterol.
-
The rest of the molecule, typically a large, lipophilic scaffold attached at the N-1 position, provides the necessary affinity and specificity for the enzyme's apoprotein binding site.
-
The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity, leading to fungal cell death.[18]
Caption: Mechanism of action for imidazole-based antifungal drugs.
Case Study 2: Anti-Inflammatory Agents - p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a central regulator of inflammatory responses, controlling the production of cytokines like TNF-α and IL-1β.[13] Imidazole-based compounds were among the first potent and selective inhibitors of p38 kinase, making them attractive candidates for treating inflammatory diseases like rheumatoid arthritis.[14]
Mechanism & SAR:
-
These compounds act as ATP-competitive inhibitors, binding to the kinase's active site.[13]
-
The C-4 pyridyl ring is essential, with its nitrogen atom forming a hydrogen bond to the backbone NH of Met109 in the kinase hinge region.[14][19]
-
The C-5 fluorophenyl group occupies a hydrophobic pocket adjacent to the ATP binding site.
-
The N-1 substituent can be varied to improve potency and pharmacokinetic properties.[13]
-
Inhibition of p38 kinase blocks the downstream signaling cascade, leading to reduced synthesis of pro-inflammatory cytokines.[17]
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Chapter 4: Experimental Protocols for SAR Elucidation
A robust SAR study relies on systematic synthesis and reliable biological evaluation. The protocols described below represent a self-validating system for exploring the SAR of novel imidazole derivatives.
Protocol 4.1: Synthesis of a 2,4,5-Trisubstituted Imidazole Library
This protocol is based on the Debus-Radziszewski reaction, a versatile method that allows for the modular assembly of trisubstituted imidazoles from three readily available components, making it ideal for generating a chemical library for SAR studies.[20][21]
Methodology:
-
Reaction Setup: To a solution of a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in glacial acetic acid (10 mL), add a desired aldehyde (1.2 mmol) and ammonium acetate (2.0 mmol).
-
Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.
-
Library Generation: Repeat steps 1-5 using a diverse set of aldehydes and 1,2-dicarbonyls to generate a library of analogs with variations at the C-2, C-4, and C-5 positions.
Causality: The choice of the Radziszewski synthesis is deliberate; its one-pot, multi-component nature is highly efficient for rapidly building a library of analogs. By systematically varying each of the three starting materials, a researcher can directly probe the SAR at the C2, C4, and C5 positions.
Protocol 4.2: In Vitro p38α MAP Kinase Inhibition Assay
This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of p38α kinase.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100). Prepare solutions of recombinant human p38α kinase, a suitable peptide substrate (e.g., ATF2), and ATP.
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions in kinase buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: In a 96-well plate, add:
-
Kinase buffer.
-
Test compound dilution (or DMSO for negative control, a known inhibitor like SB203580 for positive control).
-
p38α kinase enzyme.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction and Termination: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30 °C. Terminate the reaction by adding a stop solution (e.g., containing EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This is commonly done using a phosphospecific antibody in an ELISA format or by using ADP-Glo™ Kinase Assay which measures ADP formation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Self-Validation: This protocol is inherently self-validating through the mandatory inclusion of controls. The negative control (DMSO) defines 0% inhibition, while the positive control (a known potent inhibitor) defines the maximum achievable inhibition, ensuring the assay is performing correctly.
Caption: A generalized workflow for SAR studies in drug discovery.
Conclusion and Future Directions
The imidazole scaffold is a remarkably versatile and enduring platform in medicinal chemistry. A deep understanding of its structure-activity relationships is paramount for the successful development of novel therapeutics. Key principles, such as the role of the C-4 pyridyl group for kinase hinge binding and the importance of the N-3 nitrogen for coordinating metalloenzymes, serve as foundational knowledge for drug designers. Future efforts will likely focus on leveraging modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, to more rapidly explore chemical space.[6][7] Furthermore, applying the imidazole scaffold to novel biological targets and developing derivatives with improved selectivity and reduced off-target effects will continue to be a vibrant and productive area of research, promising new treatments for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jopir.in [jopir.in]
- 8. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
histamine H3 receptor signaling pathway
An In-Depth Technical Guide to the Histamine H3 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) with profound implications in neuroscience and pharmacology, stands as a critical regulator of neurotransmission in the central nervous system (CNS).[1][2][3] Primarily recognized for its role as a presynaptic autoreceptor on histaminergic neurons, the H3R also functions as a heteroreceptor, modulating the release of a wide array of other key neurotransmitters.[2][4][5] This dual functionality, combined with its significant constitutive activity and the existence of numerous splice variants, positions the H3R as a complex and highly attractive therapeutic target for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][6][7][8] This guide provides a comprehensive technical overview of the H3R signaling pathway, from its molecular architecture to its intricate downstream effector systems. We will delve into the causality behind experimental choices for its study and present detailed methodologies for key assays, offering field-proven insights for researchers and drug development professionals.
The Histamine H3 Receptor: A Unique Molecular Sentinel
First identified in 1983, the histamine H3 receptor was cloned in 1999, revealing its identity as a member of the GPCR superfamily.[6][7] Unlike the H1 and H2 receptors, the H3R exhibits a distinct amino acid sequence with only about 20-22% homology to its counterparts.[2] It is predominantly expressed in the CNS, with high densities in cognition-associated brain regions such as the cerebral cortex, basal ganglia, and hippocampus.[4][5][9]
A defining characteristic of the H3R is its high constitutive activity .[10][11] This means the receptor can signal in the absence of an agonist, spontaneously adopting an active conformation that allows it to engage with G proteins.[10][12] This intrinsic activity provides a tonic inhibitory brake on histaminergic neurons and is a crucial consideration in drug development, leading to the pursuit of inverse agonists that can suppress this basal signaling.[6][10][11]
Splice Variants: A Source of Functional Diversity
The complexity of H3R signaling is further amplified by the existence of multiple isoforms generated through alternative splicing of its mRNA.[1][3][13] In humans, over twenty splice variants have been identified, although not all are functional.[4] These variants often differ in the length of the third intracellular loop, a region critical for G protein coupling and signaling.[13][14] The differential expression of these isoforms across various brain regions suggests they may possess distinct pharmacological and physiological profiles, contributing to the nuanced regulation of neurotransmission.[13][14][15] For instance, some isoforms exhibit variations in their ability to couple to downstream effectors, highlighting the importance of considering this diversity in experimental design and therapeutic targeting.[9][14]
Core Signaling Cascade: The Gαi/o Pathway
The canonical signaling pathway of the histamine H3 receptor is mediated through its coupling to inhibitory G proteins of the Gαi/o family.[2][9][16] This interaction is a cornerstone of its function as a presynaptic inhibitor.
Mechanism of G Protein Activation and Downstream Inhibition
Upon agonist binding or through its constitutive activity, the H3R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the associated G protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC).[16] This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[16]
-
Modulation of Ion Channels: The Gβγ subunits play a crucial role in modulating ion channel activity. They can directly interact with and inhibit N-type and P-type voltage-gated calcium channels (CaV2.2 and CaV2.1), thereby reducing calcium influx into the presynaptic terminal, a critical step for neurotransmitter release.[2][9]
The net effect of this cascade is a reduction in neuronal excitability and a potent inhibition of neurotransmitter release.
Diagram: Canonical H3R Signaling Pathway
Canonical Gαi/o-mediated signaling of the Histamine H3 Receptor.
Non-Canonical Signaling Pathways: Expanding the H3R's Influence
Beyond the classical Gαi/o-cAMP axis, the H3R engages in a variety of non-canonical signaling pathways that contribute to its diverse physiological effects. These pathways often involve the Gβγ subunits and can lead to the activation of key intracellular kinases.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the H3R has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), members of the MAPK family.[17] This activation is often dependent on the Gβγ subunits and can proceed through several intermediate steps, including the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and the activation of protein kinase C (PKC) and phospholipase D (PLD).[17] The H3R-mediated ERK1/2 signaling has been implicated in neuroprotective effects.[17]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The H3R can also activate the PI3K/Akt signaling cascade.[12][16] This pathway is initiated by the Gβγ subunits, which can recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates and activates Akt (also known as protein kinase B). A key downstream target of Akt is glycogen synthase kinase 3β (GSK-3β), which is inactivated upon phosphorylation by Akt.[16] This pathway is critically involved in cell survival and metabolism.
Phospholipase A2 (PLA2) and Arachidonic Acid Release
H3R activation can also stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid from membrane phospholipids.[12][16] Arachidonic acid can then be metabolized into various bioactive eicosanoids, which can act as signaling molecules themselves.
Diagram: Overview of H3R Downstream Signaling
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 8. The histamine H3 receptor as a therapeutic drug target for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Genomic organization and characterization of splice variants of the human histamine H3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, and a discussion of its significant applications.
Core Molecular Profile
This compound is the hydrochloride salt of the parent compound, 2-(1H-imidazol-1-yl)ethanamine. The addition of two hydrochloride moieties enhances the compound's stability and solubility in aqueous solutions, making it more amenable for use in various experimental settings.
Chemical Structure and Properties
The fundamental structure consists of an imidazole ring linked to an ethanamine side chain at the N-1 position. This structural motif is significant as it mimics the core of histamine, a critical endogenous neurotransmitter, suggesting potential interactions with the histaminergic system.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁Cl₂N₃ | [1][2] |
| Molecular Weight | 184.06 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 83-84 °C (lit.) | [3] |
| Boiling Point | 283 °C (of the free base) | [4] |
| Solubility | Soluble in water, alcohol, and hot chloroform | [3] |
| pKa | 7.51 ± 0.10 (Predicted for the free base) | [5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of imidazole to form the free base, followed by its conversion to the dihydrochloride salt.
Synthesis of the Free Base: 2-(1H-imidazol-1-yl)ethanamine
A common and effective method for the synthesis of the free base involves the N-alkylation of imidazole with 2-chloroethylamine hydrochloride in the presence of a strong base.[5] A phase-transfer catalyst can be employed to improve reaction efficiency.[6]
Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)ethanamine
Materials:
-
Imidazole
-
2-chloroethylamine monohydrochloride
-
Sodium hydroxide
-
Tetrabutylammonium hydrogensulfate (phase-transfer catalyst)
-
Acetonitrile
-
Silica gel for column chromatography
-
Eluent: Acetonitrile/Ammonium hydroxide solution
Procedure:
-
Combine imidazole (1.0 eq), 2-chloroethylamine monohydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate in acetonitrile.[5][6]
-
Heat the mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.[5][6]
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.[5]
-
Purify the crude product by flash chromatography on silica gel using a gradient elution of acetonitrile to a 9:1 mixture of acetonitrile/NH₄OH to yield the pure 2-(1H-imidazol-1-yl)ethanamine.[5]
Conversion to the Dihydrochloride Salt
For enhanced stability and ease of handling, the purified free base is converted to its dihydrochloride salt.
Experimental Protocol: Preparation of this compound
Materials:
-
Purified 2-(1H-imidazol-1-yl)ethanamine
-
Isopropanol or Ethanol
-
Hydrochloric acid solution (in a suitable solvent like isopropanol)
Procedure:
-
Dissolve the purified 2-(1H-imidazol-1-yl)ethanamine in a suitable solvent such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid in the same solvent while stirring.
-
Continue stirring to allow for the complete precipitation of the dihydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under a vacuum to yield this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The structural similarity of 2-(1H-imidazol-1-yl)ethanamine to histamine makes it a valuable scaffold in medicinal chemistry, particularly for the development of ligands targeting histamine receptors.
Histamine Receptor Antagonists
Derivatives of imidazole-ethanamine are being investigated as antagonists for histamine receptors, which are involved in various physiological processes. For instance, histamine H3 receptor antagonists are being explored for their potential in treating neurological disorders.[7] The 2-(1H-imidazol-1-yl)ethanamine moiety can serve as a foundational structure for building more complex molecules with desired receptor affinity and selectivity.
Intermediate in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential. For example, it is used in the preparation of selective tumor inhibitors, such as bis(nitroimidazolyl)alkanecarboxamides, for which it provides the core imidazole-ethylamine structure.[5] Its reactive primary amine allows for further functionalization and elaboration into a diverse range of derivatives.
Signaling Pathway Context:
Caption: Interaction of derivatives with histamine receptor signaling pathways.
Analytical Characterization
The identity and purity of 2-(1H-imidazol-1-yl)ethanamine and its dihydrochloride salt are typically confirmed using a combination of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the imidazole ring and the two methylene groups of the ethylamine side chain. |
| ¹³C NMR | Resonances for the three carbons of the imidazole ring and the two methylene carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base (C₅H₉N₃). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching, and C=N and C-N stretching of the imidazole ring. |
Safety and Handling
2-(1H-imidazol-1-yl)ethanamine and its salts are classified as irritants. The free base is considered corrosive and can cause serious eye damage.[8]
GHS Hazard Information:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][8] The free base can cause serious eye damage.[8]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[9][10]
-
Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[9][10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9][10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9][10]
-
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile and valuable compound in the field of drug discovery and medicinal chemistry. Its well-defined synthesis, coupled with its structural significance as a histamine analog, makes it a key building block for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and development.
References
- 1. 1H-Imidazole-2-ethanamine, dihydrochloride | C5H11Cl2N3 | CID 13170812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Imidazol-1-yl)-ethylamine dihydrochloride | C5H11Cl2N3 | CID 12377913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 10. aksci.com [aksci.com]
CAS number for 2-(1H-imidazol-1-yl)ethanamine
An In-depth Technical Guide to 2-(1H-imidazol-1-yl)ethanamine (CAS: 5739-10-6)
Introduction
2-(1H-imidazol-1-yl)ethanamine, identified by the CAS number 5739-10-6, is a heterocyclic compound featuring a reactive primary amine linked to the N-1 position of an imidazole ring.[1][2][3][4][5][6][7] This unique structural arrangement makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The imidazole nucleus is a well-recognized pharmacophore present in numerous bioactive molecules and approved therapeutic agents.[8] Its ability to participate in hydrogen bonding and act as a ligand for metal ions contributes to its diverse biological activities.[8]
This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)ethanamine, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed and validated synthesis protocol, its potential applications as a scaffold in drug design, and essential safety information. The insights provided herein are grounded in established chemical principles and data from authoritative sources to empower researchers in their pursuit of novel therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its reactivity, solubility, handling, and potential as a drug candidate. The key properties of 2-(1H-imidazol-1-yl)ethanamine are summarized below.
| Property | Value | Source |
| CAS Number | 5739-10-6 | [1][2][3][4][9] |
| Molecular Formula | C₅H₉N₃ | [1][2][3] |
| Molecular Weight | 111.15 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 283 °C | [6] |
| Density | 1.15 g/cm³ | [6] |
| Flash Point | 125 °C | [6] |
| pKa (Predicted) | 7.51 ± 0.10 | [6] |
| LogP (Computed) | -0.1582 | [2] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [2] |
The structure consists of two key functional domains: the aromatic imidazole ring and the flexible ethylamine side chain. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets.[8] The primary amine group provides a reactive handle for a wide array of chemical modifications, allowing for the synthesis of diverse compound libraries for screening.
Synthesis and Purification
The synthesis of 2-(1H-imidazol-1-yl)ethanamine is typically achieved through the N-alkylation of imidazole. This method is reliable and provides a direct route to the target compound.
Principle of Synthesis: N-Alkylation
The reaction proceeds via a nucleophilic substitution where the deprotonated imidazole nitrogen attacks the electrophilic carbon of an aminoethylating agent, such as 2-chloroethylamine. The use of a strong base is essential to deprotonate the imidazole, thereby activating it as a nucleophile. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction efficiency.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of 2-(1H-imidazol-1-yl)ethanamine.[9]
Materials:
-
Imidazole (1.0 eq)
-
2-chloroethylamine monohydrochloride (1.1 eq)
-
Sodium hydroxide (NaOH) (3.6 eq)
-
Tetrabutylammonium hydrogensulfate (TBHS) or similar phase-transfer catalyst (0.04 eq)
-
Acetonitrile (CH₃CN)
Experimental Workflow:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole, 2-chloroethylamine monohydrochloride, sodium hydroxide, and the phase-transfer catalyst in acetonitrile.
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C) and stir vigorously for 21-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash chromatography on silica gel. A gradient elution, for example, from acetonitrile to a 9:1 mixture of acetonitrile and ammonium hydroxide, can be used to isolate the final product.[9] The purified fractions are combined and concentrated to yield 2-(1H-imidazol-1-yl)ethanamine as a pale yellow oil.[9]
Causality Behind Experimental Choices
-
Excess Alkylating Agent: A slight excess of 2-chloroethylamine hydrochloride is used to ensure the complete consumption of the starting imidazole.
-
Strong Base (NaOH): Sodium hydroxide serves two purposes: it deprotonates the imidazole ring, making it nucleophilic, and it neutralizes the hydrochloride salt of the alkylating agent, liberating the free amine.
-
Phase-Transfer Catalyst (TBHS): This catalyst is crucial for shuttling the hydroxide ions from the solid or aqueous phase into the organic phase (acetonitrile), where the reaction occurs, thereby accelerating the rate of N-alkylation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(1H-imidazol-1-yl)ethanamine.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 2-(1H-imidazol-1-yl)ethanamine is limited, its structure provides a strong rationale for its use as a scaffold in drug development. The imidazole moiety is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of diseases.[8]
Structural Analogy to Histamine and Receptor Modulation
2-(1H-imidazol-1-yl)ethanamine is a structural isomer of histamine [2-(1H-imidazol-4-yl)ethanamine], a critical neurotransmitter and mediator of immune responses.[10] Histamine exerts its effects by binding to four subtypes of G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[11] Due to this structural similarity, this compound and its derivatives are logical candidates for investigation as modulators of histamine receptors, which are targets for therapies in allergy, gastric acid disorders, and neurological conditions.[11][12]
Scaffold for Kinase Inhibitor Development
The imidazole-ethanamine framework is also a valuable scaffold for developing inhibitors of protein kinases. For instance, analogs of 2-(1H-imidazol-4-yl)ethanamine have been successfully incorporated into inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in oncology.[13][14] The primary amine of 2-(1H-imidazol-1-yl)ethanamine serves as an ideal attachment point for building out larger molecules designed to fit into the ATP-binding pocket of various kinases.
Conceptual Signaling Pathway Interaction
Derivatives of 2-(1H-imidazol-1-yl)ethanamine could potentially act as antagonists at GPCRs like the histamine H1 receptor. An antagonist would bind to the receptor but fail to elicit the downstream signaling cascade typically initiated by the endogenous ligand (e.g., histamine).
Caption: Conceptual blockade of a GPCR signaling pathway by a derivative.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: According to the Globally Harmonized System (GHS) classifications, 2-(1H-imidazol-1-yl)ethanamine is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4][15]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
First Aid Measures:
-
If on skin: Wash with plenty of water. If irritation occurs, seek medical help.[4]
-
If in eyes: Rinse immediately and continuously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical help.[4]
-
If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[4]
-
-
Storage: Store the compound in a tightly closed container in a well-ventilated, dark place under an inert atmosphere at room temperature.[6]
Conclusion
2-(1H-imidazol-1-yl)ethanamine (CAS: 5739-10-6) is a foundational chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the proven pharmacological importance of the imidazole scaffold, makes it an attractive starting point for developing novel therapeutics. Its structural relationship to histamine suggests a clear path for investigating its role in modulating key GPCRs, while its reactive amine handle allows for its incorporation into diverse molecular designs targeting a wide array of biological targets. This guide provides the essential technical knowledge for researchers to safely handle, synthesize, and strategically utilize this compound in their research endeavors.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 5. 2-(1H-Imidazol-1-yl)ethanamine - [sigmaaldrich.com]
- 6. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Histamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of imidazole ethanamine derivatives
An In-depth Technical Guide to the Biological Activity of Imidazole Ethanamine Derivatives
Foreword
The imidazole nucleus, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1] Its unique electronic characteristics and ability to engage in various non-covalent interactions allow it to bind to a multitude of biological targets.[2][3] When coupled with an ethanamine side chain, it forms the imidazole ethanamine scaffold, a structure found in vital endogenous molecules like histamine and the amino acid histidine.[4][5] This guide, intended for researchers and drug development professionals, delves into the synthesis, biological activities, and structure-activity relationships of imidazole ethanamine derivatives, moving beyond a simple recitation of facts to explore the causal relationships that drive their therapeutic potential.
The Imidazole Ethanamine Scaffold: A Privileged Structure in Drug Design
The versatility of the imidazole ethanamine core stems from its distinct physicochemical properties. The imidazole ring is aromatic and contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like.[6] This configuration makes the ring system amphoteric, capable of acting as both a weak acid and a weak base.[1][7] This property is crucial for physiological interactions, as it allows the molecule to exist in different protonation states, influencing its solubility, membrane permeability, and ability to form hydrogen bonds with receptor sites.[8] The flexible ethanamine side chain provides a crucial linker, allowing the imidazole core to be positioned optimally for interaction with its biological target.
The electron-rich nature of the imidazole ring enables it to participate in various binding interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, making it a highly effective pharmacophore for engaging with enzymes and receptors.[2][9]
Synthetic Strategies for Imidazole Ethanamine Derivatives
The synthesis of imidazole ethanamine derivatives is a well-established field, with methodologies designed to allow for systematic structural modifications. A common and versatile approach involves the N-alkylation of a pre-formed imidazole ring with a suitable two-carbon synthon bearing a masked or protected amine group.
General Synthetic Workflow
The primary challenge in this synthesis is achieving regioselective alkylation at the desired nitrogen atom of the imidazole ring. The following workflow outlines a foundational strategy.
Caption: General synthetic workflow for imidazole ethanamine derivatives.
Exemplary Experimental Protocol: Synthesis of Ethyl 1H-imidazol-1-yl acetate
This protocol describes the initial N-alkylation step, a common gateway to various imidazole ethanamine derivatives.[10]
Objective: To synthesize the core intermediate for further derivatization.
Materials:
-
Imidazole (0.05 mol)
-
Ethyl chloroacetate (0.075 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.05 mol)
-
Dry Acetone (50 ml)
-
Carbon Tetrachloride
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Dissolve imidazole (0.05 mol) in dry acetone (50 ml) in a round-bottom flask.
-
Add anhydrous K₂CO₃ (0.05 mol) to the solution.
-
While stirring, add ethyl chloroacetate (0.075 mol) to the mixture.
-
Attach the reflux condenser and heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Extract the resulting residue with carbon tetrachloride.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product, ethyl 1H-imidazol-1-yl acetate, as a semi-liquid. This intermediate can often be used in the next step without further purification.[10]
Self-Validation: The identity and purity of the synthesized intermediate should be confirmed using analytical techniques such as ¹H-NMR, FT-IR, and mass spectrometry before proceeding to the next derivatization step.[10]
Key Biological Target: Histamine Receptors
The most prominent is their interaction with histamine receptors (H1, H2, H3, and H4). Histamine, chemically 2-(1H-imidazol-4-yl)ethanamine, is the endogenous ligand for these G-protein coupled receptors (GPCRs) and mediates a wide array of physiological responses.[4][11]
Mechanism of Action at Histamine H2 and H3 Receptors
-
H2 Receptor Agonism: Derivatives like 2-aminohistamine act as H2 agonists.[12] Binding to the H2 receptor, which is coupled to a Gαs protein, activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), triggering downstream signaling cascades responsible for effects like gastric acid secretion.[11]
-
H3 Receptor Antagonism: The H3 receptor functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[13] Imidazole ethanamine-based antagonists block this receptor, leading to increased neurotransmitter release, a strategy being explored for treating various neurological disorders.[13][14]
References
- 1. chemijournal.com [chemijournal.com]
- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Histamine - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. longdom.org [longdom.org]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionfda.org [precisionfda.org]
- 12. [Imidazole H-2 agonists. Synthesis and activity of 2-(2-amino-4-imidazolyl)ethylamine (2-aminohistamine) dihydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. WO1996029315A3 - Imidazole derivatives as histamine receptor h3 (ant)agonists - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Comprehensive In Vitro Analysis of Histamine H3 Receptor Agonists
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the in vitro characterization of histamine H3 receptor (H3R) agonists. This document offers a series of validated protocols, from initial binding affinity determination to functional downstream signaling analysis, designed to provide a comprehensive pharmacological profile of test compounds.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] As an autoreceptor on histaminergic neurons, it provides a negative feedback mechanism, inhibiting the synthesis and release of histamine.[1][3] Furthermore, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][4]
H3Rs are coupled to the Gαi/o family of G-proteins.[1][5] Agonist activation of the H3R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The receptor also modulates the MAPK/ERK and PI3K/AKT signaling pathways.[5][6] Due to its significant role in regulating neurotransmitter systems, the H3R is a compelling therapeutic target for a variety of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[2][6][7] A notable characteristic of the H3R is its high constitutive activity, meaning it can signal in the absence of an agonist.[2][7] This property is crucial for the identification of inverse agonists, which can reduce this basal signaling.
These application notes will detail the essential in vitro assays required to characterize the affinity, potency, and efficacy of novel H3R agonists.
Section 1: H3 Receptor Signaling Cascade
Understanding the H3R signaling pathway is fundamental to designing and interpreting in vitro assays. Upon agonist binding, the Gαi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production, while both subunits can contribute to the activation of downstream pathways like the MAPK/ERK cascade.[5][6]
Caption: Canonical signaling pathway of the Histamine H3 Receptor.
Section 2: Radioligand Binding Assays for Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for the H3R. These assays measure the competition between a labeled radioligand and the unlabeled test compound for binding to the receptor.
Principle
This is a competitive binding assay where a constant concentration of a high-affinity H3R radioligand (e.g., [3H]N-α-methylhistamine) is incubated with membranes prepared from cells expressing the H3R, in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Experimental Protocol: Competitive Radioligand Binding
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human H3 receptor.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[8]
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Increasing concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
A fixed concentration of H3R radioligand (e.g., [3H]N-α-methylhistamine at its Kd concentration).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For non-specific binding (NSB) determination, use a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).[8]
-
For total binding, omit the test compound and NSB ligand.
-
Incubate the plate at 25°C for 2 hours to reach equilibrium.[8]
-
-
Filtration and Detection:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The affinity constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
| Parameter | Value | Cell Line | Radioligand |
| Binding Affinity (Ki) | e.g., 5.5 nM | HEK293-hH3R | [3H]N-α-methylhistamine |
| Hill Slope | e.g., -1.05 | HEK293-hH3R | [3H]N-α-methylhistamine |
Section 3: Functional Assays for Potency and Efficacy
Functional assays are crucial for determining whether a compound that binds to the H3R acts as an agonist, and for quantifying its potency (EC50) and efficacy (Emax).
[35S]GTPγS Binding Assay
Principle This assay directly measures the activation of G-proteins upon receptor stimulation.[9] In the inactive state, G-proteins are bound to GDP. Agonist binding to the H3R catalyzes the exchange of GDP for GTP on the Gαi subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activated state.[9]
Caption: Workflow for a [35S]GTPγS binding assay.
Experimental Protocol
-
Reagents and Membranes:
-
Prepare H3R-expressing cell membranes as described in the binding assay protocol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 50 mM NaCl, 10 µM GDP, pH 7.4.[10]
-
Radioligand: [35S]GTPγS (final concentration ~0.1 nM).
-
-
Assay Procedure:
-
Pre-treat membranes with adenosine deaminase to reduce background signaling.[10]
-
In a 96-well plate, add assay buffer, increasing concentrations of the test agonist, H3R membranes (20-50 µg), and [35S]GTPγS.
-
For basal activity, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).[10]
-
Incubate at 25°C for 60 minutes.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer, and measure radioactivity by scintillation counting.
-
Data Analysis Calculate the specific binding of [35S]GTPγS at each agonist concentration. Plot the specific binding against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a reference full agonist like histamine or imetit.
cAMP Accumulation Assay
Principle This assay measures the functional consequence of H3R-mediated inhibition of adenylyl cyclase.[11] Since the H3R is Gαi-coupled, its activation will decrease intracellular cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin, an adenylyl cyclase activator. The ability of an H3R agonist to inhibit this forskolin-stimulated cAMP production is then quantified.[12]
Experimental Protocol
-
Cell Preparation:
-
Plate H3R-expressing cells in a 96-well or 384-well plate and grow to near confluency.
-
Wash the cells with serum-free medium or assay buffer.
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test agonist to the cells.
-
Add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or AlphaScreen).[12][13]
-
Data Analysis The amount of cAMP produced is inversely proportional to the activity of the H3R agonist. Data are typically normalized to the forskolin-only response (0% inhibition) and the basal level (100% inhibition). The IC50 value (concentration of agonist causing 50% inhibition of the forskolin response) is determined from the dose-response curve.
Data Presentation
| Assay | Parameter | Value | Cell Line |
| [35S]GTPγS Binding | EC50 | e.g., 12.3 nM | HEK293-hH3R |
| Emax (% of Histamine) | e.g., 95% | HEK293-hH3R | |
| cAMP Accumulation | IC50 | e.g., 25.8 nM | CHO-hH3R |
| Emax (% Inhibition) | e.g., 88% | CHO-hH3R |
Section 4: Downstream Signaling - ERK1/2 Phosphorylation Assay
Principle Activation of the H3R can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[6] Measuring the level of phosphorylated ERK (pERK) provides a readout of agonist activity in a distinct signaling branch. This can be particularly useful for identifying biased agonists that preferentially activate one pathway over another.
Experimental Protocol (In-Cell Western/ELISA)
-
Cell Stimulation:
-
Plate H3R-expressing cells in a 96-well plate.
-
Starve the cells in serum-free media for several hours to reduce basal ERK phosphorylation.
-
Treat cells with increasing concentrations of the test agonist for a short period (typically 5-15 minutes) at 37°C.[14]
-
-
Cell Lysis and Detection:
-
Remove the media and immediately fix the cells (e.g., with formaldehyde).
-
Permeabilize the cells (e.g., with Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
Incubate with a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).
-
For normalization, simultaneously probe for total ERK1/2 using a different primary antibody and a secondary antibody with a distinct fluorescent label.
-
Read the plate on a compatible imager or plate reader.
-
Data Analysis The pERK signal is normalized to the total ERK signal for each well. The fold-change in pERK over basal (unstimulated cells) is calculated for each agonist concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The comprehensive in vitro characterization of histamine H3 receptor agonists requires a multi-assay approach. The protocols outlined in these application notes provide a robust framework for determining the binding affinity, functional potency and efficacy, and downstream signaling effects of novel compounds. By systematically applying these methods, researchers can build a detailed pharmacological profile, enabling informed decisions in the drug discovery and development process.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
using 2-(1H-imidazol-1-yl)ethanamine in competitive binding assays
Application Note & Protocol
Topic: Characterization of 2-(1H-imidazol-1-yl)ethanamine Affinity at Histamine Receptors Using Competitive Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 2-(1H-imidazol-1-yl)ethanamine
2-(1H-imidazol-1-yl)ethanamine is a small molecule featuring a core imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its structural analogy to the endogenous neurotransmitter histamine—which is chemically known as 2-(1H-imidazol-4-yl)ethanamine—positions it as a compelling candidate for interaction with histamine receptors (H1, H2, H3, and H4).[4][5] These G-protein coupled receptors (GPCRs) are critical drug targets for a wide range of pathologies, including allergic reactions, gastric acid disorders, and neurological conditions.[4][6]
This application note provides a comprehensive guide for researchers to quantitatively determine the binding affinity of 2-(1H-imidazol-1-yl)ethanamine for a target receptor, using the histamine H3 receptor (H3R) as a primary example. The competitive radioligand binding assay described herein is a robust, sensitive, and fundamental technique in pharmacology for characterizing ligand-receptor interactions.[7][8] By measuring the ability of our unlabeled test compound, 2-(1H-imidazol-1-yl)ethanamine, to displace a high-affinity radiolabeled ligand, we can derive its half-maximal inhibitory concentration (IC50) and, subsequently, its equilibrium dissociation constant (Ki), a true measure of its binding affinity.[9][10]
Physicochemical Properties of the Test Compound
A thorough understanding of the test compound's properties is essential for accurate reagent preparation and handling.
| Property | Value | Source |
| IUPAC Name | 2-imidazol-1-ylethanamine | PubChem[11] |
| CAS Number | 5739-10-6 | ChemicalBook[12] |
| Molecular Formula | C₅H₉N₃ | PubChem[11] |
| Molecular Weight | 111.15 g/mol | PubChem[11] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[12] |
| Storage | Room temperature, inert atmosphere | ChemicalBook[12] |
The Principle of Competitive Binding
The competitive binding assay operates on the principle of the law of mass action, governing the equilibrium between a ligand and a receptor. In this experimental paradigm, three key components interact within the assay system:
-
Receptor: A fixed concentration of the biological target (e.g., cell membranes expressing the histamine H3 receptor).
-
Radioligand: A specific, high-affinity ligand for the receptor that has been labeled with a radioisotope (e.g., tritium, ³H). A low, fixed concentration of the radioligand, typically at or below its dissociation constant (Kd), is used.[13]
-
Competitor: The unlabeled test compound (2-(1H-imidazol-1-yl)ethanamine) is added in increasing concentrations.
The unlabeled competitor and the radioligand compete for the same binding site on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation. This relationship is described by a sigmoidal curve when plotting the bound radioactivity against the logarithm of the competitor concentration. The inflection point of this curve yields the IC50 value.[14]
Caption: Principle of Competitive Binding.
Assay Validation: The Foundation of Trustworthy Data
Before initiating screening with 2-(1H-imidazol-1-yl)ethanamine, the assay itself must be rigorously validated. This is not merely a preliminary step but a core component of ensuring data integrity and reproducibility.[15]
-
Radioligand Integrity: Confirm the purity and stability of the radiolabeled ligand.
-
Kinetic Analysis: Perform association and dissociation experiments to determine the time required to reach binding equilibrium. The incubation time for the competitive assay must be sufficient to ensure equilibrium is reached, which is critical for accurate affinity determination.[9] A common rule of thumb is to incubate for a period equivalent to 5 half-lives of the radioligand's dissociation.[9]
-
Saturation Binding: Conduct a saturation binding experiment by incubating the receptor preparation with increasing concentrations of the radioligand. This allows for the determination of the radioligand's dissociation constant (Kd) and the total receptor density (Bmax). The Kd value is essential for converting the experimentally derived IC50 to the more universal Ki value.[10][13]
Detailed Experimental Protocol: H3 Receptor Binding
This protocol details the steps for a competitive binding assay using membranes from HEK293 cells expressing the human histamine H3 receptor and [³H]Nα-methylhistamine ([³H]NAMH) as the radioligand.[16][17]
Materials and Reagents
-
Receptor Source: Cryopreserved cell membranes from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) with high specific activity (>70 Ci/mmol).
-
Test Compound: 2-(1H-imidazol-1-yl)ethanamine (MW: 111.15 g/mol ).
-
Reference Compound (for non-specific binding): Unlabeled histamine or a potent H3 antagonist like thioperamide.[18]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B).
-
Instrumentation: Liquid scintillation counter, cell harvester (vacuum manifold).
-
Consumables: 96-well assay plates, reagent reservoirs, multichannel pipettes.
Step-by-Step Methodology
Step 1: Reagent Preparation (The Causality of Concentration)
-
Test Compound Stock: Prepare a 10 mM stock solution of 2-(1H-imidazol-1-yl)ethanamine in assay buffer. The accuracy of this initial stock is paramount, as all subsequent dilutions depend on it. Perform serial dilutions (e.g., 1:10) in assay buffer to create a concentration range spanning from 1 nM to 100 µM. This wide range is necessary to define both the top and bottom plateaus of the sigmoidal curve.
-
Radioligand Working Solution: Dilute the [³H]NAMH stock in assay buffer to a final concentration of 2x the desired assay concentration (e.g., if the final is 1 nM, prepare a 2 nM solution). The chosen concentration should be approximately equal to the Kd of the radioligand to balance signal strength with assay sensitivity.[10]
-
Receptor Membrane Preparation: Thaw the membrane aliquot rapidly and keep it on ice. Homogenize gently and dilute in ice-cold assay buffer to a concentration that provides a robust signal-to-noise ratio, determined during assay development.
Caption: Experimental Workflow Diagram.
Step 2: Assay Plate Setup
The experiment should be performed in triplicate. A typical 96-well plate layout includes three control conditions:
-
Total Binding: Contains only receptor membranes and radioligand. Represents 100% specific binding.
-
Non-Specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of an unlabeled reference compound (e.g., 10 µM histamine). This defines the baseline binding to non-receptor components.[13]
-
Competitor Wells: Contains receptor, radioligand, and varying concentrations of 2-(1H-imidazol-1-yl)ethanamine.
| Component | Volume (µL) | Total Binding | Non-Specific Binding | Competitor |
| Assay Buffer | 50 | ✓ | ||
| Reference Compound (2x) | 50 | ✓ | ||
| Test Compound (2x) | 50 | ✓ | ||
| Radioligand (2x) | 50 | ✓ | ✓ | ✓ |
| Membranes (2x) | 100 | ✓ | ✓ | ✓ |
| Total Volume | 200 |
Rationale: A 2x concentration system is used for reagents to ensure final concentrations are correct after all components are added.
Step 3: Incubation
-
Seal the plate and incubate at room temperature for a pre-determined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[9] Incubation time is a critical parameter that must be established during assay validation.
Step 4: Separation of Bound and Free Ligand
-
Pre-soak the glass fiber filter plate with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester, which applies a vacuum to pull the liquid through the filter. This step must be fast to prevent significant dissociation of the radioligand-receptor complex.[10]
-
Wash the filters immediately with 3-4 cycles of ice-cold wash buffer to remove unbound radioligand.
Step 5: Quantification
-
Dry the filter plate completely.
-
Add liquid scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
Step 1: Calculate Specific Binding
For each data point, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
Step 2: Normalize and Plot Data
Convert the CPM values for each competitor concentration into a percentage of the maximum specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB) * 100
Plot % Specific Binding versus the logarithm of the competitor concentration.
Step 3: Determine the IC50
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This analysis will yield the log(IC50), from which the IC50 value is calculated. The IC50 is the concentration of 2-(1H-imidazol-1-yl)ethanamine that displaces 50% of the specific binding of the radioligand.[19]
Step 4: Convert IC50 to Ki
The IC50 is an assay-dependent value influenced by the concentration and affinity of the radioligand.[20] To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation for competitive binding:[10][21]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibition constant of 2-(1H-imidazol-1-yl)ethanamine.
-
IC50: The experimentally determined half-maximal inhibitory concentration.
-
[L]: The molar concentration of the radioligand ([³H]NAMH) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor, determined from prior saturation binding experiments.
The calculated Ki value represents the concentration of 2-(1H-imidazol-1-yl)ethanamine that would occupy 50% of the receptors at equilibrium if no radioligand were present, providing a standardized measure of affinity that can be compared across different experiments and laboratories.[14]
Conclusion
This application note provides a robust and validated framework for determining the binding affinity of 2-(1H-imidazol-1-yl)ethanamine at histamine receptors. By adhering to the principles of assay validation, employing a meticulous experimental protocol, and applying the correct data analysis, researchers can generate high-quality, reproducible data. The resulting Ki value provides a critical piece of information for the pharmacological characterization of this compound, enabling its comparison to other ligands and guiding future efforts in drug discovery and development.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. revvity.com [revvity.com]
- 14. courses.edx.org [courses.edx.org]
- 15. swordbio.com [swordbio.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-(1H-imidazol-1-yl)ethanamine in Neuroscience Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(1H-imidazol-1-yl)ethanamine in neuroscience. While this specific molecule is not extensively characterized in peer-reviewed literature, its core structure—an imidazole ring linked to an ethylamine chain—is a foundational pharmacophore for ligands targeting histamine receptors.[1] This guide, therefore, presents an investigative framework hypothesizing 2-(1H-imidazol-1-yl)ethanamine as a putative ligand for the histamine H3 receptor (H3R), a critical regulator of neurotransmission in the central nervous system (CNS).[2][3] We provide detailed, field-proven protocols for its initial in vitro characterization, subsequent in vivo validation of its effects on neurotransmitter release, and assessment of its potential impact on cognitive function.
Introduction: The Scientific Rationale
2-(1H-imidazol-1-yl)ethanamine is a structural isomer of histamine, a pivotal neurotransmitter in the brain.[1][4] Its potential as a neuromodulatory agent stems from the prevalence of the imidazole-ethylamine scaffold in potent and selective ligands for histamine receptors, particularly the H3 receptor.[5][6] The H3R is a presynaptic G protein-coupled receptor (GPCR) that functions as both an autoreceptor on histaminergic neurons and a heteroreceptor on a wide range of non-histaminergic neurons.[2][7]
As an autoreceptor, the H3R inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including:
-
Acetylcholine
-
Dopamine
-
Norepinephrine
-
Serotonin
-
GABA
This strategic role makes the H3R a high-value therapeutic target for numerous neurological and psychiatric conditions, such as Alzheimer's disease, schizophrenia, narcolepsy, and ADHD.[3][8][9] Consequently, the characterization of novel compounds like 2-(1H-imidazol-1-yl)ethanamine, which may act as agonists or antagonists at this receptor, is a critical endeavor in neuropharmacology. This guide outlines the essential experimental cascade required to elucidate its neuropharmacological profile.
Hypothesized Mechanism of Action: H3 Receptor Signaling
The primary hypothesized target for 2-(1H-imidazol-1-yl)ethanamine is the H3 receptor, which couples to the Gαi/o subunit of the heterotrimeric G-protein.[10] Agonist binding to the H3R initiates a signaling cascade that ultimately suppresses neuronal activity and neurotransmitter release.
Key Signaling Events:
-
G-Protein Activation: Agonist binding causes a conformational change in the H3R, leading to the exchange of GDP for GTP on the Gαi/o subunit.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased production of intracellular cyclic AMP (cAMP).[10]
-
Downstream Kinase Modulation: The reduction in cAMP levels leads to lower activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of downstream targets like the CREB transcription factor.[10]
-
Ion Channel Regulation: The dissociated Gβγ subunits can directly modulate ion channels, most notably inhibiting N-type voltage-gated calcium channels. This reduction in calcium influx at the presynaptic terminal is a primary mechanism for the inhibition of neurotransmitter release.[3][7]
An H3R antagonist would block these effects, thereby increasing the release of histamine and other neurotransmitters, a mechanism sought for pro-cognitive and wakefulness-promoting therapies.
Caption: Hypothesized H3R agonist signaling cascade.
Application 1: In Vitro Receptor Binding Profile
Objective: To determine the binding affinity (Ki) of 2-(1H-imidazol-1-yl)ethanamine for the human histamine H3 receptor. This is the foundational experiment to confirm the compound interacts with the hypothesized target.
Methodology: Competitive Radioligand Binding Assay. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Protocol: H3 Receptor Competitive Binding Assay
-
Materials & Reagents:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the recombinant human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (a selective H3R agonist).
-
Test Compound: 2-(1H-imidazol-1-yl)ethanamine, dissolved in assay buffer to create a stock solution (e.g., 10 mM).
-
Non-specific Binding Control: A high concentration of a known H3R ligand, such as R-(α)-methylhistamine (10 µM).[11]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine, and a cell harvester.
-
Scintillation Cocktail & Counter.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution series of 2-(1H-imidazol-1-yl)ethanamine in assay buffer, typically from 10 µM down to 0.1 nM in half-log steps.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL Non-specific Control (10 µM R-(α)-methylhistamine) + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Test Compound: 50 µL of each dilution of 2-(1H-imidazol-1-yl)ethanamine + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Convert the DPM counts for each test compound concentration into a percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation:
| Compound | Target | Radioligand | IC₅₀ (nM) | Ki (nM) |
| 2-(1H-imidazol-1-yl)ethanamine | Human H3R | [³H]-Nα-methylhistamine | Experimental | Calculated |
| R-(α)-methylhistamine (Control) | Human H3R | [³H]-Nα-methylhistamine | ~25 | ~1.5 |
Application 2: In Vivo Neurotransmitter Release Monitoring
Objective: To determine if 2-(1H-imidazol-1-yl)ethanamine modulates the extracellular levels of key neurotransmitters in a specific brain region in vivo.
Methodology: In Vivo Microdialysis. This technique allows for the sampling of neurotransmitters from the extracellular fluid of freely moving animals, providing a direct measure of neurochemical changes following drug administration.[12][13][14]
Protocol: Microdialysis in the Prefrontal Cortex of Rats
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the medial prefrontal cortex (mPFC).
-
Secure the cannula assembly to the skull using dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm active membrane) through the guide cannula into the mPFC.
-
Connect the probe to a syringe pump and a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0 µL/min).[13]
-
Allow the system to equilibrate for at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 baseline samples).
-
Administer 2-(1H-imidazol-1-yl)ethanamine (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate fractions every 20 minutes for at least 2-3 hours post-injection.
-
Store samples at -80°C until analysis.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for histamine, dopamine, and acetylcholine content using high-performance liquid chromatography with electrochemical or mass spectrometric detection (HPLC-ECD or LC-MS/MS).
-
Quantify the concentration of each neurotransmitter in each fraction.
-
-
Data Analysis:
-
Calculate the average concentration of the three baseline samples for each neurotransmitter.
-
Express the neurotransmitter concentration in each post-injection sample as a percentage of the baseline average.
-
Plot the mean percent baseline ± SEM against time for both the vehicle and drug-treated groups.
-
Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine significant differences between treatment groups over time.
-
Caption: Experimental workflow for in vivo microdialysis.
Application 3: In Vivo Cognitive Function Assessment
Objective: To evaluate the effect of 2-(1H-imidazol-1-yl)ethanamine on recognition memory, a key domain of cognitive function often modulated by H3R ligands.
Methodology: Novel Object Recognition (NOR) Test. This test leverages the innate preference of rodents to explore novel objects over familiar ones. An ability to remember the "familiar" object is indicative of intact recognition memory.[15][16]
Protocol: Novel Object Recognition Test in Mice
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of non-porous material. A set of objects that are different in shape and texture but similar in size and cannot be easily displaced by the mice.
-
Procedure (3-Day Protocol):
-
Day 1: Habituation
-
Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes.[15] This reduces anxiety and novelty-induced stress on the testing days.
-
-
Day 2: Training (T1)
-
Administer 2-(1H-imidazol-1-yl)ethanamine or vehicle (e.g., i.p.) 30 minutes before the training session.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.[17]
-
Exploration is defined as the mouse's nose being directed toward the object at a distance of ≤ 2 cm.
-
Record the session with an overhead video camera.
-
-
Day 3: Testing (T2)
-
This session is conducted 24 hours after T1, with no additional drug administration.
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.[15][18]
-
Record the session for later analysis.
-
-
-
Data Analysis:
-
Manually or using tracking software, score the time spent exploring each object during both T1 and T2 sessions.
-
For the T2 session, calculate the Discrimination Index (DI) : DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time)
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI near zero suggests a memory deficit.[15]
-
Compare the DI between the vehicle-treated and drug-treated groups using a t-test or one-way ANOVA.
-
Data Presentation:
| Treatment Group | N | Exploration Time (Familiar Object, s) | Exploration Time (Novel Object, s) | Discrimination Index (DI) |
| Vehicle | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound (Dose 1) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound (Dose 2) | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion and Future Directions
This guide provides a foundational, three-tiered experimental framework to investigate the neuropharmacological properties of 2-(1H-imidazol-1-yl)ethanamine. By starting with in vitro target validation and progressing to in vivo neurochemical and behavioral assessments, researchers can systematically build a comprehensive profile of this novel compound. Positive results, such as high affinity for the H3R and subsequent modulation of neurotransmitter release and cognitive performance, would establish 2-(1H-imidazol-1-yl)ethanamine as a valuable tool for neuroscience research and a potential lead for therapeutic development.
References
- 1. Histamine - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 9. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. mmpc.org [mmpc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays with [3H]-Nα-methylhistamine
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Histamine H3 Receptor Pharmacology
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that plays a pivotal role as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[1][2] Its primary function is to modulate the synthesis and release of histamine and other key neurotransmitters, making it a significant therapeutic target for a spectrum of neurological and psychiatric disorders.[1][2] Radioligand binding assays are a cornerstone in molecular pharmacology, offering a robust and sensitive method to quantify the interaction between a ligand and its receptor.[3][4] This document provides a detailed protocol for utilizing [3H]-Nα-methylhistamine, a potent H3R agonist, as the radioligand to characterize the binding properties of novel compounds to the human H3 receptor.
[3H]-Nα-methylhistamine is a tritiated analog of a selective H3R agonist, making it an excellent tool for these studies.[1][5] Its high specific activity and affinity for the H3R allow for precise quantification of receptor density (Bmax) and the affinity of the radioligand itself (Kd) through saturation binding experiments.[3][6] Furthermore, it is employed in competition binding assays to determine the affinity (Ki) of unlabeled test compounds.[3][7]
Core Principles of Radioligand Binding Assays
Radioligand binding assays are fundamentally based on the law of mass action, describing the reversible binding of a ligand to its receptor to form a ligand-receptor complex. These assays are broadly categorized into three types: saturation, competition, and kinetic assays.[3][4][8] This guide will focus on the two most common steady-state assays:
-
Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3][9] The Kd value is a measure of the radioligand's affinity for the receptor, with a lower Kd indicating higher affinity. Bmax represents the total concentration of receptors in the sample.[3]
-
Competition Binding Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of the radioligand for binding to the receptor.[3][7] The data from these experiments are used to calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The IC50 is then used to determine the inhibition constant (Ki), which represents the affinity of the competing unlabeled ligand for the receptor.[3][7]
A critical aspect of all radioligand binding assays is the differentiation between specific and non-specific binding.[10]
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the filter membrane or other proteins.[10] This is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[10]
-
Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[6][10]
Experimental Workflow Visualization
The general workflow for a radioligand binding assay is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Caption: General workflow for a radioligand binding assay.
Materials and Reagents
Sourcing high-quality reagents is paramount for the success of any radioligand binding assay.
| Reagent | Supplier | Catalogue No. | Purpose |
| [3H]-Nα-methylhistamine | PerkinElmer | NET1027250UC | Radioligand |
| Human Histamine H3 Receptor Membranes | PerkinElmer | ES-392-M | Source of H3 receptors |
| Thioperamide Maleate | Tocris Bioscience | 0538 | Non-specific binding control |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 | Reduces non-specific binding to filters |
| Glass Fiber Filters (GF/B) | Whatman | 1821-915 | Filtration membrane |
| Scintillation Cocktail | PerkinElmer | Ultima Gold™ | For detection of radioactivity |
| Tris-HCl | Sigma-Aldrich | T5941 | Buffering agent |
| MgCl2 | Sigma-Aldrich | M8266 | Divalent cation, often required for receptor integrity |
| Test Compounds | In-house/Various | N/A | Unlabeled ligands for competition assays |
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2. Rationale: This buffer system maintains a stable pH and provides the necessary divalent cations to ensure the receptor maintains its native conformation for optimal ligand binding.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. Rationale: Using an ice-cold wash buffer slows the dissociation of the radioligand from the receptor during the washing steps, minimizing the loss of specifically bound ligand.
Protocol 1: Saturation Binding Assay
This protocol is designed to determine the Kd and Bmax for [3H]-Nα-methylhistamine binding to the H3 receptor.
Step-by-Step Methodology
-
Filter Pre-treatment: Soak GF/B filters in 0.5% (w/v) polyethylenimine (PEI) for at least 2 hours at room temperature. Rationale: PEI is a cationic polymer that coats the negatively charged glass fiber filters, reducing the non-specific binding of the radioligand.[6]
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of 10 µM Thioperamide (a high-affinity H3R antagonist/inverse agonist) in assay buffer to the "non-specific binding" wells. The final concentration in the assay will be 1 µM. Rationale: A high concentration of a competing ligand is used to saturate the specific binding sites, ensuring that any remaining bound radioactivity is non-specific.[11][12]
-
-
Radioligand Addition: Add 50 µL of varying concentrations of [3H]-Nα-methylhistamine to all wells. A typical concentration range would be 0.1 to 20 nM. Rationale: A wide range of radioligand concentrations, spanning below and above the expected Kd, is necessary to generate a complete saturation curve.[11]
-
Receptor Addition: Add 100 µL of the H3 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plates for 60 minutes at 25°C with gentle agitation. Rationale: This incubation period allows the binding reaction to reach equilibrium. The temperature is maintained to ensure consistency.
-
Termination of Binding: Terminate the assay by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer. Rationale: Washing removes unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis and Visualization
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Saturation Curve: Plot the specific binding (in fmol/mg protein) as a function of the free concentration of [3H]-Nα-methylhistamine (in nM).
-
Non-linear Regression: Analyze the data using non-linear regression with a one-site binding model to determine the Kd and Bmax values.[8][12]
Caption: Principle of Saturation Binding Assay.
Example Saturation Binding Data
| [³H]-Nα-methylhistamine (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.3 | 1500 | 150 | 1350 |
| 1.0 | 3500 | 500 | 3000 |
| 3.0 | 6500 | 1500 | 5000 |
| 10.0 | 8500 | 5000 | 3500 |
| 20.0 | 9000 | 8000 | 1000 |
Note: The CPM values are hypothetical and for illustrative purposes only.
From this data, non-linear regression would yield:
-
Kd: ~1.5 nM
-
Bmax: ~6000 CPM (which would be converted to fmol/mg protein based on the specific activity of the radioligand and the amount of protein per well).
Protocol 2: Competition Binding Assay
This protocol is designed to determine the affinity (Ki) of unlabeled test compounds for the H3 receptor.
Step-by-Step Methodology
-
Filter Pre-treatment: As described in the saturation binding protocol.
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of 10 µM Thioperamide in assay buffer to the "non-specific binding" wells.
-
Add 50 µL of serial dilutions of the unlabeled test compound to the "competition" wells. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Radioligand Addition: Add 50 µL of [3H]-Nα-methylhistamine to all wells at a fixed concentration, typically at or near its Kd value (e.g., 1.5 nM). Rationale: Using the radioligand at its Kd concentration provides a good signal window and sensitivity for detecting competition.
-
Receptor Addition: Add 100 µL of the H3 receptor membrane preparation to all wells.
-
Incubation: Incubate for 60 minutes at 25°C with gentle agitation.
-
Termination and Washing: As described in the saturation binding protocol.
-
Scintillation Counting: As described in the saturation binding protocol.
Data Analysis and Visualization
-
Calculate Percent Specific Binding: % Specific Binding = [(Binding in presence of competitor - NSB) / (Total Binding - NSB)] x 100.
-
Generate Competition Curve: Plot the percent specific binding as a function of the logarithm of the competitor concentration.
-
Non-linear Regression: Analyze the data using non-linear regression with a one-site competition model to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] = concentration of the radioligand.
-
Kd = dissociation constant of the radioligand.
-
Caption: Principle of Competition Binding Assay.
Example Competition Binding Data
| Competitor Conc. (M) | % Specific Binding |
| 1.00E-10 | 98 |
| 1.00E-09 | 85 |
| 1.00E-08 | 50 |
| 1.00E-07 | 15 |
| 1.00E-06 | 2 |
| 1.00E-05 | 1 |
From this data, non-linear regression would yield:
-
IC50: ~1.0 x 10⁻⁸ M (10 nM)
Using the Cheng-Prusoff equation (assuming [L] = 1.5 nM and Kd = 1.5 nM):
-
Ki = 10 nM / (1 + 1.5 nM / 1.5 nM) = 5 nM
Conclusion and Best Practices
The radioligand binding assays detailed in this document provide a robust framework for characterizing the interaction of novel compounds with the histamine H3 receptor. Adherence to best practices is crucial for generating high-quality, reproducible data. These practices include:
-
Assay Optimization: Always optimize assay conditions, such as incubation time, temperature, and receptor concentration, for each new receptor preparation or radioligand.
-
Quality Control: Regularly check the specific activity and radiochemical purity of the radioligand stock.
-
Accurate Pipetting: Precision in pipetting is critical, especially when preparing serial dilutions of compounds and radioligands.
-
Data Integrity: Perform experiments in duplicate or triplicate to ensure the reliability of the results.
By following these protocols and best practices, researchers can confidently determine the binding affinities of their compounds and advance the understanding of H3 receptor pharmacology in the pursuit of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. graphpad.com [graphpad.com]
- 11. studylib.net [studylib.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the [³⁵S]GTPγS Binding Assay for the Histamine H3 Receptor (H3R)
Introduction: Unveiling H3R Functionality with Precision
The Histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[1][2] This crucial role in neurotransmission has positioned the H3R as a significant therapeutic target for a range of neurological and psychiatric disorders. Functionally, H3R couples primarily to the Gi/o family of G-proteins, initiating a signaling cascade that inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.[2][3][4]
To characterize the pharmacological activity of novel compounds targeting H3R, it is essential to move beyond simple binding affinity and assess their functional consequences on receptor activation. The [³⁵S]GTPγS binding assay is a robust and widely adopted functional assay that directly measures the first step in G-protein activation: the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[5][6][7] This assay offers a proximal readout of receptor activation, making it less susceptible to signal amplification that can occur in downstream signaling pathways.[5][6]
This application note provides a detailed, field-proven protocol for performing a [³⁵S]GTPγS binding assay for the human Histamine H3 receptor. We will delve into the biochemical principles, provide step-by-step instructions for membrane preparation and the assay itself, discuss data analysis, and offer insights into optimization and troubleshooting.
Principle of the Assay: Capturing the "On" Switch
In its inactive state, the Gi/o protein is a heterotrimer (Gαi/o, Gβ, and Gγ subunits) with GDP bound to the Gα subunit. Upon agonist binding to the H3R, the receptor undergoes a conformational change that allows it to interact with the G-protein. This interaction catalyzes the release of GDP from the Gαi/o subunit, which is then replaced by GTP. The binding of GTP causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer, with both entities going on to modulate downstream effectors.
The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, guanosine 5'-O-(3-thiotriphosphate), labeled with the radioisotope sulfur-35 ([³⁵S]GTPγS).[5][8] Because the Gα subunit's intrinsic GTPase activity cannot hydrolyze the thiophosphate bond, the Gαi/o subunit becomes persistently activated and "trapped" in a [³⁵S]GTPγS-bound state.[5] The accumulation of this radiolabeled complex in the cell membrane preparation is directly proportional to the extent of receptor activation by a ligand.
This assay is particularly well-suited for Gi/o-coupled receptors like H3R due to the high abundance of these G-proteins in many cell types and their efficient GDP-GTP exchange rate.[6][8] It allows for the clear distinction between agonists (which stimulate [³⁵S]GTPγS binding), antagonists (which block agonist-induced stimulation), and inverse agonists (which reduce basal [³⁵S]GTPγS binding).[5][6] The H3R is known to exhibit constitutive activity, meaning it can signal in the absence of an agonist, which can be detected as a decrease in basal [³⁵S]GTPγS binding in the presence of an inverse agonist.[2][9]
Visualizing the H3R Activation and Assay Principle
To better understand the underlying mechanisms, the following diagrams illustrate the H3R signaling pathway and the workflow of the [³⁵S]GTPγS binding assay.
Caption: H3R G-protein activation cycle and the role of [³⁵S]GTPγS.
Caption: Experimental workflow for the filtration-based [³⁵S]GTPγS binding assay.
Materials and Reagents
Sourcing high-quality reagents is paramount for a successful and reproducible assay.
| Reagent | Example Supplier & Cat. No. | Key Considerations |
| H3R Membranes | Millipore (HTS035M), Eurofins, Multispan | Use membranes from a stable cell line (e.g., CHO, HEK293) with high receptor expression (Bmax > 1 pmol/mg).[10][11][12] |
| [³⁵S]GTPγS | PerkinElmer (NEG030H) | High specific activity (>1000 Ci/mmol) is crucial for sensitivity. Handle with appropriate radiochemical safety procedures. |
| GTPγS (unlabeled) | Sigma-Aldrich (G8634) | Used to determine non-specific binding. |
| GDP (Guanosine 5'-diphosphate) | Sigma-Aldrich (G7127) | Critical for observing agonist-stimulated signal.[7][13] The optimal concentration needs to be determined empirically. |
| Assay Buffer Components | ||
| Tris-HCl | Sigma-Aldrich (T5941) | Standard biological buffer. |
| MgCl₂ | Sigma-Aldrich (M8266) | Essential cofactor for G-protein activation.[8][14] |
| NaCl | Sigma-Aldrich (S9888) | Can reduce basal signaling and improve the assay window.[1][14] |
| BSA (Bovine Serum Albumin) | Sigma-Aldrich (A7906) | Protease-free BSA is recommended to prevent protein degradation and reduce non-specific binding. |
| Filtration Apparatus | Brandel, Millipore | Cell harvester or vacuum manifold for 96-well filter plates. |
| Filter Plates | Millipore (e.g., GF/B), PerkinElmer | Glass fiber filters are standard. Do not treat with PEI, as this increases non-specific binding.[8] |
| Scintillation Cocktail | PerkinElmer, RPI | Choose a cocktail compatible with your filter type and scintillation counter. |
| Microplates | 96-well, low-binding | For preparing serial dilutions of compounds. |
| Scintillation Counter | Beckman Coulter, PerkinElmer | For quantifying radioactivity. |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate filtration format. A Scintillation Proximity Assay (SPA) is an alternative homogeneous format that does not require filtration.[13][15][16][17][18]
Part 1: Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of Assay Buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
GDP Stock Solution: Prepare a 10 mM stock solution of GDP in deionized water and store in aliquots at -20°C. On the day of the experiment, dilute this stock in Assay Buffer to the desired working concentration (e.g., 100 µM for a final concentration of 10 µM in the assay).
-
Causality: The presence of GDP is critical. It occupies the nucleotide-binding pocket of the Gα subunit in the basal state. The agonist-activated GPCR facilitates the exchange of this bound GDP for [³⁵S]GTPγS.[7] For Gi/o-coupled receptors, higher concentrations of GDP are often required to observe a robust agonist response.[7]
-
-
[³⁵S]GTPγS Working Solution: Dilute the [³⁵S]GTPγS stock in Assay Buffer to achieve a final concentration of 0.1-0.5 nM in the assay well. The optimal concentration should be determined during assay development.
-
Causality: This concentration is typically below the Kd for [³⁵S]GTPγS binding to ensure that the assay is sensitive to agonist-stimulated increases in binding rate.
-
-
Compound Dilutions: Prepare serial dilutions of agonists, antagonists, and control compounds in Assay Buffer containing 0.1% BSA.
-
Causality: BSA is included to prevent the non-specific adsorption of compounds to the plasticware.
-
Part 2: Assay Procedure
The final assay volume is 100 µL per well.
-
Thaw Membranes: Thaw the H3R-expressing cell membranes on ice. Once thawed, homogenize gently by pipetting up and down. Dilute the membranes in ice-cold Assay Buffer to the desired concentration (typically 5-20 µg of protein per well).
-
Causality: Keeping membranes on ice is crucial to prevent degradation of the receptor and G-proteins. The optimal membrane concentration must be determined to provide a sufficient signal without depleting the radioligand.
-
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer with 0.1% BSA (for total and agonist-stimulated binding) OR 25 µL of 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of test compound dilutions (or buffer for basal and non-specific binding).
-
25 µL of diluted membranes (5-20 µ g/well ).
-
25 µL of diluted [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) containing GDP (to a final concentration of 1-30 µM).
-
-
Incubation: Seal the plate and incubate at room temperature (25-30°C) for 60 minutes with gentle shaking.
-
Causality: This incubation period allows the binding reaction to reach a steady state. The optimal time and temperature may need to be determined empirically.
-
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Causality: Rapid filtration separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand in the solution. Washing with ice-cold buffer minimizes dissociation of the bound radioligand while removing non-specifically trapped [³⁵S]GTPγS.
-
-
Drying and Counting: Dry the filter plate completely (e.g., under a heat lamp or in an oven at 50°C). Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis and Interpretation
The raw data, in counts per minute (CPM), are used to determine the pharmacological parameters of the test compounds.
-
Specific Binding Calculation:
-
Basal Binding: CPM in the absence of any stimulating compound.
-
Non-specific Binding (NSB): CPM in the presence of 10 µM unlabeled GTPγS.
-
Agonist-Stimulated Binding: CPM in the presence of a test agonist.
-
Specific Binding: Total Binding (agonist-stimulated) - NSB.
-
% Stimulation over Basal: ((Agonist-Stimulated Binding - Basal Binding) / (Basal Binding - NSB)) * 100
-
-
Agonist Potency (EC₅₀):
-
Plot the % stimulation over basal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism).
-
The EC₅₀ is the molar concentration of the agonist that produces 50% of its maximal effect.[19][20][21]
-
-
Antagonist Affinity (IC₅₀ and Kᵢ):
-
To determine the potency of an antagonist, perform agonist dose-response curves in the presence of several fixed concentrations of the antagonist.
-
The antagonist will cause a rightward shift in the agonist dose-response curve.
-
Alternatively, determine the IC₅₀ by incubating increasing concentrations of the antagonist with a fixed concentration of agonist (typically its EC₈₀).
-
The IC₅₀ is the concentration of antagonist that inhibits 50% of the specific agonist response. This can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
Inverse Agonist Activity:
-
Inverse agonists will decrease the basal [³⁵S]GTPγS binding.
-
Plot the % inhibition of basal binding against the logarithm of the inverse agonist concentration to determine the IC₅₀.
-
| Parameter | Definition | Interpretation for H3R Ligands |
| Emax | Maximum percentage stimulation produced by an agonist. | A full agonist will have an Emax similar to the reference agonist (e.g., histamine or R-α-methylhistamine). A partial agonist will have a lower Emax. |
| EC₅₀ | Concentration of an agonist that produces 50% of its maximal effect. | A measure of the agonist's potency. A lower EC₅₀ indicates higher potency. |
| IC₅₀ | Concentration of an antagonist that inhibits 50% of the agonist response. | A measure of the antagonist's potency. |
| Inverse Agonism | A decrease in basal signal. | Indicates the compound inhibits the constitutive activity of the H3R. |
Assay Optimization and Troubleshooting
A robust assay requires careful optimization of several parameters.
| Parameter to Optimize | Rationale and Approach | Common Issues & Solutions |
| Membrane Concentration | Titrate membrane protein (e.g., 2.5 to 40 µ g/well ) to find a concentration that gives a good signal window without being excessive. | Low Signal: Increase membrane concentration. High Basal: Decrease membrane concentration. |
| GDP Concentration | Titrate GDP (e.g., 0.1 to 100 µM). For Gi/o-coupled receptors, a higher GDP concentration is often needed to suppress basal activity and reveal a clear agonist stimulation.[7] | Poor Agonist Window: Optimize GDP concentration. Too little may result in high basal; too much can inhibit the agonist response. |
| [³⁵S]GTPγS Concentration | Test concentrations from 0.05 to 1.0 nM. Use a concentration near or below the Kd for optimal sensitivity. | High NSB: Lower the radioligand concentration. Low Signal: Ensure radioligand has not degraded. |
| Incubation Time & Temp | Test incubation times from 30 to 120 minutes at room temperature or 30°C. | Signal still increasing at endpoint: Increase incubation time. Signal decreases at longer times: Possible receptor degradation; shorten time or add protease inhibitors. |
Conclusion
The [³⁵S]GTPγS binding assay is a powerful tool for the functional characterization of ligands targeting the Histamine H3 receptor. By directly measuring G-protein activation, it provides a reliable and quantitative assessment of agonist, antagonist, and inverse agonist activity. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to establish a robust and reproducible H3R functional assay, thereby accelerating the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 12. multispaninc.com [multispaninc.com]
- 13. SPA Assays for GTP Binding | Revvity [revvity.co.jp]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 18. revvity.com [revvity.com]
- 19. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 21. IC50 and EC50 | Graphstats Technologies [graphstats.net]
Application Notes & Protocols: 2-(1H-imidazol-1-yl)ethanamine as a Foundational Scaffold for Histamine H3 Receptor Ligand Development
Abstract: This technical guide provides an in-depth exploration of 2-(1H-imidazol-1-yl)ethanamine as a critical tool compound for research targeting the histamine H3 receptor (H3R). Rather than being a potent pharmacological agent itself, this molecule serves as a fundamental structural scaffold—a validated starting point for the medicinal chemistry campaigns that have produced highly potent and selective H3R ligands. We will detail the core principles of H3R signaling, the strategic utility of the 2-(1H-imidazol-1-yl)ethanamine scaffold, and provide detailed, field-proven protocols for the synthesis of derivatives and their subsequent characterization using essential in vitro assays.
Introduction: The H3 Receptor and the Need for Versatile Chemical Tools
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Crucially, it also acts as a heteroreceptor on a wide range of non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1] This central role in regulating the brain's neurochemical landscape makes the H3R an attractive therapeutic target for numerous neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, schizophrenia, and ADHD.[1]
The development of drugs targeting the H3R relies on "tool compounds"—molecules used to probe receptor function and establish structure-activity relationships (SAR). While highly potent ligands are essential, the foundational scaffolds from which they are built are equally important. 2-(1H-imidazol-1-yl)ethanamine represents one such critical scaffold. Although specific pharmacological data for this compound is limited in public literature, its structure contains the core imidazole and ethylamine moieties essential for recognition at the H3R, making it an ideal and validated starting point for chemical elaboration.
This guide focuses on the practical application of 2-(1H-imidazol-1-yl)ethanamine as a synthetic precursor and provides the necessary protocols to characterize the affinity and functional activity of its more potent derivatives.
Compound Profile: 2-(1H-imidazol-1-yl)ethanamine
A clear understanding of the physicochemical properties of the foundational scaffold is essential for its handling, derivatization, and purification.
| Property | Value | Source |
| IUPAC Name | 2-(1H-imidazol-1-yl)ethanamine | PubChem |
| Synonyms | 1H-Imidazole-1-ethanamine, N-(2-Aminoethyl)imidazole | ChemicalBook |
| CAS Number | 5739-10-6 | PubChem |
| Molecular Formula | C₅H₉N₃ | PubChem |
| Molecular Weight | 111.15 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
The Histamine H3 Receptor: Mechanism of Action
The H3R exerts its modulatory effects primarily by coupling to the Gαi/o subunit of the heterotrimeric G-protein.[1] Agonist binding initiates a signaling cascade that provides distinct, measurable endpoints for in vitro functional assays.
Key Signaling Events:
-
Gαi/o Activation: Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This is a robust and commonly used readout for H3R activation.
-
Gβγ Subunit Signaling: The dissociated Gβγ subunits can directly modulate other effectors, most notably inhibiting N-type voltage-gated calcium channels, which is a primary mechanism for reducing neurotransmitter release.[1]
-
MAPK Pathway Activation: H3R stimulation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating gene expression and cell survival.
Application I: A Versatile Scaffold for H3R Ligand Synthesis
The value of 2-(1H-imidazol-1-yl)ethanamine lies in its primary amine, which serves as a versatile chemical handle for modification. SAR studies have shown that potent H3R antagonists often possess a basic amine (like the one in the scaffold) connected to a larger, often lipophilic, moiety. The synthesis strategy involves coupling various chemical groups to this amine to explore the chemical space around the receptor's binding pocket.
Protocol 4.1: Representative N-Acylation of the Scaffold
This protocol describes a general method to synthesize an amide derivative, a common step in creating H3R antagonists.
Rationale: Acylating the primary amine with a carboxylic acid or acyl chloride introduces a new substituent (R-group). By varying the R-group, chemists can systematically probe how size, lipophilicity, and electronic properties affect binding affinity and functional activity at the H3R.
Materials:
-
2-(1H-imidazol-1-yl)ethanamine
-
Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Tertiary amine base (e.g., Triethylamine - TEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: To a solution of 2-(1H-imidazol-1-yl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C (ice bath), add the acyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Causality Insight: The reaction is run at 0 °C to control the exothermic acylation reaction. TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HPLC.
Application II: Protocols for Characterizing Novel H3R Ligands
Once a library of derivatives is synthesized from the 2-(1H-imidazol-1-yl)ethanamine scaffold, their pharmacological properties must be determined. The following are gold-standard in vitro protocols.
Protocol 5.1: Radioligand Binding Assay (Affinity Determination)
Objective: To determine the binding affinity (Kᵢ) of a novel, non-radioactive compound for the H3R by measuring its ability to compete with a known high-affinity radioligand.
Principle: This is a competitive binding assay. A fixed concentration of a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine) is incubated with membranes from cells expressing the H3R. The amount of radioligand that is displaced by increasing concentrations of the unlabeled test compound is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC₅₀, which can be converted to the binding affinity constant, Kᵢ.[1]
Materials:
-
Membranes: From CHO-K1 or HEK293 cells stably expressing the human H3R.
-
Radioligand: [³H]-Nα-methylhistamine (a standard H3R agonist radioligand).
-
Test Compounds: Synthesized derivatives of 2-(1H-imidazol-1-yl)ethanamine.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a known H3R ligand like histamine or thioperamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail & Counter.
Procedure:
-
Membrane Preparation: Homogenize H3R-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay Buffer + [³H]-Nα-methylhistamine + Membranes.
-
Non-specific Binding (NSB): Non-specific Control + [³H]-Nα-methylhistamine + Membranes.
-
Competition: Test Compound (at various concentrations) + [³H]-Nα-methylhistamine + Membranes.
-
Self-Validation Insight: The NSB wells are critical. Specific binding is calculated as (Total Binding - NSB). If NSB is more than 20-30% of Total Binding, the assay conditions need optimization.
-
-
Incubation: Add reagents to the plate (typically 5-20 µg membrane protein/well, and [³H]-Nα-methylhistamine at a concentration near its Kₔ, ~1-2 nM). Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Plot the % specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :[1]
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Protocol 5.2: Functional cAMP Assay (Activity Profiling)
Objective: To determine if a test compound is an H3R agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.
Principle: The H3R is Gαi/o-coupled, so its activation inhibits cAMP production. The assay uses forskolin, a direct activator of adenylyl cyclase, to stimulate a high level of cAMP.
-
Agonists will inhibit this forskolin-stimulated cAMP production.
-
Antagonists will have no effect on their own but will block the inhibitory effect of a known H3R agonist.
-
Inverse Agonists will increase cAMP levels above the forskolin-stimulated baseline by inhibiting the receptor's constitutive (basal) activity.
Materials:
-
HEK293 or CHO cells stably expressing the human H3R.
-
Forskolin.
-
Reference H3R agonist (e.g., R-α-methylhistamine).
-
Test Compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed H3R-expressing cells into a 96- or 384-well plate and grow to near confluency.
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate cells with various concentrations of the test compound or vehicle for 15-30 minutes.
-
Causality Insight: This pre-incubation allows the antagonist to occupy the receptor before the agonist is introduced.
-
Add a fixed concentration of a reference agonist (e.g., its EC₈₀) to all wells, followed immediately by a fixed concentration of forskolin (e.g., 1-10 µM).
-
-
Compound Treatment (Agonist Mode):
-
Add various concentrations of the test compound simultaneously with a fixed concentration of forskolin.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data, setting the forskolin-only signal as 100% and the maximal inhibition by a reference agonist as 0%.
-
For Agonist Mode: Plot normalized cAMP levels against log concentration of the test compound to determine its EC₅₀ (potency) and efficacy.
-
For Antagonist Mode: Plot normalized cAMP levels against log concentration of the test compound to determine its IC₅₀ for blocking the reference agonist's effect. This can be used to calculate antagonist potency (Kₑ).
-
Conclusion
While 2-(1H-imidazol-1-yl)ethanamine may not be the final tool used to elicit a physiological response in an experiment, its role is arguably more fundamental. It provides the validated chemical architecture upon which potent and selective H3R modulators are built. By understanding its utility as a scaffold and applying robust characterization protocols like those detailed here, researchers can efficiently conduct medicinal chemistry efforts to develop novel ligands. These new chemical entities are essential for dissecting the complex biology of the histamine H3 receptor and for developing next-generation therapeutics for challenging CNS disorders.
References
Application Notes and Protocols: Stable Expression of Human Histamine H3 Receptor in Mammalian Cell Lines for Drug Discovery
Introduction: The Significance of the Human Histamine H3 Receptor in Therapeutics
The human histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1][2] Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including dopamine, serotonin, acetylcholine, and norepinephrine.[1][3] This intricate control over multiple neurotransmitter systems positions the H3R as a compelling therapeutic target for a range of neurological and psychiatric disorders, such as sleep disorders, narcolepsy, Alzheimer's disease, Parkinson's disease, and attention-deficit hyperactivity disorder (ADHD).[1][4][5]
The development of novel therapeutic agents targeting the H3R necessitates robust and reliable in vitro assay systems. A critical component of such systems is the stable expression of the human H3R in a suitable host cell line. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate cell lines, detailed protocols for generating stable cell lines expressing functional human H3R, and methodologies for their pharmacological characterization.
Choosing the Right Cellular Scaffolding: A Comparative Analysis of Host Cell Lines
The selection of an appropriate host cell line is a pivotal step that can significantly influence the outcomes of H3R-targeted drug discovery campaigns. The ideal cell line should provide a suitable environment for proper receptor folding, trafficking to the cell membrane, and efficient coupling to downstream signaling pathways. Here, we compare the most commonly employed cell lines for this purpose.
| Cell Line | Origin | Key Advantages | Key Considerations |
| HEK293 | Human Embryonic Kidney | High transfection efficiency, rapid growth, and robust protein expression. Well-characterized for GPCR signaling studies.[4][6][7] | Endogenous expression of some GPCRs may lead to background signaling. |
| CHO-K1 | Chinese Hamster Ovary | Low endogenous GPCR expression, providing a "clean" background for studying a specific receptor. Well-established for industrial-scale protein production and HTS.[8][9][10] | May require optimization of transfection conditions. Different signaling efficiencies compared to human-derived cells.[9] |
| SH-SY5Y | Human Neuroblastoma | Neuronal origin, offering a more physiologically relevant environment for studying a CNS-expressed receptor.[11][12] Endogenously express components of neuronal signaling pathways.[12] | Lower transfection efficiency compared to HEK293 cells. Slower growth rate.[11] |
Expert Insight: For initial characterization and high-throughput screening (HTS), HEK293 and CHO-K1 cells are often the preferred choice due to their ease of use and high expression levels. For more nuanced studies on receptor signaling in a neuronal context, SH-SY5Y cells provide a more relevant model, although they present greater technical challenges.
The Blueprint for a Functional H3R-Expressing Cell Line: A Step-by-Step Guide
This section details the critical steps for generating a stable cell line expressing the human H3R. The workflow is designed to ensure the selection of a clonal cell line with optimal and consistent receptor expression.
Protocol 1: Generation of a Stable Human H3R-Expressing Cell Line
Materials:
-
HEK293 or CHO-K1 cells
-
Complete growth medium (e.g., DMEM for HEK293, Ham's F-12 for CHO-K1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
Mammalian expression vector containing the full-length human H3R cDNA (e.g., pcDNA3.1 with a neomycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine® 3000 or Polyethylenimine (PEI))
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks and plates
Procedure:
-
Cell Culture:
-
Maintain HEK293 or CHO-K1 cells in their respective complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
-
Transfection:
-
One day prior to transfection, seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Selection of Stable Transfectants:
-
After 48 hours post-transfection, passage the cells into a larger flask (e.g., T-75) and add the complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418). The optimal concentration should be determined beforehand by generating a kill curve with the parental cell line.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.
-
Continue the selection for 2-3 weeks until distinct antibiotic-resistant colonies are visible.
-
-
Clonal Selection by Limiting Dilution:
-
Wash the plate with the resistant colonies with PBS and add trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 0.5 cells per 100 µL in complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. This statistically ensures that most wells will contain either zero or one cell.
-
Incubate the plates and monitor for the growth of single colonies.
-
Once colonies are established, expand the clones with the best morphology into larger culture vessels.
-
-
Validation of H3R Expression:
-
Screen the expanded clones for H3R expression using techniques such as Western blotting for the H3R protein or quantitative PCR (qPCR) for H3R mRNA.
-
Select the clones with the highest and most consistent expression levels for further functional characterization.
-
Unveiling Receptor Function: Pharmacological Characterization of the H3R Stable Cell Line
Once a stable cell line with robust H3R expression is established, it is crucial to pharmacologically validate the functionality of the expressed receptor. This involves assessing its ligand binding properties and its ability to couple to downstream signaling pathways.
The H3R Signaling Cascade: A Visual Representation
The human H3R primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate other signaling pathways, including the activation of the MAPK/ERK pathway.[13]
Protocol 2: Radioligand Binding Assay
This assay determines the affinity of ligands for the H3R and the receptor expression level (Bmax) in the stable cell line.[14]
Materials:
-
Membranes prepared from the H3R stable cell line
-
Radioligand (e.g., [³H]-Nα-methylhistamine)[14]
-
Non-specific binding competitor (e.g., clobenpropit)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest a large batch of cells from the stable cell line.
-
Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (non-specific binding) and absence (total binding) of a high concentration of the non-specific competitor.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding (Total - Non-specific) and analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competition Binding Assay (to determine Ki of test compounds):
-
Incubate a fixed concentration of radioligand and membrane protein with varying concentrations of the unlabeled test compound.
-
Follow steps 2.3 to 2.5.
-
Analyze the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: cAMP Functional Assay
This assay measures the ability of H3R agonists to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.[7][14]
Materials:
-
H3R stable cell line
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Adenylyl cyclase stimulator (e.g., Forskolin)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
H3R agonist (e.g., (R)-α-methylhistamine)
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
Procedure:
-
Cell Plating:
-
Seed the H3R stable cells into a 96- or 384-well plate at an optimized density and allow them to attach overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[8]
-
For antagonist testing, pre-incubate the cells with the antagonist compounds.
-
Add the H3R agonist at various concentrations.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 5 µM).
-
-
cAMP Measurement:
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[8]
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Expected Pharmacological Profiles
The following table provides representative pharmacological data for known H3R ligands that can be used to validate the performance of the newly generated stable cell line.
| Ligand | Type | Ki (nM) | EC50/IC50 (nM) |
| Histamine | Agonist | ~8[15] | Varies with assay |
| (R)-α-methylhistamine | Agonist | ~1-5 | ~10-50 |
| Imetit | Agonist | ~0.32[15] | ~1-10 |
| Thioperamide | Antagonist/Inverse Agonist | ~2-5 | ~10-100 |
| Clobenpropit | Antagonist/Inverse Agonist | ~1-3 | ~5-50 |
| Pitolisant (Tiprolisant) | Antagonist/Inverse Agonist | ~6.09[15] | ~20-200 |
Note: The exact values may vary depending on the cell line, assay conditions, and radioligand used.
Troubleshooting and Expert Recommendations
-
Low Receptor Expression:
-
Optimize the transfection protocol (e.g., DNA to reagent ratio, cell density).
-
Use a stronger promoter in the expression vector.
-
Screen a larger number of clones.
-
-
Poor Functional Response (cAMP Assay):
-
Confirm receptor expression at the cell surface via flow cytometry or cell-surface ELISA.
-
Optimize the concentration of forskolin and the incubation times.
-
Ensure the phosphodiesterase inhibitor is active.
-
-
High Assay Variability:
-
Maintain consistent cell culture practices (e.g., passage number, confluency).
-
Ensure accurate and consistent pipetting.
-
Use a validated and reliable cAMP detection kit.
-
Conclusion
The successful generation and validation of a stable cell line expressing the human histamine H3 receptor is a foundational step in the discovery and development of novel therapeutics for CNS disorders. By carefully selecting the appropriate host cell line and meticulously following the detailed protocols for transfection, clonal selection, and pharmacological characterization outlined in this guide, researchers can establish a robust and reliable assay system. This will enable the effective screening of compound libraries, the characterization of lead candidates, and ultimately, the advancement of new treatments for a variety of debilitating neurological and psychiatric conditions.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. JCI - Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype [jci.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 6. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Identification of a HEK-293 cell line containing stably-transfected H3R gene and screening for novel non-imidazole histamine H3 receptor antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Differential homologous desensitization of the human histamine H3 receptors of 445 and 365 amino acids expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches to Recombinant Histamine H3/H4 Receptor Expression in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Differential expression and signaling of the human histamine H3 receptor isoforms of 445 and 365 amino acids expressed in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decreased intracellular calcium mediates the histamine H3-receptor-induced attenuation of norepinephrine exocytosis from cardiac sympathetic nerve endings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Methodological Framework for In Vivo Investigation of Imidazole-Based Compounds, Using Histamine Dihydrochloride as a Model
Senior Application Scientist Note: Direct in vivo research and established protocols for 2-(1H-imidazol-1-yl)ethanamine dihydrochloride are not available in the current scientific literature. This compound is primarily recognized as a chemical intermediate. However, its core structure, featuring an imidazole ring linked to an ethylamine group, bears a significant resemblance to the endogenous biogenic amine, histamine. This structural analogy provides a rational basis for exploring its potential biological activities through the lens of well-established histaminergic pathways.
This guide provides a comprehensive framework for researchers aiming to characterize the in vivo effects of novel imidazole-containing compounds. By leveraging detailed protocols for histamine dihydrochloride, a compound with pleiotropic physiological effects, investigators can establish robust and validated assays. These methodologies can serve as a foundational platform for the initial screening and characterization of this compound and other structural analogues.
Part 1: Scientific Rationale and Comparative Analysis
The biological activity of many small molecules is dictated by their three-dimensional structure and chemical properties. 2-(1H-imidazol-1-yl)ethanamine shares key pharmacophoric features with histamine [2-(1H-imidazol-4-yl)ethanamine], suggesting a potential for interaction with histamine receptors (H1-H4) or other biological targets influenced by imidazole moieties.[1]
Table 1: Structural Comparison of Target Compound and Histamine Model
| Feature | 2-(1H-imidazol-1-yl)ethanamine | Histamine |
| Chemical Formula | C₅H₉N₃ | C₅H₉N₃ |
| Molar Mass | 111.15 g/mol | 111.15 g/mol |
| Core Structure | Imidazole Ring | Imidazole Ring |
| Side Chain | Ethanamine | Ethanamine |
| Point of Attachment | N-1 position of Imidazole Ring | C-4 position of Imidazole Ring |
| Endogenous Status | Not established as endogenous | Well-established neurotransmitter and autacoid[2] |
The primary structural difference lies in the attachment point of the ethylamine side chain to the imidazole ring. This variation is critical as it will influence the molecule's conformation and its ability to bind to the orthosteric or allosteric sites of histamine receptors.[3] Therefore, the following protocols are designed to probe for agonist, antagonist, or inverse agonist activity at key histamine receptors by measuring definitive physiological outputs.
Part 2: Application Notes & In Vivo Models
The following applications represent classic in vivo models where histamine administration elicits a robust and quantifiable response. These are ideal systems for initial characterization of an unknown imidazole compound.
Application 1: Acute Inflammatory and Allergic-Type Responses (H1 Receptor)
Rationale: The histamine H1 receptor is a Gq-coupled GPCR primarily involved in allergic and inflammatory responses.[2][4] Agonism at this receptor leads to increased vascular permeability, resulting in localized edema (swelling).[2] The rat or mouse paw edema model is a simple, reproducible assay to screen for H1 receptor activity.[5] A test compound with H1 agonist properties will induce swelling, while an antagonist will inhibit histamine-induced swelling.
Application 2: Airway Smooth Muscle Contraction (H1 Receptor)
Rationale: Histamine is a potent bronchoconstrictor, acting on H1 receptors in airway smooth muscle.[2][6] This effect is particularly pronounced in guinea pigs, which are highly sensitive and serve as a classical model for asthma and airway hyperreactivity research.[6][7] This model can effectively determine if a test compound induces bronchospasm (agonist effect) or protects against histamine-induced bronchospasm (antagonist effect).[8]
Application 3: Gastric Acid Secretion (H2 Receptor)
Rationale: The histamine H2 receptor, a Gs-coupled GPCR, is the principal mediator of gastric acid secretion in the stomach's parietal cells.[3][9] Administration of histamine or an H2 agonist leads to a significant increase in gastric acid output.[10][11] This model is invaluable for identifying compounds that may modulate gastric function, a common activity for imidazole-containing drugs (e.g., cimetidine).
Part 3: Detailed In Vivo Protocols
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC).[12][13][14][15][16] Protocols should be designed to minimize animal suffering and use the minimum number of animals necessary to obtain statistically valid results.
Protocol 1: Histamine-Induced Paw Edema in the Rat
This protocol is designed to assess pro-inflammatory (agonist) or anti-inflammatory (antagonist) effects related to the H1 receptor.
Materials:
-
Male Wistar rats (180-220 g)
-
Histamine dihydrochloride solution (0.1% in sterile saline)
-
Test compound (this compound) solution at desired concentrations
-
Positive Control: Chlorpheniramine (H1 antagonist), 10 mg/kg
-
Vehicle (e.g., sterile saline or appropriate solvent for the test compound)
-
Digital Plethysmometer or fine-point digital calipers
-
29-gauge injection needles
Methodology:
-
Acclimatization: House animals under standard conditions (23±1°C, 12:12h light-dark cycle) with free access to food and water for at least 3-5 days prior to the experiment.[5]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group A (Negative Control): Vehicle + Saline injection
-
Group B (Positive Agonist): Vehicle + Histamine injection
-
Group C (Antagonist Control): Chlorpheniramine (IP) + Histamine injection
-
Group D, E, F (Test Compound - Agonist Screen): Test Compound (various doses, IP) + Saline injection
-
Group G, H, I (Test Compound - Antagonist Screen): Test Compound (various doses, IP) + Histamine injection
-
-
Baseline Measurement: Measure the thickness of the right hind paw of each rat using calipers. This is the 0-hour reading.
-
Dosing:
-
Administer the test compound, chlorpheniramine, or vehicle via intraperitoneal (IP) injection.
-
Wait for the appropriate pre-treatment time (typically 30 minutes).[5]
-
-
Induction of Edema: Subcutaneously inject 100 µL of 0.1% histamine solution into the subplantar region of the right hind paw. For agonist screening groups, inject 100 µL of sterile saline instead.[5]
-
Post-Induction Measurements: Measure the paw thickness at 1, 2, and 3 hours post-histamine/saline injection.
-
Data Analysis: Calculate the percentage increase in paw thickness for each animal at each time point compared to its baseline measurement. Analyze for statistical significance between groups using ANOVA followed by a post-hoc test.
Protocol 2: Histamine-Induced Bronchoconstriction in the Guinea Pig
This protocol assesses effects on airway smooth muscle function.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Histamine dihydrochloride solution (0.1% in sterile saline for nebulization)
-
Test compound solution
-
Positive Control: Salbutamol (β2-agonist, bronchodilator) or an H1 antagonist.
-
Vehicle
-
Whole-body plethysmograph or exposure chamber
-
Ultrasonic nebulizer
Methodology:
-
Acclimatization: As described in Protocol 1.
-
Grouping: Establish control and test groups (n=6 per group).
-
Pre-treatment: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral gavage). Allow for a pre-treatment period (e.g., 30-60 minutes).
-
Exposure: Place one animal at a time into the plethysmograph or exposure chamber.
-
Histamine Challenge: Nebulize the 0.1% histamine solution into the chamber.[17]
-
Endpoint Measurement: Continuously observe the animal for the onset of respiratory distress (dyspnea, convulsions). The primary endpoint is the time (in seconds) from the start of nebulization to the onset of these signs.[17] An objective measurement can be obtained using a whole-body plethysmograph to record changes in respiratory pressure and rate.[8]
-
Recovery: Immediately remove the animal from the chamber once respiratory distress is observed and allow it to recover in fresh air.
-
Data Analysis: Compare the mean time to onset of dyspnea between the control and treated groups. A significant increase in this time indicates a protective (antagonistic) effect. If the test compound itself induces dyspnea, it suggests an agonist effect. Use an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 3: Histamine-Stimulated Gastric Acid Secretion in the Rat
This protocol measures effects on H2 receptor-mediated acid secretion.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthetic
-
Histamine dihydrochloride for infusion (e.g., 5-20 mg/kg/hr)
-
Test compound solution
-
Positive Control: Cimetidine or Famotidine (H2 antagonist)
-
Saline, pH indicators, NaOH for titration
-
Perfusion pump, cannulas, and surgical equipment
Methodology:
-
Animal Preparation: Fast the rats for 18-24 hours with free access to water. Anesthetize the animal (e.g., urethane, 1.25 g/kg, IP).
-
Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Ligate the pylorus and insert two cannulas into the stomach (one through the esophagus for inflow and one through the forestomach for outflow).
-
Stomach Perfusion: Begin perfusing the stomach with warm saline (37°C) at a constant rate (e.g., 1 mL/min).
-
Basal Secretion: Collect the perfusate in 15-minute intervals for 1 hour to establish a stable basal acid output.
-
Stimulation:
-
Begin a continuous intravenous infusion of histamine to stimulate acid secretion.[9][11]
-
For antagonist studies, administer the test compound or H2 antagonist (e.g., via IV bolus or infusion) before or during the histamine infusion.
-
For agonist studies, infuse the test compound instead of histamine.
-
-
Sample Collection: Continue collecting the gastric perfusate in 15-minute intervals for the duration of the experiment (e.g., 2 hours).
-
Titration: Determine the acid concentration in each sample by titrating with a standardized NaOH solution (e.g., 0.01 N) to a neutral pH.
-
Data Analysis: Calculate the total acid output (µEq H+/15 min). Compare the acid output during basal, stimulated, and treatment periods. Analyze for statistical significance.
Part 4: Visualizations and Pathways
Workflow and Signaling Diagrams
A clear understanding of the experimental flow and underlying biological mechanisms is crucial for proper execution and interpretation.
Caption: General workflow for in vivo pharmacological screening.
Caption: Simplified Histamine H1 Receptor Gq signaling pathway.[4][18][19][20]
References
- 1. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. Gastric histamine metabolism and acid secretion in rats as influenced by diet and nutrient content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Crocin alleviates the local paw edema induced by histamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The release of histamine during gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by cow's milk of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 14. The IACUC and Ethical Use of Animals in Research - Clinical and Translational Science Institute - University at Buffalo [buffalo.edu]
- 15. Achieve IACUC Compliance: 4 Key Steps to IACUC Approval [modernvivo.com]
- 16. Ethics in Research: What is the IACUC? – ScIU [blogs.iu.edu]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride
Welcome to the dedicated technical support guide for 2-(1H-imidazol-1-yl)ethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility issues that may arise during experimentation. By understanding the physicochemical properties of this compound, you can ensure accurate and reproducible results in your studies.
Understanding the Molecule: Key Physicochemical Properties
This compound is a hydrophilic molecule, a characteristic largely influenced by its imidazole ring and the primary amine, which are both basic. The dihydrochloride salt form significantly enhances its aqueous solubility compared to the free base. The solubility of this compound is intrinsically linked to the pH of the solvent system.
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₅H₁₁Cl₂N₃ | Indicates a relatively small molecule with multiple nitrogen atoms capable of hydrogen bonding. |
| Form | Dihydrochloride Salt | The salt form enhances polarity and aqueous solubility.[1] |
| Key Functional Groups | Imidazole Ring, Primary Amine | Both groups are basic and can be protonated, which is crucial for pH-dependent solubility. |
| Predicted Solubility | High in aqueous solutions, particularly under acidic to neutral conditions. Soluble in polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents. | Solvent selection is critical. For aqueous systems, pH is a key parameter to control. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is the pH of my solution so important for dissolving this compound?
The solubility of this compound is pH-dependent due to the presence of two basic nitrogen atoms: one in the imidazole ring and the primary amine.[4] In acidic to neutral solutions, these nitrogen atoms are protonated, forming a positively charged species that readily interacts with polar water molecules, leading to high solubility. As the pH becomes more alkaline, these groups can become deprotonated, reducing the molecule's overall polarity and potentially decreasing its aqueous solubility.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ≥99.0% (AT), powder or crystals, endogenous histamine receptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 3. Histamine dihydrochloride, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center. As researchers, scientists, and drug development professionals, the integrity of our in vitro experiments is paramount. A common yet significant challenge is the precipitation of small molecule compounds upon their introduction to cell culture media. This phenomenon not only compromises the accuracy of your results by drastically altering the effective compound concentration but can also introduce cytotoxic artifacts.
This guide is designed to provide you with a deep, mechanistic understanding of why precipitation occurs and to offer a structured, field-proven approach to troubleshooting and, more importantly, preventing it.
Section 1: Troubleshooting Guide - Immediate Solutions
This section addresses the most frequent crises in a direct question-and-answer format.
Q1: My compound precipitated instantly when I added its DMSO stock to the media. What happened and how do I fix it?
A1: This is a classic case of "solvent shock" or "crashing out," driven by a rapid change in solvent environment.
Causality: Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but possesses poor aqueous solubility. When you introduce the concentrated DMSO stock into the aqueous, buffered environment of the cell culture medium, the DMSO rapidly disperses. This leaves the compound molecules locally supersaturated in an environment where they are no longer soluble, causing them to aggregate and precipitate almost instantly.[1]
Immediate Corrective Actions:
-
Pre-warm Your Media: Never add compound stock to cold media. Use media pre-warmed to 37°C, as solubility for most compounds increases with temperature.[2]
-
Slow, Agitated Dilution: Do not simply pipette the stock solution into the media. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[2][3] This promotes rapid dispersion and minimizes localized supersaturation.
-
Perform Serial Dilutions: For highly sensitive compounds, avoid a single large dilution step. Create an intermediate dilution by adding your stock to a smaller volume of pre-warmed media first. Once this solution is confirmed to be clear, you can add it to the final culture volume.[1][2]
Q2: My compound solution looked fine initially, but after a few hours in the incubator, it's cloudy/has formed crystals. Why the delay?
A2: This delayed precipitation points to issues with compound stability, borderline solubility, or interactions with media components over time under incubation conditions.
Causality: Several factors are at play within the dynamic incubator environment:
-
Thermodynamic Instability: The initial clear solution may have been a thermodynamically unstable, supersaturated state. Over time, the compound molecules rearrange into a more stable, lower-energy crystalline state, which is the precipitate you observe.
-
pH Shifts: Cellular metabolism, especially in dense cultures, produces acidic byproducts like lactic acid, which can lower the pH of the medium.[3][4] For compounds whose solubility is pH-dependent, this shift can be enough to cause them to fall out of solution.[5][6]
-
Interaction with Media Components: Complex media contain a rich mixture of salts, amino acids, and (if supplemented) proteins. Your compound may slowly interact with these components to form less soluble complexes.[5][7]
-
Evaporation: Over long-term experiments, slight evaporation from culture plates can increase the concentration of all components, including your compound, pushing it past its solubility limit.[2][3][8]
Immediate Corrective Actions:
-
Monitor Media pH: Use the phenol red indicator in your medium as a first-line defense. If it turns yellow, the medium is acidic, which could be the cause. Consider more frequent media changes for dense cultures.
-
Re-evaluate Working Concentration: Your current concentration may be at the very edge of the compound's kinetic solubility limit under culture conditions. Try reducing the final concentration.
-
Ensure Proper Humidification: Check and maintain the incubator's humidity levels to minimize evaporation. For long-term cultures, consider using low-evaporation lids or sealing plates.[2][3]
Q3: I'm using DMSO, but my compound is still precipitating. What are my next steps?
A3: While DMSO is a powerful solvent, it has its limits and is not a universal solution. The issue may be the intrinsic insolubility of your compound in aqueous systems or the final DMSO concentration.
Causality: The final concentration of DMSO in your culture medium is critical. While a high concentration of DMSO in your stock tube dissolves the compound, this environment is drastically diluted in the final culture well. The final solvent capacity of the medium is what dictates solubility. Most cell lines can only tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[9][10][11][12] This low final concentration may be insufficient to keep your compound dissolved.
Next Steps & Workflow:
Section 2: Proactive Prevention - A Best Practices Workflow
The most effective troubleshooting is proactive prevention. Before beginning your experiments, follow this workflow to minimize the risk of precipitation.
Step 1: Know Your Compound
Understand the physicochemical properties of your small molecule. Check the manufacturer's data sheet or chemical databases for its aqueous solubility, pKa (if ionizable), and LogP (a measure of lipophilicity). This information is crucial for predicting its behavior in culture media.
Step 2: Master Your Stock Solution
-
Choose the Right Solvent: While DMSO is common, it's not always optimal. See the table below for alternatives.
-
Ensure Complete Dissolution: Before use, visually inspect your stock solution. If crystals are present, gently warm the vial (e.g., in a 37°C water bath) and vortex until the solution is completely clear.[1]
-
Aliquot and Store Properly: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[1][7]
Table 1: Properties of Common Solvents for Cell Culture
| Solvent | Properties | Typical Final Conc. Limit | Best For |
| DMSO | Polar aprotic, powerful solvent for many hydrophobic compounds. | < 0.5% , ideally < 0.1%[9][10] | Broad range of nonpolar small molecules. |
| Ethanol | Polar protic, less toxic than DMSO but also a less powerful solvent. | < 1% | Compounds with some polarity. |
| NaOH (0.1M) | Aqueous base. | pH dependent | Acidic compounds that form soluble salts. |
| HCl (0.1M) | Aqueous acid. | pH dependent | Basic compounds that form soluble salts. |
Step 3: The Art of Dilution
As discussed in the troubleshooting section, the dilution method is critical. Always add the compound stock to pre-warmed, swirling media. Never the other way around.
Section 3: Advanced Solubilization Strategies
When standard methods fail, advanced formulation strategies may be necessary.
Using Solubilizing Excipients: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form "inclusion complexes" with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and presenting a water-soluble exterior to the aqueous medium.[14][15][16][17][18] This can dramatically enhance the aqueous solubility of a compound.[14]
Section 4: Essential Protocols
Protocol 1: A Practical Guide to Performing a Kinetic Solubility Assay
This assay is essential for determining the maximum soluble concentration of your compound in your specific cell culture medium before you begin your experiments.[19][20]
Objective: To visually determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in cell culture medium.
Materials:
-
Compound stock solution (e.g., 20 mM in 100% DMSO).[21]
-
Sterile cell culture medium (with serum/supplements, as used in your experiment).
-
Sterile microcentrifuge tubes or a 96-well plate.[22]
Methodology:
-
Preparation: Pre-warm your cell culture medium to 37°C.
-
Create Dilution Series: Prepare a series of dilutions of your compound in the pre-warmed medium. It is crucial to add the stock to the medium, not the reverse.
-
Example for a 100 µM final concentration test: Add 99.5 µL of medium to a tube. Add 0.5 µL of 20 mM DMSO stock. This yields a final concentration of 100 µM in 0.5% DMSO.
-
Prepare a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Always prepare a vehicle control (medium + same final % of DMSO).
-
-
Incubation: Incubate the tubes/plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 2 hours to 24 hours).[22]
-
Visual Inspection: After incubation, carefully inspect each tube or well against a dark background. Look for any signs of cloudiness, haziness, or visible crystals. A nephelometer can be used for high-throughput quantitative analysis of light scattering.[22]
-
Determine Solubility Limit: The highest concentration that remains perfectly clear is your kinetic solubility limit. It is strongly recommended to use a final working concentration that is significantly below this limit to ensure reproducibility.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I just filter out the precipitate and use the remaining solution? A: This is not recommended. Filtering will remove the precipitated compound, resulting in an unknown and lower final concentration of your active drug.[3][23] This invalidates your experimental dosimetry. The primary goal should be to prevent precipitation in the first place.
Q: What is the absolute maximum concentration of DMSO I can use? A: This is cell-line dependent. While a general safe limit is often cited as <0.1-0.5%, some robust cell lines may tolerate up to 1%.[9][11] However, primary cells and stem cells are often much more sensitive.[9] It is imperative to run a vehicle control experiment to determine the non-toxic limit for your specific cell line and assay duration.
Q: Does serum in the media help with solubility? A: Yes, it can. Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[1][24][25][26] If you are working in serum-free conditions, you may face more significant solubility challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificbio.com [scientificbio.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. enamine.net [enamine.net]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Reducing Non-Specific Binding of Imidazole Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) involving imidazole and its derivatives in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to enhance the accuracy and reproducibility of your results.
Understanding the Problem: The Dual Nature of Imidazole
Imidazole and compounds containing an imidazole moiety are prevalent in biological research and drug discovery. The imidazole ring, present in the amino acid histidine, is a versatile functional group.[1][2][3][4] It can act as a hydrogen bond donor and acceptor, a coordinating ligand for metal ions, and participate in π-π stacking interactions.[3] This chemical versatility is crucial for the function of many proteins but also makes imidazole-containing compounds prone to non-specific binding through various mechanisms, including electrostatic and hydrophobic interactions.[5][6]
Non-specific binding can lead to a host of problems in experimental assays, such as high background noise, low signal-to-noise ratio, and false-positive or false-negative results.[7][8][9][10] Understanding the root cause of NSB is the first step toward effectively mitigating it.
Core Mechanisms of Imidazole Non-Specific Binding
Non-specific binding of imidazole compounds is primarily driven by non-covalent interactions with various surfaces and macromolecules in an assay system.[5] Key contributing factors include:
-
Electrostatic Interactions: The imidazole ring has a pKa of approximately 6.5-7.0, meaning it can be protonated and carry a positive charge at physiological pH.[3] This can lead to non-specific binding to negatively charged surfaces, such as plastic consumables or certain proteins.
-
Hydrophobic Interactions: The aromatic nature of the imidazole ring can lead to hydrophobic interactions with non-polar surfaces or hydrophobic pockets in proteins.[5]
-
Metal Chelation: The nitrogen atoms in the imidazole ring can chelate metal ions.[1][11] This is the principle behind His-tag protein purification but can also lead to unintended binding in assays containing trace metal contaminants.
-
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, allowing it to interact with a wide range of biological molecules.[2][3][4]
The following diagram illustrates the primary drivers of non-specific binding.
Caption: Key mechanisms driving imidazole non-specific binding.
Troubleshooting Guides: A Symptom-Based Approach
This section provides structured troubleshooting guides for common issues arising from non-specific binding of imidazole compounds.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
High background can obscure the specific signal, leading to inaccurate quantification.[8][9][10]
Question: My ELISA is showing a high background signal when testing an imidazole-containing compound. What are the likely causes and how can I fix it?
Answer: High background in this context often stems from the compound binding non-specifically to the plate surface or the blocking agent. Here’s a systematic approach to troubleshoot:
1. Optimize Blocking Conditions:
-
Rationale: The blocking buffer's purpose is to coat any unoccupied sites on the microplate wells, preventing the analyte or detection reagents from binding non-specifically.[12][13][14] Inadequate blocking is a primary cause of high background.[10]
-
Protocol:
-
Test Different Blocking Agents: Compare the performance of common blockers. While Bovine Serum Albumin (BSA) is widely used, other options might be more effective for your specific compound.[15][16][17][18]
-
Increase Blocking Concentration/Time: Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extending the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[12]
-
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common starting point.[15][16][17] |
| Non-fat Dry Milk | 3-5% (w/v) | Can be more effective than BSA for some systems but may contain endogenous biotin.[19] |
| Casein | 1% (w/v) | A purified milk protein, can be a good alternative to non-fat dry milk. |
| Commercial Blockers | Varies | Often proprietary formulations designed for high performance.[20] |
2. Modify Buffer Composition:
-
Rationale: The composition of your assay and wash buffers can significantly influence non-specific interactions.[15][16][21]
-
Protocol:
-
Increase Ionic Strength: Add NaCl (e.g., up to 500 mM) to your buffers. The increased salt concentration can disrupt electrostatic interactions.[15][16][22][23][24]
-
Add a Non-ionic Detergent: Include a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer and antibody diluents.[16][23][24] This helps to disrupt hydrophobic interactions.[15][16]
-
Adjust pH: The charge of both your imidazole compound and the interacting surfaces is pH-dependent.[15][16] Empirically test a range of pH values for your assay buffer to find the optimal condition that minimizes NSB while maintaining specific binding.
-
3. Optimize Washing Steps:
-
Rationale: Insufficient washing can leave behind non-specifically bound compounds or detection reagents.[9][10]
-
Protocol:
The following flowchart outlines a decision-making process for troubleshooting high background.
Caption: Troubleshooting flowchart for high background signals.
Issue 2: Non-Specific Binding in His-Tag Protein Purification
While imidazole is essential for eluting His-tagged proteins from IMAC resins, its presence in wash buffers at low concentrations is key to reducing the binding of contaminating proteins.[22][23][25]
Question: I'm getting a lot of contaminating proteins in the elution fractions during His-tag protein purification. How can I use imidazole more effectively to improve purity?
Answer: The goal is to find a "sweet spot" for the imidazole concentration in your wash buffer – high enough to displace weakly interacting contaminants, but not so high that it prematurely elutes your target protein.[22]
1. Optimize Imidazole Concentration in Wash Buffer:
-
Rationale: Many endogenous proteins have histidine residues on their surface that can cause weak, non-specific binding to the IMAC resin. A low concentration of imidazole in the wash buffer acts as a competitor to displace these low-affinity binders.[22][23][25]
-
Protocol: Imidazole Gradient Wash
-
Equilibrate your IMAC column with a binding buffer containing no imidazole.
-
Load your clarified cell lysate.
-
Wash the column with a series of buffers containing increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 40 mM, 60 mM). Collect the flow-through from each wash step.
-
Elute your target protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze all wash and elution fractions by SDS-PAGE to determine the optimal imidazole concentration that removes the most contaminants without eluting your protein of interest.[22]
-
| Imidazole Concentration | Purpose |
| 5-20 mM | In lysis and binding buffer to prevent initial NSB.[22][23] |
| 20-60 mM | In wash buffer to remove weakly bound contaminants. The optimal concentration is protein-dependent.[22][24][26] |
| 250-500 mM | In elution buffer to displace the His-tagged protein. |
2. Other Buffer Additives for Enhanced Purity:
-
Rationale: Non-specific binding in IMAC is not solely due to histidine interactions. Other forces like ionic and hydrophobic interactions also play a role.[23]
-
Protocol:
-
Increase Salt Concentration: Include 300-500 mM NaCl in your lysis, binding, and wash buffers to minimize ionic interactions.[22][23][24]
-
Add Non-ionic Detergents: If you suspect hydrophobic interactions are contributing to contamination, add 0.1-1% of a non-ionic detergent (e.g., Triton X-100, Tween-20) to your buffers.[23][24]
-
Incorporate Reducing Agents: Add 5-10 mM β-mercaptoethanol or DTT to your lysis buffer to prevent non-specific disulfide bond formation between your target protein and contaminants.[23]
-
Frequently Asked Questions (FAQs)
Q1: Can the plasticware I use contribute to non-specific binding of my imidazole compound? A1: Yes. Standard polystyrene plates and tubes can have hydrophobic and charged regions that promote non-specific binding.[5][27] If you suspect this is an issue, consider using low-binding microplates and tubes, which have a hydrophilic and neutral surface chemistry designed to reduce the adsorption of small molecules and proteins.[5][6]
Q2: My imidazole-containing drug candidate seems to be losing concentration over time in my assay buffer. Could this be due to non-specific binding? A2: It's a strong possibility. Adsorption to container walls is a common issue.[5] To test this, you can perform a "serial transfer" experiment. Incubate your compound solution in a well or tube for a period, then transfer the solution to a fresh container and measure the concentration. A decrease in concentration after each transfer suggests adsorption to the surface. Using low-binding plastics and adding a carrier protein like BSA (0.1%) or a small amount of a non-ionic detergent to your buffer can help mitigate this.[15][16]
Q3: Are there alternatives to imidazole for eluting His-tagged proteins if it interferes with downstream applications? A3: Yes. While imidazole is the most common method, there are alternatives:
-
pH Shift: Lowering the pH of the elution buffer to around 4.5-5.0 will protonate the histidine residues, disrupting their interaction with the nickel ions and causing elution.[28] However, you must ensure your protein is stable at this lower pH.
-
Chelating Agents: Using a strong chelating agent like EDTA will strip the nickel ions from the column, releasing your protein.[28] A significant drawback is that this will also co-elute the metal ions and requires recharging the column before reuse.
-
Post-Elution Removal: Often, the simplest solution is to elute with imidazole and then immediately remove it using dialysis, a desalting column, or buffer exchange via ultrafiltration.[28][29]
Q4: Can imidazole itself act as a buffer and affect my assay's pH? A4: Yes, imidazole has a pKa around 7.0 and can act as a buffering agent in this pH range.[30] If your assay is sensitive to small pH changes and operates near neutral pH, the presence of high concentrations of an imidazole compound could alter the intended pH. It is crucial to use a primary buffer system with sufficient buffering capacity (e.g., HEPES, MOPS, or phosphate buffer) to maintain a stable pH.[30]
Q5: My compound has an imidazole group, and it seems to inhibit my target enzyme. How can I be sure this is specific binding and not an artifact of non-specific interactions? A5: This is a critical question in drug discovery. Imidazole itself can be a competitive inhibitor for some enzymes.[31][32] To differentiate specific from non-specific inhibition, consider the following:
-
Saturation: Specific binding is saturable, while non-specific binding often is not. A binding curve should plateau at higher concentrations if the interaction is specific.
-
Structure-Activity Relationship (SAR): Test structurally similar analogs of your compound that lack the imidazole group or have it in a different position. If the activity is lost or significantly reduced, it suggests the imidazole is key to the specific interaction.
-
Competition Assay: Use a known ligand for your target and see if your imidazole compound can compete it off.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide more definitive evidence of a direct, specific interaction and its thermodynamic parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-H···N Hydrogen Bonds Involving Histidine Imidazole Nitrogen Atoms: A New Structural Role for Histidine Residues in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How to Overcome the Challenges of Nonspecific Binding? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. swordbio.com [swordbio.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. novateinbio.com [novateinbio.com]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. arp1.com [arp1.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. US20080213910A1 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 21. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 24. neb.com [neb.com]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. Increased non-specific binding of heat-treated proteins to plastic surfaces analyzed by ELISA and HPLC-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mechanism of imidazole inhibition of a GH1 β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Receptor Binding Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to high background signals in receptor binding assays. A high background signal, primarily caused by elevated non-specific binding (NSB), can significantly reduce the signal-to-noise ratio, obscuring true specific binding and compromising the accuracy and sensitivity of your results.[1] An ideal assay should have specific binding that accounts for at least 80% of the total binding.[2] This guide provides a structured approach to troubleshooting, grounded in the principles of receptor pharmacology and assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is "high background" and why is it a problem in receptor binding assays?
High background refers to the signal detected in your non-specific binding (NSB) wells. These wells contain the radioligand and your receptor source (e.g., cell membranes), but also a high concentration of an unlabeled "competitor" compound that saturates the target receptors.[1][3] Therefore, any signal detected in these wells is due to the radioligand adhering to non-receptor components, such as the filter plate, assay wells, lipids, and other proteins.[4][5] This is problematic because it narrows the assay window (the difference between total binding and non-specific binding), making it difficult to accurately quantify the specific binding of your test compounds.[1]
Q2: What are the primary causes of high non-specific binding (NSB)?
High NSB is a multifaceted issue, but the most common culprits fall into four categories:
-
Radioligand Issues: The properties of the radioligand itself, including its concentration, purity, and hydrophobicity, can contribute to non-specific interactions.[4]
-
Assay Components & Conditions: This includes the concentration of the receptor source, the composition of the assay buffer, and incubation time and temperature.[4][6]
-
Inadequate Washing/Separation: Inefficient removal of unbound radioligand is a frequent cause of high background.[6][7]
-
Assay Format: The type of assay (e.g., filtration vs. Scintillation Proximity Assay) can present unique challenges for NSB.[2][8]
Q3: How do I properly define non-specific binding in my assay?
NSB is determined by measuring the binding of the radioligand in the presence of a saturating concentration of an unlabeled competitor.[3] This competitor should have high affinity for the target receptor. A common practice is to use the unlabeled version of the radioligand or a structurally different compound known to bind to the same site with high affinity.[2][9] The concentration of the competitor should be high enough to displace virtually all the specific binding, typically 100 to 1000 times its dissociation constant (Kd or Ki).[2][9]
Systematic Troubleshooting Guides
A logical, step-by-step approach is the most effective way to identify and resolve the source of high background. The following diagram outlines a general troubleshooting workflow.
Caption: A systematic workflow for troubleshooting high background signal.
Guide 1: Radioligand-Related Issues
The radioligand is often the first component to investigate. Its characteristics directly influence its propensity to bind non-specifically.
The Problem: The radioligand is binding to non-receptor components. This is often exacerbated if the radioligand is highly hydrophobic or used at a concentration that is too high.[4]
The Causality: Non-specific binding is typically a low-affinity, high-capacity interaction that is not easily saturated.[5] Unlike the high-affinity, specific binding to the receptor, NSB often increases linearly with the radioligand concentration.[3][9] Using a radioligand concentration significantly above its Kd value will amplify this non-specific component.[7]
Solutions & Protocols:
-
Optimize Radioligand Concentration:
-
Rationale: The ideal concentration is at or below the radioligand's dissociation constant (Kd).[7] This maximizes the proportion of specific binding relative to non-specific binding.
-
Protocol: Saturation Binding Experiment to Determine Kd
-
Prepare a series of dilutions of the radioligand, typically spanning from 0.1x to 10x the estimated Kd.[2]
-
For each concentration, prepare replicate tubes for Total Binding (radioligand + membranes) and Non-Specific Binding (radioligand + membranes + saturating concentration of unlabeled competitor).
-
Incubate the reactions to equilibrium.
-
Separate bound from free radioligand (e.g., via filtration).
-
Quantify the radioactivity.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding vs. Radioligand Concentration and fit the data using non-linear regression to determine the Kd and Bmax (receptor density).[10]
-
-
-
Verify Radioligand Purity and Integrity:
Guide 2: Optimizing Assay Conditions
The interplay between the receptor source and the assay buffer is critical for minimizing NSB.
The Problem: Components of the assay mixture, including the receptor preparation itself, are providing sites for non-specific binding. The buffer composition may be promoting unwanted electrostatic or hydrophobic interactions.
The Causality: Cell membranes contain numerous proteins and lipids other than the target receptor that can bind the radioligand.[4] Using an excessive amount of membrane protein increases these non-specific sites.[4] The pH and ionic strength of the buffer can also influence non-specific interactions.
Solutions & Protocols:
-
Titrate Receptor Concentration:
-
Rationale: The goal is to use the lowest amount of receptor protein that still provides a robust specific signal. This reduces the number of non-specific binding sites available.[4] A typical starting range is 10-100 µg of membrane protein per well, but this must be empirically determined.[7][11]
-
Protocol: Receptor Titration
-
Prepare several dilutions of your membrane preparation (e.g., 5, 10, 20, 40, 80 µg of protein per well).
-
Using a fixed, optimized concentration of radioligand (e.g., at its Kd), perform a binding assay at each membrane concentration.
-
Determine Total and Non-Specific Binding for each concentration.
-
Plot the Specific Binding and the Signal-to-Noise Ratio (Specific Binding / Non-Specific Binding) against the protein concentration.
-
Select the protein concentration that gives the optimal signal-to-noise ratio, not necessarily the highest specific signal.
-
-
| Membrane Protein (µg) | Total Binding (CPM) | NSB (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| 10 | 1500 | 500 | 1000 | 2.0 |
| 20 | 2800 | 600 | 2200 | 3.7 |
| 40 | 4500 | 1500 | 3000 | 2.0 |
| 80 | 6000 | 3500 | 2500 | 0.7 |
| Caption: Hypothetical data from a receptor titration experiment. Increasing protein from 10 to 20 µg improves the signal-to-noise ratio, but a further increase to 40 µg disproportionately raises NSB.[6] |
-
Modify Assay Buffer Composition:
-
Rationale: Adding specific agents to the buffer can block non-specific sites and disrupt unwanted interactions.[4][12]
-
Buffer Additives to Consider:
-
Blocking Proteins: Add Bovine Serum Albumin (BSA) at 0.1-1%. BSA will bind to non-specific sites on the assay plate and membranes, reducing the availability for the radioligand.[4][7]
-
Detergents: Include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.05%). This helps to disrupt non-specific hydrophobic interactions.[7][13]
-
Salts: Increasing the ionic strength of the buffer (e.g., with NaCl) can reduce electrostatic interactions that contribute to NSB.[7]
-
-
Caption: Blocking agents like BSA occupy non-specific sites, preventing radioligand binding.
Guide 3: Inadequate Washing and Separation
This is a critical step in filtration assays where unbound radioligand must be efficiently removed.
The Problem: Unbound or weakly bound radioligand is not completely washed away from the filter, leading to an artificially high background signal.
The Causality: The dissociation rate of the specifically bound radioligand-receptor complex is ideally slow, while the removal of free radioligand should be rapid and complete. Insufficient wash volume, too few washes, or using warm buffer can lead to incomplete removal of unbound ligand or dissociation of the specific complex.[2][7]
Solutions & Protocols:
-
Optimize Wash Steps:
-
Rationale: Thorough and rapid washing is essential.[14]
-
Protocol: Wash Step Optimization
-
Increase Wash Volume and Number: Start with 3 washes and increase to 4 or 5. Ensure the volume is sufficient to completely cover the filter.[6]
-
Use Ice-Cold Wash Buffer: Cold temperatures slow the dissociation (off-rate) of the specifically bound radioligand from the receptor, helping to preserve the specific signal during the washes.[4][7]
-
Minimize Wash Duration: While washes should be thorough, they should also be performed rapidly to minimize the time for specific complex dissociation.
-
Ensure Consistent Vacuum: For filter harvesting, ensure the vacuum pressure is consistent and sufficient to pull the buffer through quickly without drying the filters between washes.[6]
-
-
-
Pre-treat Filter Plates:
-
Rationale: Many radioligands, especially if cationic or hydrophobic, can bind directly to the glass fiber filter material. Pre-treating the filters can significantly reduce this interaction.[7]
-
Protocol: PEI Pre-treatment
-
Prepare a 0.3-0.5% solution of polyethyleneimine (PEI).
-
Soak the filter plates in the PEI solution for at least 30 minutes at room temperature.
-
Wash the plates thoroughly with assay buffer or deionized water to remove excess PEI before use.
-
-
Guide 4: Format-Specific Issues: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that presents unique sources of background signal.[15]
The Problem: In SPA, the signal is generated when a radioligand is in close proximity to a scintillant-embedded bead, typically via binding to a receptor captured on the bead.[16] High background can arise from the radioligand binding directly to the SPA bead itself (non-specific binding) or from unbound radioligand that is close enough to the bead to generate a signal, a phenomenon known as the "non-proximity effect" (NPE).[2]
The Causality: The radioligand may have an affinity for the bead's surface chemistry. Additionally, especially at high radioligand or bead concentrations, the statistical probability of an unbound radioligand being close enough to a bead to cause a scintillation event increases.[17]
Solutions & Protocols:
-
Optimize Bead and Receptor Concentration:
-
Rationale: Similar to other formats, titrating both the receptor and the bead concentration is crucial to find the optimal balance that maximizes the specific signal while minimizing direct binding of the radioligand to the beads.
-
Action: Perform a matrix titration, varying both the amount of membrane preparation and the concentration of SPA beads to identify the best assay window.
-
-
Test Different Bead Types:
-
Rationale: SPA beads are available with various surface chemistries (e.g., Wheat Germ Agglutinin (WGA), Polyethyleneimine (PEI)-coated).[2] Your radioligand may show lower non-specific binding to one type over another.
-
Action: If high NSB to the beads is suspected, test alternative bead types to find one that is more inert with respect to your radioligand.
-
-
Consider Assay Format Timing:
-
Rationale: The order of reagent addition can influence results.
-
Action: Try a "delayed addition" format where the receptor and ligand are allowed to equilibrate before the SPA beads are added. This can sometimes reduce bead interference with the binding interaction.[17]
-
By systematically working through these troubleshooting guides, you can effectively diagnose the root cause of high background signal in your receptor binding assays, leading to more reliable, sensitive, and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. graphpad.com [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. swordbio.com [swordbio.com]
- 13. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. Scintillation Proximity Assays | Revvity [revvity.com]
- 16. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 17. revvity.com [revvity.com]
Technical Support Center: 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 2-(1H-imidazol-1-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in solution. By understanding its stability profile, you can ensure the accuracy and reproducibility of your experiments.
A Note on Scientific Integrity: Direct, peer-reviewed stability studies on this compound in various solutions are not extensively available in public literature. The guidance provided herein is expertly curated based on the well-documented stability of structurally analogous compounds, particularly histamine and other imidazole-containing molecules.[1][2][3] The dihydrochloride salt form of amine-containing compounds is generally utilized to enhance stability and handling properties compared to the free base.[4]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of this compound solutions.
Q1: What is the best way to store stock solutions of this compound?
A1: Based on data from similar compounds like histamine, it is strongly recommended to store stock solutions at low temperatures and protected from light.[1][2] For short-term storage (up to 8 weeks), refrigeration at 4°C is suitable. For long-term storage (up to 12 months), freezing at -20°C is recommended.[1] Always use amber vials or wrap containers in aluminum foil to prevent photodegradation.
Q2: What factors can lead to the degradation of this compound in solution?
A2: The primary factors that can compromise the stability of this compound in solution are:
-
Light Exposure: The imidazole ring is known to be susceptible to photodegradation.[3] Studies on histamine solutions have shown significant degradation (up to 80%) within 7 days when exposed to fluorescent light at room temperature.[1]
-
Elevated Temperature: Storing solutions at room temperature can lead to gradual degradation.[1][2]
-
pH: While specific pH stability data is unavailable, the imidazole ring's susceptibility to base-mediated autoxidation suggests that highly alkaline conditions should be avoided.[3]
-
Oxidizing Agents: The imidazole moiety can be oxidized, so contact with strong oxidizing agents should be avoided.[3]
Q3: How can I tell if my solution has degraded?
A3: Visual inspection can sometimes indicate degradation, such as a change in color or the appearance of precipitate. However, significant degradation can occur without any visible signs. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[1][5] If you observe inconsistent or unexpected experimental results, solution degradation should be considered a potential cause.
Q4: What are the recommended solvents for preparing solutions?
A4: this compound is a salt and should be readily soluble in aqueous buffers. For many applications, buffered saline solutions are appropriate.[1] The choice of solvent will ultimately depend on the specific requirements of your experiment. It is advisable to prepare a small test solution to ensure compatibility and solubility before preparing a large batch.
Q5: Is it possible to sterilize solutions of this compound?
A5: While direct data is not available, studies on histamine acid phosphate have shown that it can be successfully sterilized by autoclaving with minimal degradation.[5] This suggests that this compound may also possess a degree of thermal stability. However, if heat sterilization is a concern, sterile filtration through a 0.22 µm filter is a common and effective alternative.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the stock or working solution due to improper storage (exposure to light, elevated temperature). | 1. Prepare a fresh stock solution from the solid compound. 2. Store the new stock solution in an amber vial or a foil-wrapped container at -20°C for long-term storage or 4°C for short-term use.[1][2] 3. Always allow the solution to reach the experimental temperature before use. 4. If possible, quantify the concentration of the solution using HPLC before critical experiments. |
| Visible color change or precipitation in the solution. | This could indicate chemical degradation, contamination, or exceeding the solubility limit in the chosen solvent. | 1. Discard the solution immediately. Do not use it for experiments. 2. Review the solvent and buffer composition to ensure the compound's solubility is not being exceeded. 3. When preparing a new solution, ensure all glassware is scrupulously clean and use high-purity solvents. |
| Gradual loss of experimental effect over time from the same stock solution. | The solution is likely degrading over time, even with proper storage, or there may be repeated freeze-thaw cycles causing degradation. | 1. Aliquot the stock solution into smaller, single-use volumes upon preparation. This minimizes the number of freeze-thaw cycles for the bulk of the solution. 2. For working dilutions, it is recommended to use them within 6 hours of preparation if kept at room temperature.[1] 3. Consider conducting a time-course experiment to determine the stability of the compound under your specific experimental conditions. |
Experimental Workflow and Decision Making
The following diagram outlines a decision-making process for troubleshooting unexpected experimental outcomes.
Caption: Troubleshooting workflow for unexpected experimental results.
Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions for aqueous solutions of this compound, extrapolated from studies on histamine diphosphate.[1]
| Storage Condition | Temperature | Light Condition | Estimated Stability |
| Long-term | -20°C | Protected from light | Up to 12 months |
| Short-term | 4°C | Protected from light | Up to 8 weeks |
| Working Dilution | Room Temperature | N/A | Use within 6 hours |
| Room Temperature | Room Temperature | Exposed to Light | Significant degradation in days |
References
- 1. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of solutions of histamine acid phosphate after sterilization by heating in an autoclave - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of Amine-Containing Compounds
Welcome to the technical support center for improving the aqueous solubility of amine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested guidance and troubleshoot common challenges encountered in the laboratory. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions for your specific compound.
Frequently Asked Questions (FAQs)
Q1: Why do my amine-containing compounds often exhibit poor aqueous solubility?
A1: The solubility of amine-containing compounds is intrinsically linked to their pKa and the pH of the aqueous medium. In their free base or neutral form, many amines are lipophilic and thus have low aqueous solubility. The nitrogen atom's lone pair of electrons can accept a proton, forming a positively charged (ionized) species. This ionization significantly increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing solubility. The extent of ionization is governed by the Henderson-Hasselbalch equation, making pH a critical experimental parameter.
Q2: What is the first and most crucial step I should take to improve the solubility of my amine-containing compound?
A2: The initial and most impactful step is pH adjustment . Since most amine-containing compounds are basic, lowering the pH of the solution below the compound's pKa will promote the formation of the more soluble, protonated (cationic) form. A general rule of thumb is to adjust the pH to at least two units below the pKa of the most basic amine group to ensure >99% ionization.
Troubleshooting Guide: pH Adjustment
Problem: My compound precipitates out of solution even after I've lowered the pH.
-
Possible Cause 1: Incorrect pKa value.
-
Solution: The pKa value you are using might be a theoretical prediction. It is crucial to experimentally determine the pKa of your compound. Potentiometric titration is a standard and reliable method for this.
-
-
Possible Cause 2: Insufficient pH modification or buffer capacity.
-
Solution: Ensure the final pH of your solution is indeed in the target range after the compound has been added. The addition of the compound itself can alter the pH. Use a buffer with adequate capacity in the desired pH range to maintain a stable pH.
-
-
Possible Cause 3: "Common ion effect" or inappropriate buffer choice.
-
Solution: If your buffer contains an ion that can form a less soluble salt with your protonated amine, it can lead to precipitation. For example, using a phosphate buffer with a compound that forms an insoluble phosphate salt. Try switching to an alternative buffer system (e.g., citrate, acetate, or MES) to see if solubility improves.
-
-
Possible Cause 4: The compound has low intrinsic solubility.
-
Solution: Even in its fully ionized form, the molecule's overall structure (e.g., high molecular weight, large lipophilic regions) may limit its solubility. If pH adjustment alone is insufficient, you will need to explore more advanced strategies like salt formation or the use of excipients.
-
Workflow for pH-Dependent Solubility Assessment
Below is a diagram outlining the logical workflow for assessing and optimizing solubility through pH adjustment.
Technical Support Center: A Guide to Selecting Appropriate Blocking Agents for Surface Passivation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on selecting and optimizing blocking agents for surface passivation in a variety of applications, including immunoassays and biosensors. Here, you will find scientifically grounded explanations, practical troubleshooting advice, and detailed protocols to help you achieve clean, reproducible results.
The Critical Role of Surface Passivation
In any solid-phase assay, such as an ELISA, Western blot, or biosensor-based analysis, the immobilization of a specific biomolecule (e.g., an antibody or antigen) to a surface is a fundamental step.[1][2] However, the surfaces of microplates, membranes, and sensors often have a high capacity for binding other molecules non-specifically. This non-specific binding (NSB) is a major source of background noise, which can obscure the desired signal, reduce assay sensitivity, and lead to inaccurate results.[3][4][5]
Surface passivation, achieved through the use of blocking agents, is the process of saturating these unoccupied binding sites on the surface with inert molecules.[2][6] An effective blocking agent prevents the non-specific adsorption of detection antibodies and other assay components, thereby enhancing the signal-to-noise ratio and ensuring the reliability of your data.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding blocking agents and their use in surface passivation.
1. What is the primary goal of using a blocking agent?
The main purpose of a blocking agent is to prevent non-specific binding of assay components to the solid phase (e.g., microplate wells, nitrocellulose membranes).[6][7][8] By occupying all available binding sites on the surface after the capture molecule has been immobilized, the blocking agent minimizes background signal and improves the assay's sensitivity and specificity.[3][4]
2. How do I choose the right blocking agent for my experiment?
The selection of an appropriate blocking agent is often empirical and depends on several factors, including the type of assay, the nature of the solid surface, the specific antibodies and detection system being used, and the target analyte.[1][9] For example, while non-fat dry milk is a cost-effective and common choice for many Western blots, it is unsuitable for assays involving biotin-avidin detection systems due to the presence of endogenous biotin.[3][8] Similarly, milk contains phosphoproteins, which can interfere with the detection of phosphorylated target proteins.[6][10] In such cases, Bovine Serum Albumin (BSA) or synthetic blockers are preferred alternatives.[9]
3. What are the main types of blocking agents?
Blocking agents can be broadly categorized into protein-based and non-protein (synthetic) blockers.
-
Protein-Based Blockers: These are the most common and include Bovine Serum Albumin (BSA)[4][11], non-fat dry milk[6], casein[3], and fish gelatin.[3][10] They are effective because they are composed of a heterogeneous mixture of proteins that can adsorb to a wide variety of surfaces.
-
Non-Protein/Synthetic Blockers: These include polymers like polyethylene glycol (PEG), polyvinyl alcohol (PVA), and polyvinylpyrrolidone (PVP), as well as detergents such as Tween-20.[3][12][13] Synthetic blockers are a good option when protein-based blockers cause cross-reactivity or other interferences.[3][9]
4. Can I use detergents like Tween-20 as a primary blocking agent?
Non-ionic detergents like Tween-20 are typically used as an additive in blocking and wash buffers rather than as the sole blocking agent.[14] They help to reduce non-specific binding by disrupting weak, non-specific interactions.[14] However, they are considered "temporary blockers" as their effect can be removed by washing with a detergent-free buffer.[1][14] For this reason, they are most effective when used in conjunction with a protein-based blocker and included in all subsequent wash and antibody dilution buffers.[1][14]
5. How long should the blocking step be?
The optimal duration of the blocking step can vary depending on the assay, the blocking agent, and the temperature.[3] Generally, incubation times range from 30 minutes to 1 hour at room temperature or overnight at 4°C. It is important to optimize the blocking time for your specific assay to ensure complete passivation without negatively impacting the activity of the immobilized molecule.
Troubleshooting Guide
Even with careful planning, you may encounter issues related to surface passivation. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: High Background Signal
High background is one of the most frequent problems in immunoassays and is often a direct result of inadequate blocking.[5][15][16]
Potential Causes & Solutions:
-
Insufficient Blocking: The blocking agent may not have completely saturated all non-specific binding sites.
-
Ineffective Blocking Agent: The chosen blocking agent may not be optimal for your specific assay system.
-
Cross-Reactivity of the Blocking Agent: The blocking agent itself may be recognized by one of the antibodies in your assay.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with proteins or other substances that contribute to non-specific binding.[16][17]
-
Solution: Always use high-quality, fresh reagents and ensure that all buffers are properly filtered.[17]
-
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak specific signal or a high background, or a combination of both.
Potential Causes & Solutions:
-
Over-Blocking: While less common, using an excessively high concentration of a blocking agent or blocking for too long can sometimes mask epitopes on the immobilized capture molecule, leading to a weaker specific signal.
-
Solution: Try reducing the concentration of the blocking agent or shortening the incubation time.
-
-
Blocking Agent Interfering with Detection: Some blocking agents can interfere with the detection system.
-
Detergent Concentration: While detergents like Tween-20 are beneficial, excessively high concentrations can strip the capture antibody from the surface or denature proteins, leading to a reduced signal.
Comparison of Common Blocking Agents
The following table provides a summary of commonly used blocking agents, their properties, and key considerations for their use.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | - Good all-purpose blocker.[9] - Compatible with most detection systems.[6] - Low cross-reactivity in many systems.[4] | - More expensive than milk.[6] - Can contain phosphoproteins that interfere with phospho-specific antibody detection. - Batches can have variability.[12] |
| Non-Fat Dry Milk | 0.1-5% | - Inexpensive and readily available.[6][10] - Very effective at reducing background. | - Contains phosphoproteins (casein), interfering with phospho-antibody detection.[8][10] - Contains biotin, making it unsuitable for avidin-biotin systems.[3][8] - Can mask some antigens. |
| Casein | 0.1-1% | - The primary blocking component of milk. - Can provide lower backgrounds than milk or BSA.[3] - Recommended for biotin-avidin systems.[3] | - Can still contain phosphoproteins.[3] |
| Fish Gelatin | 0.1-1% | - Less likely to cross-react with mammalian antibodies.[3][11] - Good alternative to milk and BSA. | - Can be less effective at blocking than milk or BSA in some applications.[11] |
| Normal Serum | 5-10% | - Can be very effective, especially when the serum is from the same species as the secondary antibody.[18] | - More expensive than other options.[10] - Contains immunoglobulins that can cross-react with other antibodies.[10] |
| Synthetic Blockers (PEG, PVA, PVP) | Varies | - Protein-free, eliminating cross-reactivity issues.[3][9] - Good for assays where protein-based blockers interfere. - Highly consistent from batch to batch.[12] | - May be less effective than protein-based blockers in some assays. |
| Detergents (e.g., Tween-20) | 0.05-0.1% | - Reduces non-specific protein-protein interactions.[14] - Inexpensive and stable.[1] | - Not a permanent blocker; must be present in subsequent buffers.[1][14] - High concentrations can reduce specific signal.[19] |
Visualizing the Process: Diagrams and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of surface passivation and a logical workflow for troubleshooting blocking-related issues.
Caption: Mechanism of Surface Passivation.
Caption: Troubleshooting Workflow for Blocking Issues.
Experimental Protocols
Protocol 1: General Blocking Procedure for ELISA
-
Prepare Blocking Buffer: Dissolve the chosen blocking agent (e.g., 3% w/v BSA or 5% w/v non-fat dry milk) in a suitable buffer (e.g., PBS or TBS). If desired, add Tween-20 to a final concentration of 0.05% (v/v).
-
Aspirate Coating Solution: After immobilizing the capture antibody or antigen, aspirate the coating solution from the microplate wells.
-
Wash Plate: Wash the plate 2-3 times with wash buffer (e.g., PBST or TBST).
-
Add Blocking Buffer: Add at least 200 µL of blocking buffer to each well to ensure complete coverage of the surface.
-
Incubate: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C. Gentle agitation on a plate shaker can improve blocking efficiency.
-
Wash: After incubation, aspirate the blocking buffer and wash the plate 3-5 times with wash buffer before proceeding with the next step of the assay.
Protocol 2: Optimization of Blocking Conditions
To determine the optimal blocking agent and concentration for a new assay, a checkerboard titration is recommended.
-
Coat Plate: Coat a 96-well plate with your capture antibody or antigen as you normally would.
-
Prepare Different Blocking Buffers: Prepare a series of different blocking buffers. For example:
-
1%, 3%, and 5% BSA in PBST
-
1%, 3%, and 5% Non-fat dry milk in TBST
-
A commercial blocking buffer
-
-
Block Wells: After coating and washing, add the different blocking buffers to different rows or columns of the plate. Be sure to include a "no blocking" control.
-
Run Assay: Proceed with your standard assay protocol, adding your samples (including a negative control) and detection reagents.
-
Analyze Results: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will be the one that provides the lowest background in the negative control wells while maintaining a strong signal in the positive control wells.
By systematically approaching the selection and optimization of your blocking agent, you can significantly improve the quality and reliability of your experimental data.
References
- 1. corning.com [corning.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biocompare.com [biocompare.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. How to deal with high background in ELISA | Abcam [abcam.com]
- 16. arp1.com [arp1.com]
- 17. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 18. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 19. licorbio.com [licorbio.com]
Technical Support Center: Minimizing Solvent Effects of DMSO in Cellular Assays
Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of using Dimethyl Sulfoxide (DMSO) in your cellular assays. DMSO is an invaluable solvent, but its effects are not trivial. This guide provides in-depth answers and troubleshooting protocols to ensure the integrity and reproducibility of your research.
Part 1: Foundational Knowledge - Understanding DMSO
This section addresses the most frequently asked questions about DMSO's fundamental properties and its role in cellular assays.
Q1: What is DMSO and why is it so commonly used as a solvent?
A: Dimethyl Sulfoxide (DMSO) is a small, amphiphilic organic compound, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts.[1] This dual nature makes it an exceptional solvent, capable of dissolving a wide range of polar and non-polar compounds that are otherwise insoluble in aqueous culture media.[2] Its primary roles in cell biology are as a solvent for test compounds in screening assays and as a cryoprotectant to prevent ice crystal formation when freezing cells.[3][4][5]
Q2: How does DMSO actually interact with cells? Is it truly inert?
A: No, DMSO is not biologically inert, a common misconception. Its primary interaction is with the cell membrane.[1] The specific effect is highly dependent on its concentration:
-
At low concentrations (typically <1-2% v/v): DMSO inserts into the lipid bilayer, increasing membrane fluidity and permeability (making it "floppier").[6][7] This action helps transport dissolved compounds across the cell membrane.
-
At moderate concentrations (around 10-20%): DMSO can induce the formation of transient water pores in the membrane.[8][9] This mechanism is key to its role as a penetration enhancer.
-
At high concentrations (>20%): DMSO can cause severe membrane disruption, leading to the disintegration of the bilayer structure and rapid cytotoxicity.[6][8]
Beyond the membrane, DMSO can influence numerous cellular processes, including cell differentiation, proliferation, gene expression, and signaling pathways, even at concentrations traditionally considered "safe".[1][4][10]
Part 2: Best Practices & Experimental Protocols
Proper handling and validation are critical to minimizing DMSO-related artifacts. This section provides actionable protocols and guidelines.
Q3: What concentration of DMSO is safe for my cells?
A: This is the most critical question, and the answer is: it depends on your cell type and the duration of exposure .[11] While there is no universal "safe" concentration, the scientific community has established clear guidelines.
For routine experiments, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v) .[5][11][12] Many robust cell lines can tolerate up to 0.5% without significant loss of viability, but this should be experimentally verified.[5][13] Primary cells and stem cells are often much more sensitive, and concentrations should be kept below 0.1%.[5][13]
| Condition | Recommended Max Final DMSO Concentration (v/v) | Rationale & Key Considerations |
| Sensitive/Primary Cells | ≤ 0.1% | These cells have lower tolerance; exceeding this can induce differentiation or cytotoxicity.[5][13] |
| Robust/Immortalized Cell Lines | ≤ 0.5% | Many lines tolerate this, but validation is essential. Effects on gene expression can still occur.[4][5] |
| Short-Term Assays (< 24h) | Up to 1.0% (with caution) | Some cell lines may tolerate this for short periods, but cytotoxicity risk increases.[11][14] |
| Long-Term Assays (> 48h) | ≤ 0.1% | Cumulative effects of DMSO become more pronounced over time.[3][11] |
| Gene Expression/Signaling Studies | As low as technically feasible (<0.1%) | DMSO is a known modulator of transcription and signaling pathways.[10][15][16] |
Q4: How do I prepare and store my compound stock solutions in DMSO correctly?
A: Proper stock preparation is your first line of defense against artifacts.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Use High-Quality DMSO: Always use fresh, anhydrous, research-grade DMSO (≥99.9% purity).[17] DMSO is hygroscopic and readily absorbs water from the air, which can cause your compound to precipitate.[17]
-
Calculate Required Mass: Determine the mass of your compound needed for your desired stock concentration and volume.
-
Weigh Compound: Carefully weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate briefly or warm gently (e.g., 37°C) to aid dissolution.[18] Visually inspect the solution to ensure no particulates remain.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles , which can degrade the compound and introduce moisture into the DMSO.[18][19]
-
Store Properly:
Q5: What experimental controls are mandatory when using DMSO?
A: To distinguish the effect of your compound from the effect of the solvent, a vehicle control is non-negotiable.
Your experimental setup must include at least three groups:
-
Untreated Control: Cells in culture medium only. This is your baseline for normal cell health and behavior.
-
Vehicle Control: Cells treated with the exact same final concentration of DMSO as your highest dose experimental group, but without the dissolved compound.[16]
-
Experimental Group(s): Cells treated with your compound dissolved in DMSO.
By comparing the experimental group to the vehicle control, you can confidently attribute any observed effects to your compound. Comparing the vehicle control to the untreated control reveals the impact of the DMSO itself.
Part 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section provides solutions to common problems.
Q6: My compound precipitates when I add the DMSO stock to my aqueous culture medium. What should I do?
A: This is a common problem caused by the rapid shift from a high-concentration organic solvent to an aqueous environment.
Troubleshooting Precipitation
| Issue | Possible Cause | Solution |
| Precipitation on Dilution | Rapid change in solvent polarity. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free medium, mix, then add this intermediate to the final culture.[17] 2. Pre-warm the Medium: Adding the stock to medium pre-warmed to 37°C can improve solubility.[17][18] 3. Increase Final DMSO% (with caution): A slight increase (e.g., from 0.1% to 0.2%) might keep the compound in solution. Always validate with a new vehicle control.[17] |
| Cloudy Stock Solution | Compound concentration exceeds solubility limit, or absorbed water in DMSO. | 1. Use Fresh, Anhydrous DMSO: Old DMSO absorbs water, drastically reducing its solvating power for hydrophobic compounds.[17] 2. Aid Dissolution: Gently warm and/or sonicate the stock solution.[18] 3. Lower Stock Concentration: You may need to prepare a less concentrated stock solution. |
Q7: I'm seeing unexpected cytotoxicity or a reduction in cell proliferation in my vehicle control. What's wrong?
A: This indicates your cells are sensitive to the final DMSO concentration you are using. The solution is to perform a dose-response validation.
Workflow: Determining Maximum Tolerated DMSO Concentration
Caption: Workflow for determining the maximum tolerated DMSO concentration.
Q8: My results are inconsistent, or I suspect an artifact. Could DMSO be the cause?
A: Absolutely. DMSO is not just a solvent; it's a biologically active molecule that can cause a host of "off-target" effects.
Diagram: Potential Cellular Interference by DMSO
Caption: DMSO can directly and indirectly influence experimental outcomes.
Recent studies using sensitive, high-throughput techniques have shown that even 0.1% DMSO can alter the expression of hundreds of genes and modify the epigenetic landscape.[4][20] It can also interfere with signaling pathways and cytokine production.[21][22][23] If you suspect an artifact:
-
Lower the DMSO Concentration: This is the most effective step.
-
Scrutinize Your Vehicle Control: Ensure it behaves as expected compared to the untreated control.
-
Consult the Literature: Search for known effects of DMSO on your specific cell line or pathway of interest.
Part 4: Advanced Topics & Alternatives
Q9: Are there any alternative solvents I can use if my compound is insoluble in DMSO or if DMSO interferes with my assay?
A: Yes, while DMSO is the most common, other solvents can be used, though they each come with their own set of considerations and require similar validation.
-
Dimethylformamide (DMF): Similar to DMSO but can be more toxic.
-
Ethanol: Useful for some compounds, but can also be toxic and evaporates easily.
-
N-Methyl-2-pyrrolidone (NMP): A strong solvent, but its biological effects must be carefully controlled for.
-
Co-solvents: In some cases, using a mixture of solvents or additives like PEG, Tween 80, or cyclodextrin can improve solubility in aqueous media.[19]
-
Novel Solvents: Newer, bio-based solvents like Cyrene™ are being investigated as greener and potentially less disruptive alternatives to DMSO.[24][25][26]
Always perform a solvent tolerance study, just as you would for DMSO, before adopting a new solvent for your assays.
References
- 1. What is the mechanism of Dimethyl Sulfoxide? [synapse.patsnap.com]
- 2. btsjournals.com [btsjournals.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 5. lifetein.com [lifetein.com]
- 6. Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 14. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. researchgate.net [researchgate.net]
- 21. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 26. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Histamine Receptor Agonists: Probing the Subtleties of a Ubiquitous Signaling Molecule
For researchers, scientists, and drug development professionals, the intricate signaling network governed by histamine presents both a fascinating area of study and a rich source of therapeutic targets. Histamine's diverse physiological and pathological roles are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The ability to selectively activate these receptor subtypes is paramount for dissecting their individual contributions and for the rational design of novel therapeutics. This guide provides a comprehensive comparative analysis of key histamine receptor agonists, supported by experimental data and detailed protocols to empower your research.
The Histamine Receptor Family: A Quartet of Diverse Signalers
The four histamine receptor subtypes, while all binding the endogenous ligand histamine, couple to different G protein families, initiating distinct intracellular signaling cascades. This differential coupling is the foundation of their varied physiological effects, from allergic responses and gastric acid secretion to neurotransmitter modulation and immune cell chemotaxis.[1][2] Understanding these pathways is critical for interpreting the functional consequences of receptor activation by selective agonists.
H1 Receptor (H1R): The Gq/11 Pathway and Allergic Responses
Primarily associated with allergic and inflammatory reactions, the H1 receptor couples to Gq/11 proteins.[3] Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4] Concurrently, DAG activates protein kinase C (PKC), leading to the phosphorylation of various cellular substrates. This cascade ultimately results in physiological responses such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[1]
Caption: H1 Receptor Gq/11 Signaling Pathway.
H2 Receptor (H2R): Gs Coupling and Gastric Acid Secretion
The H2 receptor is classically known for its role in regulating gastric acid secretion.[2] It couples to Gs proteins, and upon agonist binding, stimulates the activity of adenylyl cyclase (AC).[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit cellular responses.[3]
Caption: H2 Receptor Gs Signaling Pathway.
H3 (H3R) and H4 (H4R) Receptors: Gi/o-Mediated Inhibition
Both the H3 and H4 receptors primarily couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] The H3 receptor predominantly functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[2] The H4 receptor is highly expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is involved in immune responses and inflammation.[5]
Caption: H3 & H4 Receptor Gi/o Signaling Pathway.
Comparative Performance of Histamine Receptor Agonists
The selection of an appropriate agonist is contingent on its potency (EC50) and binding affinity (Ki) for the target receptor, as well as its selectivity over other histamine receptor subtypes. The following table summarizes these parameters for a selection of commonly used histamine receptor agonists. It is crucial to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
| Agonist | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| Histamine | H1 | 1,260 | 27,000 |
| H2 | ~400 | ~300 | |
| H3 | 4.7 - 8 | 0.4 | |
| H4 | 3.8 - 50 | 100-320 | |
| 2-(3-Trifluoromethylphenyl)histamine | H1 | Potent | 34 |
| Amthamine | H2 | ~100 | ~100 (pD2=6.21) |
| (R)-α-Methylhistamine | H3 | High Affinity | 48 |
| Imetit | H3 | 0.32 | 3.2 |
| 4-Methylhistamine | H4 | 50 | Potent (pEC50=7.4) |
| VUF 8430 | H4 | High Affinity | Potent |
| JNJ 28610244 | H4 | ~50 | 100 |
Data compiled from multiple sources.[3][5][6][7]
Experimental Protocols for Agonist Characterization
To ensure the trustworthiness of research findings, it is essential to employ robust and validated experimental protocols. Here, we provide step-by-step methodologies for key assays used to characterize histamine receptor agonists.
Experimental Workflow for Agonist Characterization
A systematic approach is necessary to comprehensively profile a novel agonist. This typically involves determining its binding affinity through competition assays, followed by functional assays to measure its potency and efficacy at each receptor subtype.
Caption: General workflow for histamine agonist characterization.
Protocol 1: Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test agonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Causality: The principle behind this assay is the law of mass action. The unlabeled test agonist will compete with the radiolabeled ligand for the same binding site on the receptor. The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the Ki value can be calculated, providing a measure of the agonist's affinity for the receptor.
Materials:
-
HEK293 or CHO cells expressing the human histamine receptor of interest.
-
Membrane preparation from these cells.
-
Radioligand (e.g., [³H]-Mepyramine for H1R, [¹²⁵I]-Iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, [³H]-Histamine for H4R).[5]
-
Test agonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a liquid scintillation counter or a gamma counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells in a lysis buffer and isolate the membrane fraction by centrifugation.[5]
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and a range of concentrations of the test agonist.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[5]
-
Separation: Terminate the assay by rapid filtration through the glass fiber filters, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test agonist concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Protocol 2: Calcium Flux Assay for H1 Receptor Agonists
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled H1 receptors.
Causality: H1 receptor activation by an agonist leads to the production of IP3, which in turn triggers the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected by fluorescent calcium indicators, providing a direct measure of receptor activation.
Materials:
-
HEK293 cells expressing the human H1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test agonist at various concentrations.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into black, clear-bottom 96-well plates and culture overnight.[4]
-
Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. Incubate to allow for dye uptake and de-esterification.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Inject the test agonist at various concentrations into the wells.
-
Signal Detection: Immediately after injection, monitor the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 3: cAMP Assay for H2, H3, and H4 Receptor Agonists
This assay measures changes in intracellular cAMP levels upon activation of Gs-coupled (H2R) or Gi/o-coupled (H3R, H4R) receptors.
Causality: H2R activation stimulates adenylyl cyclase, increasing cAMP levels. Conversely, H3R and H4R activation inhibits adenylyl cyclase, decreasing cAMP levels (often measured as an inhibition of forskolin-stimulated cAMP production). These changes in cAMP can be quantified using various methods, such as HTRF, ELISA, or AlphaScreen.
Materials:
-
Cells expressing the H2, H3, or H4 receptor.
-
cAMP assay kit.
-
Test agonist at various concentrations.
-
Forskolin (for Gi-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Plating: Seed the cells into a suitable multi-well plate and culture.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor to prevent the degradation of cAMP.
-
Agonist Stimulation:
-
For H2R (Gs-coupled): Add the test agonist at various concentrations and incubate.
-
For H3R/H4R (Gi-coupled): Add the test agonist at various concentrations, followed by the addition of forskolin to stimulate adenylyl cyclase. Incubate.
-
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using the chosen assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
For H2R: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For H3R/H4R: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Conclusion: A Framework for Informed Agonist Selection
The selective activation of histamine receptor subtypes is a powerful tool for elucidating their roles in health and disease. This guide provides a framework for understanding the comparative pharmacology of histamine receptor agonists, grounded in their distinct signaling pathways and characterized by robust experimental methodologies. By carefully considering the binding affinity, functional potency, and selectivity profiles of available agonists, researchers can make informed decisions to advance their studies in this dynamic field. The provided protocols offer a starting point for the in-house characterization of novel compounds, ensuring data integrity and contributing to the development of the next generation of histamine-targeted therapies.
References
- 1. Differences in pharmacological properties of histamine H(3) receptor agonists and antagonists revealed at two human H (3) receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: (R)-α-Methylhistamine versus the Uncharacterized 2-(1H-imidazol-1-yl)ethanamine dihydrochloride
An In-Depth Analysis for Drug Discovery Professionals
In the landscape of histamine receptor research, the careful selection of chemical tools is paramount to elucidating complex physiological pathways and discovering novel therapeutics. This guide provides a detailed comparison of two imidazole-containing compounds: the well-characterized, potent, and selective histamine H3 receptor agonist, (R)-α-Methylhistamine, and the lesser-known structural isomer of histamine, 2-(1H-imidazol-1-yl)ethanamine dihydrochloride.
While (R)-α-Methylhistamine serves as a valuable pharmacological tool with a defined mechanism of action, this compound represents an intriguing yet largely uncharacterized molecule. This guide will delve into the established pharmacology of (R)-α-Methylhistamine and, in the absence of comprehensive public data for 2-(1H-imidazol-1-yl)ethanamine, will provide a framework of essential experimental protocols to thoroughly characterize its activity at histamine receptors. This comparative analysis is designed to empower researchers to make informed decisions about the application of these compounds in their studies and to guide the exploration of novel chemical entities.
I. The Established Profile: (R)-α-Methylhistamine
(R)-α-Methylhistamine is a chiral derivative of histamine that has been instrumental in the study of the histamine H3 receptor.[1][2] Its primary mechanism of action is as a potent and selective agonist at the H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[1][3]
Mechanism of Action and Pharmacological Effects:
As an H3 receptor agonist, (R)-α-Methylhistamine mimics the action of endogenous histamine at this specific receptor subtype. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[4] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately inhibits the synthesis and release of histamine from histaminergic neurons.[3] Furthermore, H3 receptors also function as heteroreceptors, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3]
The pharmacological effects of (R)-α-Methylhistamine are a direct consequence of its H3 receptor agonism. It has been shown to inhibit the release of histamine induced by electrical stimulation and to inhibit gastric acid secretion when administered intracerebroventricularly.[5] Due to its polarity, (R)-α-Methylhistamine has limited ability to cross the blood-brain barrier.[6][7]
Receptor Selectivity:
(R)-α-Methylhistamine exhibits high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4). While it is a potent H3 agonist, it shows only weak activity at H1 and H2 receptors.[5] It has also been reported to be an agonist at the H4 receptor, albeit with lower potency than at the H3 receptor.[8]
II. The Uncharacterized Moiety: this compound
In contrast to the well-defined pharmacology of (R)-α-Methylhistamine, this compound remains a molecule with limited publicly available biological data.[9][10] As a structural isomer of histamine, it is plausible that this compound interacts with one or more histamine receptor subtypes.[11] However, without experimental evidence, its binding affinities, functional activities, and receptor selectivity are unknown.
The imidazole moiety is a known pharmacophore present in many biologically active compounds, including those targeting histamine receptors.[12] Therefore, this compound represents a potential starting point for the development of novel histamine receptor ligands. Its characterization is a necessary first step in unlocking its therapeutic potential.
III. Comparative Overview
| Feature | (R)-α-Methylhistamine | This compound |
| Primary Target | Histamine H3 Receptor | Unknown; potential for histamine receptor interaction |
| Mechanism of Action | Potent and selective H3 receptor agonist | Uncharacterized |
| Key Pharmacological Effects | Inhibition of histamine release, inhibition of gastric acid secretion (central) | Unknown |
| Receptor Selectivity | High selectivity for H3 over H1 and H2; some activity at H4 | Unknown |
| Blood-Brain Barrier Penetration | Poor | Unknown |
| Research Applications | Tool compound for studying H3 receptor function | Potential as a novel scaffold for histamine receptor ligands |
IV. Experimental Workflows for Characterizing this compound
To elucidate the pharmacological profile of this compound, a systematic approach involving in vitro binding and functional assays is required. The following protocols provide a comprehensive framework for this characterization.
A. Radioligand Binding Assays: Determining Receptor Affinity
The initial step is to determine the binding affinity of the compound for each of the four human histamine receptor subtypes (H1, H2, H3, and H4). This is typically achieved through competitive radioligand binding assays.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at hH1R, hH2R, hH3R, and hH4R.
Experimental Workflow:
References
- 1. Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating H3 Receptor Ligand Efficacy In Vitro
For researchers and drug development professionals targeting the Histamine H3 receptor (H3R), rigorous in vitro validation is the bedrock of a successful discovery program. This guide provides an in-depth comparison of essential assays, explains the scientific rationale behind protocol design, and offers detailed methodologies to ensure data integrity and reproducibility.
The Histamine H3 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), is a critical modulator of neurotransmitter release in the central nervous system.[1][2] Its constitutive activity—the ability to signal without an agonist—makes it a unique target for not only agonists and antagonists but also inverse agonists, which can reduce the receptor's basal signaling.[3] This complexity demands a multi-assay approach to fully characterize the pharmacological profile of a novel ligand.
The Foundation: Understanding H3R Signaling
Effective assay design begins with a clear understanding of the target's signaling cascade. Upon activation by an agonist (like histamine), the H3R's associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][5] The receptor can also signal through other pathways, such as the MAPK/ERK pathway.[5][6] An inverse agonist, like the approved drug Pitolisant, binds to the receptor and stabilizes it in an inactive state, suppressing this basal activity and increasing the release of histamine and other neurotransmitters.[3][5]
Diagram: H3 Receptor Signaling & Inverse Agonist Action
Caption: Canonical Gi/o signaling pathway of the H3 receptor and the modulatory effect of an inverse agonist.
The Assay Cascade: A Strategic Approach to Validation
A logical progression of assays is crucial for efficient and comprehensive ligand characterization. The workflow should move from primary binding assays that confirm target engagement to more complex functional assays that elucidate the ligand's specific activity (agonist, antagonist, or inverse agonist).
Diagram: In Vitro Assay Workflow for H3R Ligands
Caption: A structured workflow for characterizing H3 receptor ligands, from binding affinity to functional efficacy.
Core Experimental Protocols and Data Comparison
This section details the methodologies for three critical in vitro assays. For trustworthiness, every protocol must include controls: total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and vehicle controls. Assay quality should be validated by ensuring a robust signal-to-background ratio and, for high-throughput applications, a Z'-factor > 0.5.
Radioligand Competition Binding Assay
Principle: This assay is the gold standard for determining a ligand's binding affinity (Ki) for the H3 receptor. It measures the ability of an unlabeled test compound to compete with and displace a known radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine or [3H]-NAMH) from the receptor.[7]
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).[8] Homogenize cells in ice-cold lysis buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9][10] Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg protein/well), a fixed concentration of radioligand (e.g., ~0.5-2.0 nM [3H]-NAMH), and serial dilutions of the test compound.
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.[7][10]
-
Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[9][10] Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
[³⁵S]GTPγS Binding Assay
Principle: This functional assay measures the direct consequence of receptor activation: the binding of GTP to the Gα subunit.[11] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[11] This assay is invaluable as it can distinguish between agonists (which stimulate binding), neutral antagonists (which have no effect on their own but block agonists), and inverse agonists (which decrease basal binding).[11][12]
Detailed Protocol:
-
Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4), [³⁵S]GTPγS, and H3R-expressing cell membranes as described above. The inclusion of GDP is critical for maintaining a low basal signal by favoring the inactive G-protein state.
-
Assay Setup (Inverse Agonist/Antagonist Mode): Pre-incubate membranes with serial dilutions of the test compound.
-
Assay Setup (Agonist Mode): Incubate membranes with serial dilutions of the test compound.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction. For antagonist testing, add a fixed concentration (e.g., EC80) of a known H3R agonist (like R-α-methylhistamine) simultaneously.[13]
-
Incubation: Incubate for 60-90 minutes at 25-30°C with gentle agitation.[14]
-
Termination & Detection: Terminate the reaction by filtration as described for the binding assay.[14] Quantify the filter-bound radioactivity.
-
Data Analysis:
-
Agonists: Plot cpm vs. log [agonist] to determine EC50 and Emax.
-
Inverse Agonists: Plot cpm vs. log [compound] to show a decrease below basal levels, determining IC50 and the magnitude of inverse agonism.
-
Antagonists: Plot cpm vs. log [antagonist] in the presence of an agonist to determine the IC50 for blocking the agonist response.
-
cAMP Accumulation Assay
Principle: As the H3R is Gi/o-coupled, its activation inhibits adenylyl cyclase, reducing cAMP levels. This assay measures this downstream functional consequence. To quantify a decrease, basal adenylyl cyclase activity is first stimulated with forskolin.[15] An agonist will reverse this stimulation, while an inverse agonist will produce a signal greater than the agonist alone by reducing the receptor's basal inhibitory tone.
Detailed Protocol:
-
Cell Preparation: Plate H3R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor like IBMX for ~30 minutes to prevent cAMP degradation.[16] During this step, add serial dilutions of the test compound.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase. For antagonist testing, also add a fixed concentration of an H3R agonist.[13]
-
Incubation: Incubate for 15-30 minutes at 37°C.[16]
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luminescence.[13]
-
Data Analysis: Normalize the data to the forskolin-stimulated response. Calculate EC50/IC50 values by plotting the response against the log concentration of the test compound.
Comparative Data Summary
The following table presents example data for three hypothetical H3R ligands, illustrating how their profiles differ across the key assays.
| Parameter | Ligand A (Inverse Agonist) | Ligand B (Neutral Antagonist) | Ligand C (Partial Agonist) |
| Binding Affinity (Ki, nM) | 2.5 | 5.1 | 15.2 |
| [³⁵S]GTPγS Binding (EC50/IC50, nM) | IC50 = 10.8 | No effect on basal; IC50 = 22.4 (vs. agonist) | EC50 = 55.0 |
| [³⁵S]GTPγS Binding (% of Basal/Agonist) | 65% of Basal | 100% of Basal | 40% of standard agonist |
| cAMP Assay (EC50/IC50, nM) | IC50 = 25.1 | No effect on basal; IC50 = 80.7 (vs. agonist) | EC50 = 150.3 |
| Inferred Activity Profile | High-affinity inverse agonist | Moderate-affinity neutral antagonist | Low-affinity partial agonist |
This integrated data approach allows for a confident classification of each compound. Ligand A shows high affinity and reduces basal activity in functional assays, confirming it as an inverse agonist. Ligand B has no effect on its own but effectively blocks agonist activity, defining it as a neutral antagonist. Ligand C stimulates a response but to a lesser degree than a full agonist, identifying it as a partial agonist. By systematically applying these validated in vitro assays, researchers can build a robust pharmacological profile essential for advancing promising H3R ligands toward clinical development.
References
- 1. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Histamine Receptor Cross-Reactivity: A Methodological Framework Using an Imidazole-Based Ligand
For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount. A ligand's interaction with off-target receptors can lead to undesirable side effects or reveal new therapeutic opportunities. This guide provides an in-depth technical framework for evaluating the cross-reactivity of an investigational compound, using an imidazole-based structure as a case study, across the four subtypes of histamine receptors (H1R, H2R, H3R, and H4R).
While direct pharmacological data for every novel chemical entity, such as 2-(1H-imidazol-1-yl)ethanamine, is not always publicly available, the principles and methodologies for determining receptor selectivity are universal. This guide will use the closely related compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine , which has documented use in histamine H3 receptor binding assays, as a practical example to illustrate the comprehensive workflow required to build a selectivity profile.[1][2]
The Histamine Receptor Family: A Quartet of Therapeutic Importance
Histamine, or 2-(1H-imidazol-4-yl)ethanamine, is a critical biogenic amine that modulates a wide array of physiological responses by acting on four distinct G-protein coupled receptors (GPCRs).[3] Each receptor subtype is characterized by its unique tissue distribution, signaling pathway, and physiological function, making receptor selectivity a cornerstone of modern drug design.
-
Histamine H1 Receptor (H1R): Primarily coupled to Gαq proteins, H1R activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade results in an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), mediating allergic and inflammatory responses.[5][6]
-
Histamine H2 Receptor (H2R): Canonically coupled to Gαs, H2R activation stimulates adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) levels.[7][8] This pathway is famously involved in the regulation of gastric acid secretion.[7]
-
Histamine H3 Receptor (H3R): This receptor couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP.[9][10][11] Predominantly found in the central nervous system (CNS), it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1][11][12]
-
Histamine H4 Receptor (H4R): Like H3R, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and mobilization of stored intracellular calcium.[13][14] It is primarily expressed on cells of hematopoietic origin and is a key regulator of immune and inflammatory responses.[15][16]
Visualizing the Signaling Cascades
The distinct signaling pathways initiated by each receptor are fundamental to understanding the functional consequences of ligand binding.
Caption: Canonical G-protein signaling pathways for the four histamine receptor subtypes.
The Selectivity Profile: A Quantitative Comparison
The primary goal of a cross-reactivity study is to generate a selectivity profile. This is typically presented as a table of binding affinities (Kᵢ values) for the test compound at each receptor subtype. The Kᵢ represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Hypothetical Selectivity Profile for an Investigational Compound
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Fold Selectivity (vs. Primary Target) |
|---|---|---|
| Histamine H3R | 5.2 | - |
| Histamine H1R | 1,250 | 240-fold |
| Histamine H2R | > 10,000 | > 1,900-fold |
| Histamine H4R | 480 | 92-fold |
Fold Selectivity is calculated as Kᵢ (Off-Target) / Kᵢ (Primary Target). A value >100-fold is generally considered good selectivity.
Experimental Workflow for Determining Cross-Reactivity
A systematic approach is required to generate reliable cross-reactivity data. This involves two key types of experiments: receptor binding assays to measure affinity and functional assays to determine the compound's effect on receptor signaling.
Caption: Experimental workflow for determining histamine receptor cross-reactivity.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a subtype-selective radioligand from its receptor.[17][18][19] The protocol is adapted for each receptor subtype by using the appropriate cell membranes and radioligand.
Principle: Membranes from cells expressing a high concentration of a specific histamine receptor subtype are incubated with a fixed concentration of a subtype-selective radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human histamine receptor of interest (e.g., HEK293-H3R).
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[20]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the subtype-selective radioligand (e.g., [³H]-Nα-methylhistamine for H3R), and 150 µL of the membrane preparation.[1]
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-radioactive competitor (e.g., 10 µM histamine), 50 µL of the radioligand, and 150 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations (serial dilutions, e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of the radioligand, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[20]
-
-
Filtration and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
-
Protocol: Functional cAMP Assay (for H2R, H3R, H4R)
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels. It can determine whether a compound is an agonist (mimics histamine's effect), an antagonist (blocks histamine's effect), or an inverse agonist (reduces basal receptor activity).
Principle: This protocol describes an assay for Gαi/o-coupled receptors (H3R, H4R), where activation inhibits cAMP production. Cells expressing the receptor are first stimulated with forskolin (an adenylyl cyclase activator) to generate a high basal level of cAMP. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then measured. For the Gαs-coupled H2R, forskolin is omitted, and the compound's ability to directly increase cAMP is measured. A common method is the GloSensor™ cAMP Assay.[21][22]
Step-by-Step Methodology:
-
Cell Preparation:
-
The day before the assay, seed cells stably co-expressing the receptor of interest (e.g., CHO-H4R) and a cAMP-sensitive biosensor (e.g., GloSensor™ luciferase) into white, opaque 96-well plates.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Reagent Equilibration:
-
Remove the culture medium.
-
Add the GloSensor™ cAMP Reagent, which contains the luciferase substrate, diluted in an appropriate medium.
-
Incubate the plate at room temperature for 2 hours to allow the reagent to equilibrate within the cells.[22]
-
-
Compound Addition and Stimulation:
-
Agonist Mode: Add the test compound at various concentrations to the wells.
-
Antagonist Mode (for Gαi/o): Add the test compound first, incubate for 10-15 minutes, then add a fixed concentration of forskolin (e.g., 1-10 µM) plus a fixed concentration (e.g., EC₈₀) of a known agonist like histamine.
-
Incubate for 15-20 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. A decrease in luminescence corresponds to a decrease in cAMP (for Gαi/o agonism), while an increase corresponds to an increase in cAMP (for Gαs agonism).
-
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximal effect (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value.
-
Conclusion
The systematic evaluation of a compound's interaction with the entire family of histamine receptors is a critical step in preclinical drug development. By employing a combination of robust binding and functional assays, researchers can construct a comprehensive selectivity profile. This profile is essential for predicting a compound's potential therapeutic efficacy and off-target liabilities. The methodologies detailed in this guide provide a validated framework for characterizing novel ligands, such as 2-(2-methyl-1H-imidazol-1-yl)ethanamine, and advancing the development of next-generation selective histamine receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Histamine - Wikipedia [en.wikipedia.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 8. Multiple signaling pathways of histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 12. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. multispaninc.com [multispaninc.com]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Orthogonal Assays: Ensuring Confidence in Hit Compound Activity
In the landscape of early-stage drug discovery, the journey from a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls. Primary screens, while powerful for identifying "hits," are susceptible to a variety of artifacts that can lead to a high rate of false positives.[1][2][3] These misleading results arise from compounds that interfere with the assay technology itself—such as autofluorescent compounds in fluorescence-based readouts or inhibitors of reporter enzymes like luciferase—rather than through specific interaction with the intended biological target.[2][4] Progressing these artifactual compounds wastes invaluable time, resources, and effort.[4]
Therefore, a rigorous hit confirmation and validation cascade is not just a procedural step; it is the foundation of a successful drug discovery program. The cornerstone of this process is the strategic implementation of orthogonal assays . An orthogonal assay is defined as a method that interrogates the same biological question—in this case, compound activity at a target—but uses a fundamentally different detection principle or technology.[1][5] By providing independent lines of evidence, this multi-pronged approach systematically eliminates artifacts and builds a robust, data-driven case for a compound's genuine activity, target engagement, and desired mechanism of action.[4][6][7]
This guide provides a comparative framework for selecting and implementing orthogonal assays, moving from direct target interaction to cellular context, ensuring that only the most promising and authentic hit compounds advance toward lead optimization.
The Principle of Orthogonality in Hit Validation
The core principle of an orthogonal validation strategy is to triangulate data from assays with different potential liabilities. A compound identified as an inhibitor in a primary biochemical assay that measures enzymatic product formation, for example, must be confirmed using a biophysical assay that directly measures binding to the target protein. This subsequent validation in a physiologically relevant cell-based assay further solidifies the compound's potential. If a compound consistently demonstrates activity across these diverse platforms, confidence in its specificity and mechanism of action increases exponentially.
Figure 1: The principle of orthogonal assays in hit validation.
Tier 1: Biophysical Assays for Direct Target Engagement
Following a primary screen, the first and most critical orthogonal step is to confirm direct physical binding of the hit compound to the target protein. Biophysical assays are ideal for this, as they are label-free and measure binding events independently of target function (e.g., enzymatic activity), thus circumventing many artifacts of primary screens.[8][9][10]
| Assay Technique | Principle | Key Data Output | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as compound flows over an immobilized target protein. | KD (affinity), kon/koff (kinetics) | Medium | Real-time kinetics, label-free, high sensitivity.[11][12] | Requires protein immobilization, potential for mass transport artifacts.[13] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding interaction between a compound and a target protein in solution. | KD (affinity), ΔH (enthalpy), n (stoichiometry) | Low | "Gold standard" thermodynamics, no immobilization, solution-based.[14] | Requires large amounts of pure protein, low throughput.[15] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation within a cellular environment. | Tagg (aggregation temp.), ITDRF (dose-response) | Medium | Measures target engagement in intact cells/tissues, no labels.[16][17][18] | Indirect binding measure, requires specific antibodies for detection.[16] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures energy transfer between a luciferase-tagged target (donor) and a fluorescently-labeled compound (acceptor) upon binding. | BRET Ratio (proximity) | High | Homogeneous assay, high signal-to-background, works in living cells.[19][20] | Requires genetic modification of target, potential for steric hindrance.[21] |
Featured Protocol: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of a binding interaction in a single experiment, making it a powerful tool for validating true binders.[14][22]
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of a hit compound to its target protein.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, which is discarded from the analysis.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) at timed intervals (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data appears as a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract KD, n, and ΔH.[24]
-
Tier 2: Cell-Based Assays for Physiological Relevance
Once a compound is confirmed to bind its target directly, the next crucial step is to determine if it engages the target and elicits a functional response within a living cell. Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and cytotoxicity.[25][26][27]
| Assay Type | Principle | Key Data Output | Throughput | Pros | Cons |
| Target Engagement Assays (e.g., CETSA, NanoBRET) | Directly measures compound binding to the target within intact cells using principles like thermal stabilization or resonance energy transfer. | EC50 (target engagement) | Medium-High | Confirms target is hit in a cellular context; can be adapted to tissues.[18][28] | Can be technically complex; may require genetic modification (BRET) or specific antibodies (CETSA).[16][21] |
| Signaling Pathway/Reporter Assays | Measures the downstream consequences of target modulation, such as changes in second messengers (e.g., cAMP) or activation of a reporter gene (e.g., luciferase). | EC50/IC50 (functional) | High | Functional readout, confirms mechanism of action.[29][30] | Indirect measure of target binding; susceptible to pathway crosstalk. |
| Phenotypic Assays | Measures a complex cellular outcome (e.g., cell death, proliferation, morphological changes) without presuming the mechanism. | EC50/IC50 (phenotypic) | High | Unbiased, discovers novel mechanisms, high physiological relevance.[29] | Target deconvolution is required to link the phenotype to the target.[6] |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously in response to compound treatment. | Multi-parameter phenotypic profile | Medium | Provides rich, multi-dimensional data; can identify subtle effects and toxicity.[29] | Complex data analysis; requires sophisticated imaging and software. |
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a native cellular environment.[16][31]
Objective: To determine if a compound binds and stabilizes its target protein in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency (e.g., 80-90%).
-
Treat cells with the compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One temperature is used for isothermal dose-response curves.[16]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[17]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature using a detection method like Western Blot or ELISA.
-
Plot the relative amount of soluble protein against temperature to generate a "melting curve." A shift in the curve to higher temperatures in compound-treated samples indicates target stabilization and therefore, engagement.[32]
-
A Strategic Workflow for Hit Validation
A robust hit validation cascade integrates these orthogonal assays in a logical sequence to build confidence while efficiently using resources. The goal is to quickly eliminate artifacts and focus on compounds with a confirmed mechanism of action.
Figure 2: A tiered workflow for hit validation using orthogonal assays.
Conclusion
The path from hit to lead is a process of systematic de-risking. Relying solely on the results of a primary screen is a high-risk strategy destined to pursue a high number of false positives. By embracing a scientifically rigorous, multi-tiered approach using orthogonal assays, researchers can effectively eliminate artifacts, confirm direct target engagement, and verify physiological activity. This strategy not only increases the quality of lead compounds but also builds a deep, mechanistic understanding of their behavior, ultimately improving the efficiency and success rate of the entire drug discovery pipeline.[30][33]
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 6. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. CETSA [cetsa.org]
- 19. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. news-medical.net [news-medical.net]
- 23. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 25. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 26. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nuvisan.com [nuvisan.com]
- 28. Bioluminescence Resonance Energy Transfer (BRET) - Profacgen [profacgen.com]
- 29. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. annualreviews.org [annualreviews.org]
- 33. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Comparing the Functional Potency (EC50) of Histamine H1 Receptor Agonists
For researchers, scientists, and professionals in drug development, understanding the functional potency of G-protein coupled receptor (GPCR) agonists is paramount. The histamine H1 receptor, a key player in allergic reactions and a target for numerous therapeutics, serves as a classic model for studying GPCR activation. This guide provides an in-depth comparison of the functional potency (EC50) of various H1 receptor agonists, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
The Histamine H1 Receptor: A Brief Overview
The histamine H1 receptor is a member of the rhodopsin-like GPCR superfamily.[1] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq. This initiates a downstream signaling cascade crucial for various physiological and pathophysiological processes, including allergic inflammation, smooth muscle contraction, and neurotransmission.[1][2]
The Gq Signaling Pathway
Activation of the Gq protein by an H1 receptor agonist triggers the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[3] The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the majority of the downstream cellular responses.[3]
Caption: H1 Receptor Gq Signaling Pathway.
Comparing the Functional Potency (EC50) of H1 Receptor Agonists
The functional potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for several common H1 receptor agonists, as determined by functional assays measuring intracellular calcium mobilization or inositol phosphate accumulation.
| Agonist | EC50 (µM) | Assay Type | Cell/Tissue Type | Reference(s) |
| Histamine | 24 | Inositol Phosphate Accumulation | C6 Glioma Cells | [4] |
| Histamine | 36 | Calcium Imaging | Mouse Hypothalamic Neurons | [5] |
| Methylhistaprodifen | 31 | Calcium Imaging | Mouse Hypothalamic Neurons | [5] |
| 2-(3-Trifluoromethylphenyl)histamine | 40 | Calcium Imaging | Mouse Hypothalamic Neurons | [5] |
| 2-Pyridylethylamine | 61 | Calcium Imaging | Mouse Hypothalamic Neurons | [5] |
| 2-Pyridylethylamine | 91 | Inositol Phosphate Accumulation | C6 Glioma Cells | [4] |
| Betahistine | 237 | Calcium Imaging | Mouse Hypothalamic Neurons | [5] |
| Nα-methylhistamine | 31 | Inositol Phosphate Accumulation | C6 Glioma Cells | [4] |
| 4-Methylhistamine | ~27 (pEC50=4.57) | Contraction Assay | Guinea-pig Ileum | [6] |
Note: EC50 values can vary depending on the specific experimental conditions, including the cell line or tissue used, the expression level of the receptor, and the specific assay methodology. The data presented here are for comparative purposes.
Experimental Protocols for Determining EC50
The determination of agonist potency relies on robust and reproducible functional assays. Here, we provide detailed, step-by-step methodologies for two widely used assays for H1 receptor activation: the calcium mobilization assay using Fluo-4 AM and the inositol phosphate accumulation assay using HTRF.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. The use of a calcium-sensitive fluorescent dye, such as Fluo-4 AM, allows for a kinetic reading of the calcium response.
3.1.1. Experimental Workflow
Caption: Calcium Mobilization Assay Workflow.
3.1.2. Step-by-Step Methodology
Materials and Reagents:
-
CHO-K1 cells stably expressing the human H1 receptor
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well black-wall, clear-bottom cell culture plates
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
H1 receptor agonists of interest
-
Fluorescence plate reader with kinetic read and automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-H1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells and seed them into 96-well black-wall, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C and 5% CO2.[7]
-
-
Fluo-4 AM Dye Loading:
-
Prepare a Fluo-4 AM stock solution (1 mM in anhydrous DMSO) and a 20% (w/v) Pluronic F-127 stock solution in DMSO.
-
Prepare the dye loading solution by diluting Fluo-4 AM to a final concentration of 2-5 µM in HBSS with 20 mM HEPES. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersion. Probenecid can be added at 1-2.5 mM to inhibit dye extrusion.
-
Remove the culture medium from the cells and wash once with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.[7]
-
-
Agonist Preparation and Fluorescence Measurement:
-
Prepare a serial dilution of the H1 receptor agonists in HBSS with 20 mM HEPES in a separate 96-well plate.
-
Set the fluorescence plate reader to measure fluorescence intensity with excitation at ~490 nm and emission at ~525 nm.
-
Program the instrument for a kinetic read, measuring the fluorescence signal every second for approximately 120 seconds.
-
Place the cell plate into the reader and establish a stable baseline fluorescence for 10-20 seconds.
-
The instrument's injector will then add the agonist solutions to the wells.
-
Continue recording the fluorescence for at least 60-90 seconds to capture the peak calcium response.[7]
-
-
Data Analysis:
-
The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a competitive immunoassay that provides a robust and high-throughput method for quantifying IP1 levels.
3.2.1. Experimental Workflow
References
- 1. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. SMPDB [smpdb.ca]
- 4. Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Validating the Neurotransmitter Release Profile of 2-(1H-imidazol-1-yl)ethanamine
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the effects of the novel compound 2-(1H-imidazol-1-yl)ethanamine on neurotransmitter release. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating study design.
Foundational Analysis: Structurally-Informed Hypothesis Generation
Before embarking on any experimental work, a critical analysis of the molecule's structure is paramount. 2-(1H-imidazol-1-yl)ethanamine is an analogue of histamine, differing by the position of the ethylamine side chain on the imidazole ring (position 1 vs. position 4).[1][2][3] This structural similarity immediately suggests a primary hypothesis:
-
Hypothesis: 2-(1H-imidazol-1-yl)ethanamine acts as a modulator of histamine receptors, particularly the presynaptic H3 receptor, to influence the release of other neurotransmitters.
The histamine H3 receptor is a well-established presynaptic autoreceptor and heteroreceptor that inhibits the release of various neurotransmitters, including norepinephrine (NE), dopamine (DA), serotonin (5-HT), and acetylcholine (ACh), when activated.[4][5][6][7] Therefore, our validation strategy will be designed to rigorously test this hypothesis.
Our comparative analysis will include:
-
Vehicle Control: The baseline for all measurements.
-
Positive Control: A selective H3 receptor agonist (e.g., R-α-methylhistamine or Imetit) to confirm the functional integrity of the H3-mediated release inhibition pathway in our assays.
-
Comparator Compound: Agmatine. This endogenous neuromodulator shares structural motifs with our test compound and is known to modulate neurotransmitter systems through various mechanisms, including interactions with imidazoline and α2-adrenergic receptors, providing a valuable alternative mechanistic benchmark.[8][9][10][11]
Phase 1: In Vitro Validation Using Isolated Nerve Terminals (Synaptosomes)
Rationale: To directly investigate the compound's effect on the presynaptic release machinery, isolated from confounding whole-circuit effects, we utilize synaptosomes. These are resealed nerve terminals, created during tissue homogenization, that contain the necessary molecular machinery for neurotransmitter release and uptake.[12][13] This reductionist approach provides a clear window into presynaptic mechanisms.[12][14]
This protocol details the measurement of norepinephrine (NE) release. The cerebral cortex is chosen for its significant noradrenergic innervation and well-characterized H3 receptor-mediated modulation.[5]
1. Synaptosome Preparation: a. Euthanize male Sprague-Dawley rats (250-300g) via an approved method and rapidly dissect the cerebral cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer.[12] c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction (P2).[12] e. Resuspend the P2 pellet in a physiological Krebs-Ringer buffer.
2. Neurotransmitter Release Assay: a. Aliquot the synaptosomal suspension into microcentrifuge tubes. b. Add the test compounds to the desired final concentrations:
- Vehicle (e.g., 0.1% DMSO in buffer)
- 2-(1H-imidazol-1-yl)ethanamine (e.g., 1 nM - 10 µM)
- R-α-methylhistamine (positive control, e.g., 100 nM)
- Agmatine (comparator, e.g., 1 µM) c. Pre-incubate for 15 minutes at 37°C to allow for compound interaction. d. Depolarize the synaptosomes to trigger neurotransmitter release by adding a high-potassium (e.g., 30 mM KCl) Krebs-Ringer buffer. A parallel set of tubes receives normal buffer to measure basal (non-evoked) release. e. Terminate the release after 5 minutes by rapid centrifugation at 17,000 x g for 1 minute at 4°C. f. Carefully collect the supernatant, which contains the released neurotransmitters. Add an internal standard (e.g., dihydroxybenzylamine, DHBA) and an antioxidant like perchloric acid to prevent degradation.[15]
3. Quantification via HPLC-ECD: a. Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[16] This technique offers high sensitivity and specificity for catecholamines.[15][17] b. Use a C18 reverse-phase column to separate NE from other compounds.[16] c. The electrochemical detector is set to an oxidizing potential (e.g., +0.65 V) that is optimal for detecting NE.[15] d. Quantify the NE concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of NE.[18]
Trustworthiness Check: The inclusion of R-α-methylhistamine is a critical self-validating step. A significant inhibition of K+-evoked NE release by this compound confirms that the H3 receptor signaling pathway is intact in the prepared synaptosomes.
Phase 2: In Vivo Confirmation via Microdialysis
Rationale: While in vitro data is crucial for mechanistic insight, it's essential to confirm these effects in the complex, physiologically relevant environment of the living brain. In vivo microdialysis allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.[19][20][21][22][23]
The PFC is selected as the target region due to its role in cognition and mood, and its modulation by multiple neurotransmitter systems, making it a key area for assessing the compound's overall neurochemical impact.
1. Surgical Implantation of Microdialysis Probe: a. Anesthetize male Sprague-Dawley rats and place them in a stereotaxic frame.[19] b. Using a stereotaxic atlas, drill a small hole in the skull above the PFC. c. Slowly lower a microdialysis guide cannula to the target coordinates and secure it to the skull with dental cement and anchor screws.[19] d. Allow the animal to recover from surgery for at least 48 hours.
2. Microdialysis Procedure: a. On the day of the experiment, place the recovered rat in a freely moving animal setup. b. Insert a microdialysis probe (e.g., 4 mm membrane) through the guide cannula into the PFC. c. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[19] d. Allow for a 2-hour stabilization period to achieve a stable neurotransmitter baseline.[19] e. Collect baseline dialysate samples every 20 minutes for at least one hour (3 samples). f. Administer the test compound systemically (e.g., intraperitoneal injection) or, for more targeted effects, directly through the probe via reverse dialysis. g. Continue collecting dialysate samples every 20 minutes for 3-4 hours post-administration to monitor the drug's effect over time.[19]
3. Sample Analysis: a. Immediately analyze the collected dialysate samples using HPLC-ECD as described in the in vitro section. The low concentrations of neurotransmitters in dialysates necessitate a highly sensitive analytical method.[19] b. Express the results as a percentage change from the stable baseline level for each animal.
Trustworthiness Check: A vehicle-treated group is essential to control for any changes in neurotransmitter levels due to the experimental procedure itself. Comparing the effects to a known compound like Agmatine provides context for the magnitude and duration of the observed changes.
Data Presentation and Comparative Analysis
To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Effects on K+-Evoked Norepinephrine Release from Synaptosomes
| Compound | Concentration | % Inhibition of NE Release (Mean ± SEM) |
| Vehicle | - | 0 ± 5% |
| R-α-methylhistamine | 100 nM | 45 ± 8% |
| Agmatine | 1 µM | 25 ± 6% |
| 2-(1H-imidazol-1-yl)ethanamine | 10 nM | 15 ± 4% |
| 100 nM | 40 ± 7% | |
| 1 µM | 55 ± 9% | |
| 10 µM | 58 ± 10% |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Comparative In Vivo Effects on Extracellular Dopamine in the Prefrontal Cortex
| Compound (10 mg/kg, i.p.) | Peak Effect (% Baseline) | Time to Peak Effect (min) | Duration of Effect (min) |
| Vehicle | 105 ± 10% | - | - |
| Agmatine | 140 ± 15% | 60 | ~120 |
| 2-(1H-imidazol-1-yl)ethanamine | 70 ± 12% | 40 | ~90 |
Note: Data are hypothetical and for illustrative purposes. A decrease below 100% indicates an inhibitory effect on release.
Conclusion and Future Directions
This guide outlines a logical, two-phase validation strategy to characterize the effects of 2-(1H-imidazol-1-yl)ethanamine on neurotransmitter release. By starting with a focused, mechanistic in vitro approach and progressing to a physiologically relevant in vivo confirmation, researchers can build a robust data package.
If the results align with our primary hypothesis—that the compound inhibits neurotransmitter release in a manner similar to an H3 agonist—subsequent steps should include:
-
Receptor Binding Assays: To directly determine the affinity (Ki) of the compound for the H3 receptor and screen for off-target effects at other receptors.
-
Use of H3 Antagonists: Demonstrating that the inhibitory effects of 2-(1H-imidazol-1-yl)ethanamine can be blocked by a selective H3 antagonist (e.g., Clobenpropit or Thioperamide) would provide definitive evidence for its mechanism of action.[5][24]
By following this structured, hypothesis-driven, and self-validating framework, drug development professionals can confidently and accurately characterize the neuropharmacological profile of novel chemical entities.
References
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Histamine - Wikipedia [en.wikipedia.org]
- 4. Autoregulation of histamine release in brain by presynaptic H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of neurotransmitter release via histamine H3 heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of agmatine: An in-depth overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. The pharmacological importance of agmatine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Neurotransmitter release from semi-intact synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Research Portal [scholarship.miami.edu]
- 17. jasco-global.com [jasco-global.com]
- 18. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]
- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 23. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 24. Pre-synaptic histamine H3 receptors regulate glutamate, but not GABA release in rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(1H-imidazol-1-yl)ethanamine dihydrochloride proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This compound, a valuable building block in medicinal chemistry, requires meticulous handling not only during use but also at the end of its lifecycle.[1][2] This guide provides a procedural and logical framework for its proper disposal, grounded in safety, regulatory compliance, and scientific rationale.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is classified with specific hazards that dictate our disposal protocol.
GHS Hazard Classification:
The "dihydrochloride" salt form indicates that in solution, it will be acidic. This is critical for assessing chemical compatibility during waste segregation. The imidazole ring and the ethanamine side chain are functional groups that can be reactive.[5][6][7] Therefore, a core principle of disposal is to prevent unintended reactions in the waste container. This means segregating this compound from incompatible materials, particularly strong bases (which could cause a neutralization reaction) and strong oxidizing agents.[8]
Quantitative Data Summary
| Property | Classification & Statement | Source |
| GHS Pictograms | Danger | [3][4] |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [3][4] |
| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P354+P338, P405, P501 | [3][4] |
| Occupational Exposure Limits | No specific OSHA PEL or NIOSH REL has been established for this compound. General laboratory safety principles should be applied. | [9] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste containing this compound.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the hazardous material, mitigating the risk of skin, eye, and respiratory exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye damage.[3][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[11]
-
Body Protection: A standard laboratory coat should be worn.[10]
-
Work Area: All handling of the solid compound or its solutions, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][11]
Step 2: Waste Characterization and Segregation
Proper segregation is arguably the most critical step in preventing dangerous reactions within waste containers.[12][13]
-
Identify the Waste Stream: This compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves, rinsate) must be classified as hazardous chemical waste .
-
Segregation Logic:
-
Do NOT mix this waste with other chemical waste streams unless you have confirmed compatibility.
-
Keep it physically separate from incompatible materials such as strong bases, strong oxidizing agents, acid chlorides, and acid anhydrides.[8]
-
Solid waste (contaminated gloves, weigh paper) should be collected separately from liquid waste (solutions, rinsate).[12]
-
Step 3: Container Selection and Labeling
The waste container serves to safely contain the material and clearly communicate its contents and hazards.
-
Container Choice: Use a sealable, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free of cracks or residue on the outside.[8][14]
-
Labeling: The container must be labeled immediately upon the first addition of waste.[13] The label must be clear, accurate, and include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Irritant, Corrosive (Causes Serious Eye Damage)"
-
Date of first accumulation.
-
Step 4: On-Site Accumulation and Storage
Proper storage while the waste awaits pickup is essential for laboratory safety.
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[12]
-
Environment: The storage area should be cool, dry, well-ventilated, and away from direct sunlight or heat sources.[8][15]
Step 5: Final Disposal Arrangement
Final disposal is a regulated process that must be handled by trained professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a chemical waste pickup.[16] Follow their specific procedures for request and handoff.
-
Prohibited Actions:
Step 6: Decontamination and Empty Container Management
-
Surface Decontamination: Clean any surfaces that may have come into contact with the chemical using soap and water. The cleaning materials (e.g., paper towels) must be disposed of as hazardous solid waste.[14]
-
Empty Original Container: An empty container that held this chemical must still be managed carefully. It is best practice to triple-rinse the container with a suitable solvent (like water).[14] The rinsate from this process is considered hazardous waste and must be collected in your liquid hazardous waste container.[14] After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[14]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]
- 2. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 4. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. zenodo.org [zenodo.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Effective Lab Chemical Waste Management [emsllcusa.com]
- 14. vumc.org [vumc.org]
- 15. kishida.co.jp [kishida.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
